molecular formula C9H13NO2 B7769291 Phenylephrine CAS No. 1416-03-1

Phenylephrine

Katalognummer: B7769291
CAS-Nummer: 1416-03-1
Molekulargewicht: 167.20 g/mol
InChI-Schlüssel: SONNWYBIRXJNDC-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenylephrine is a member of the class of the class of phenylethanolamines that is (1R)-2-(methylamino)-1-phenylethan-1-ol carrying an additional hydroxy substituent at position 3 on the phenyl ring. It has a role as an alpha-adrenergic agonist, a cardiotonic drug, a mydriatic agent, a protective agent, a vasoconstrictor agent, a sympathomimetic agent and a nasal decongestant. It is a member of phenylethanolamines, a secondary amino compound and a member of phenols. It is a conjugate base of a this compound(1+).
This compound is an alpha-1 adrenergic receptor agonist used to treat hypotension, dilate the pupil, and induce local vasoconstriction. The action of this compound, or neo-synephrine, was first described in literature in the 1930s. this compound was granted FDA approval in 1939.
This compound is an alpha-1 Adrenergic Agonist. The mechanism of action of this compound is as an Adrenergic alpha1-Agonist.
This compound is a direct-acting sympathomimetic amine chemically related to adrenaline and ephedrine with potent vasoconstrictor property. This compound is a post-synaptic alpha-adrenergic receptor agonist that causes vasoconstriction, increases systolic/diastolic pressures, reflex bradycardia, and stroke output.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1952 and has 13 approved and 33 investigational indications.
An alpha-1 adrenergic agonist used as a mydriatic, nasal decongestant, and cardiotonic agent.
See also: Octopamine (related);  this compound Hydrochloride (active moiety of);  Midodrine (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONNWYBIRXJNDC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61-76-7 (hydrochloride)
Record name Phenylephrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9023465
Record name Phenylephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylephrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002182
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble in water, FREELY SOL IN GLYCERIN /PHENYLEPHRINE HYDROCHLORIDE/
Record name Phenylephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00388
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENYLEPHRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3383
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

59-42-7
Record name (-)-Phenylephrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylephrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00388
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenylephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylephrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.386
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLEPHRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WS297W6MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHENYLEPHRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3383
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenylephrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002182
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140-145 °C, 169-172 °C
Record name Phenylephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00388
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENYLEPHRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3383
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Phenylephrine: A Technical Guide to a Selective Alpha-1 Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylephrine is a synthetic sympathomimetic amine that functions as a potent and selective agonist for alpha-1 (α1) adrenergic receptors.[1][2] Structurally similar to epinephrine, it is widely utilized in clinical practice as a vasopressor to treat hypotension, particularly in settings of anesthesia-induced vasodilation and septic shock.[3] Its pharmacological effects are primarily mediated through the activation of α1-adrenergic receptors, leading to vasoconstriction and an increase in mean arterial pressure.[3] This technical guide provides an in-depth overview of the pharmacology of this compound, its mechanism of action, downstream signaling pathways, and detailed experimental protocols for its characterization.

Core Pharmacology: Data Summary

The selectivity and activity of this compound at the three subtypes of the α1-adrenergic receptor (α1A, α1B, and α1D) have been characterized through various in vitro pharmacological assays. The following table summarizes key quantitative data on its binding affinity, potency, and efficacy.

Parameterα1A-Adrenergic Receptorα1B-Adrenergic Receptorα1D-Adrenergic ReceptorReferences
Binding Affinity (pKi) 5.37 - 5.44.8 - 4.875.8 - 5.86[1]
Potency (pEC50) for Calcium Mobilization 6.36.06.5
Potency (pEC50) for ERK1/2 Phosphorylation 7.17.07.1
Intrinsic Efficacy (Emax) High Efficacy AgonistHigh Efficacy AgonistHigh Efficacy Agonist

Mechanism of Action and Signaling Pathways

This compound exerts its physiological effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the Gq alpha subunit. This activation initiates a well-defined intracellular signaling cascade.

Gq Signaling Pathway

Upon agonist binding, the α1-adrenergic receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Gq_Signaling_Pathway This compound This compound alpha1_receptor α1-Adrenergic Receptor This compound->alpha1_receptor Binds to gq_protein Gq Protein (α, β, γ subunits) alpha1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 ip3 IP3 pip2->ip3 Hydrolyzes to dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc Activates cellular_response Cellular Response (e.g., Vasoconstriction) pkc->cellular_response Phosphorylates Downstream Targets

Caption: this compound-activated α1-adrenergic receptor signaling via the Gq pathway.

Downstream ERK Activation

In addition to the canonical Gq pathway, α1-adrenergic receptor activation by this compound can also lead to the phosphorylation and activation of Extracellular Signal-Regulated Kinases (ERK1/2), which are members of the mitogen-activated protein kinase (MAPK) family. This can occur through PKC-dependent and independent mechanisms and plays a role in regulating gene expression and cellular growth.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound at α1-adrenergic receptors.

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of this compound for α1-adrenergic receptor subtypes using a competition binding assay with a radiolabeled antagonist, such as [3H]-prazosin.

Materials:

  • Cell membranes expressing the α1-adrenergic receptor subtype of interest

  • [3H]-prazosin (Radioligand)

  • This compound (unlabeled competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor subtype. Homogenize cells in lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of binding buffer (for total binding) or a high concentration of a non-radiolabeled antagonist like phentolamine (for non-specific binding).

    • 50 µL of various concentrations of this compound.

    • 50 µL of a fixed concentration of [3H]-prazosin (typically at its Kd concentration).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-prazosin) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes with α1-AR start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - [3H]-prazosin - this compound (various conc.) prep_membranes->setup_assay incubate Incubate at RT (60-90 min) setup_assay->incubate filtrate Filter through Glass Fiber Filters incubate->filtrate wash Wash Filters with Ice-Cold Buffer filtrate->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Experimental workflow for a competition radioligand binding assay.

Calcium Mobilization Assay (FLIPR)

This protocol describes the measurement of intracellular calcium mobilization in response to this compound using a Fluorometric Imaging Plate Reader (FLIPR) and a calcium-sensitive fluorescent dye.

Materials:

  • Cells expressing the α1-adrenergic receptor subtype of interest

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium 6)

  • Probenecid (anion transport inhibitor, optional)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • 96- or 384-well black-walled, clear-bottom microplates

  • FLIPR instrument

Procedure:

  • Cell Plating: Seed cells into the microplates and culture overnight to allow for adherence.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye loading solution (containing the dye and optionally probenecid in assay buffer). Incubate for 1 hour at 37°C.

  • Compound Plate Preparation: Prepare a separate plate containing various concentrations of this compound in assay buffer.

  • FLIPR Assay:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading for a few seconds.

    • The instrument will then automatically add the this compound solutions from the compound plate to the cell plate.

    • Immediately begin recording the change in fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Calcium_Assay_Workflow start Start plate_cells Plate Cells in Microplate start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye run_flipr Run FLIPR Assay: - Baseline Reading - Add this compound - Record Fluorescence load_dye->run_flipr prep_compound Prepare this compound Compound Plate prep_compound->run_flipr analyze Data Analysis: - Plot Dose-Response Curve - Determine EC50 run_flipr->analyze end End analyze->end

Caption: Workflow for a FLIPR-based calcium mobilization assay.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a functional readout of Gq-coupled receptor activation.

Materials:

  • Cells expressing the α1-adrenergic receptor subtype

  • Cell culture medium

  • Stimulation buffer containing lithium chloride (LiCl)

  • This compound

  • IP1-d2 (labeled IP1) and anti-IP1 cryptate (antibody) (from a commercial kit, e.g., HTRF)

  • Lysis buffer

  • 384-well white microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating: Seed cells into the microplates.

  • Cell Stimulation: Remove the culture medium and add stimulation buffer containing LiCl. Then, add various concentrations of this compound and incubate for a specified time (e.g., 30-60 minutes) at 37°C. LiCl inhibits the degradation of IP1, allowing it to accumulate.

  • Cell Lysis and Detection: Add the lysis buffer containing the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour. During this time, the labeled IP1-d2 and the IP1 produced by the cells will compete for binding to the anti-IP1 cryptate antibody.

  • HTRF Reading: Read the plate on an HTRF-compatible plate reader. A higher concentration of cellular IP1 will result in a lower HTRF signal.

  • Data Analysis: Generate a standard curve using known concentrations of IP1. Use this curve to convert the HTRF signals from the experimental wells into IP1 concentrations. Plot the IP1 concentration against the log concentration of this compound to determine the EC50.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2 in response to this compound stimulation by Western blotting.

Materials:

  • Cells expressing the α1-adrenergic receptor subtype

  • Serum-free cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Starvation: Culture cells to near confluency and then serum-starve them overnight to reduce basal ERK phosphorylation.

  • Stimulation: Treat the cells with various concentrations of this compound for a specific time (e.g., 5-10 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and then re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities for both phospho-ERK and total ERK. The ratio of phospho-ERK to total ERK is then plotted against the log concentration of this compound to determine the EC50.

Conclusion

This compound is a valuable pharmacological tool and clinical agent due to its selective agonist activity at α1-adrenergic receptors. This guide provides a comprehensive overview of its pharmacological properties, mechanism of action, and detailed protocols for its in vitro characterization. The provided data and methodologies serve as a valuable resource for researchers and scientists in the fields of pharmacology and drug development who are investigating the α1-adrenergic system.

References

Phenylephrine's Selectivity for Alpha-1 Adrenergic Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylephrine is a synthetic sympathomimetic amine widely utilized in clinical practice, primarily as a vasopressor to manage hypotension and as a nasal decongestant.[1] Its pharmacological effects are predominantly mediated through the activation of alpha-1 (α1) adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[1][2] The α1-adrenergic receptor family is comprised of three distinct subtypes: α1A, α1B, and α1D, all of which are coupled to the Gq/11 family of G-proteins.[3] Upon agonist binding, these receptors activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] This signaling cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately leading to various physiological responses, most notably smooth muscle contraction.

While this compound is generally classified as a selective α1-adrenergic receptor agonist, its precise affinity and functional potency at each of the three subtypes are critical considerations in drug development and for understanding its therapeutic and off-target effects. This technical guide provides an in-depth analysis of this compound's selectivity profile, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Analysis of this compound's Receptor Selectivity

The binding affinity and functional potency of this compound for the human α1A, α1B, and α1D adrenergic receptor subtypes have been characterized in various studies. The data presented below is derived from studies utilizing Chinese Hamster Ovary (CHO) cells stably expressing each of the human receptor subtypes, providing a standardized cellular background for direct comparison.

Binding affinity is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity of the ligand for the receptor. Functional potency is represented by the pEC50 value, the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value signifies greater potency of the agonist in eliciting a functional response, in this case, calcium mobilization.

Receptor SubtypeBinding Affinity (pKi)Functional Potency (pEC50) - Calcium Mobilization
α1A 4.705.65 ± 0.04
α1B 4.875.89 ± 0.04
α1D 5.866.51 ± 0.05
Data sourced from Proudman, et al. (2021). Values for pEC50 are presented as mean ± SEM.

The data indicates that this compound exhibits the highest binding affinity for the α1D subtype, followed by the α1B and α1A subtypes. Similarly, its functional potency in initiating calcium mobilization is greatest at the α1D receptor, with progressively lower potency at the α1B and α1A subtypes.

Experimental Protocols

The determination of this compound's selectivity for α1-adrenergic receptor subtypes involves two primary types of assays: radioligand binding assays to measure affinity and functional assays to quantify potency.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of this compound for each α1-adrenergic receptor subtype by measuring its ability to compete with a radiolabeled antagonist for receptor binding.

a. Cell Culture and Membrane Preparation:

  • CHO cells stably transfected with the gene encoding one of the human α1-adrenergic receptor subtypes (α1A, α1B, or α1D) are cultured to confluence.

  • Cells are harvested and subjected to homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and large debris.

  • The resulting supernatant is then ultracentrifuged to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

b. Binding Reaction:

  • In a 96-well plate, a fixed concentration of a high-affinity α1-adrenergic receptor radioligand (e.g., [3H]-prazosin) is incubated with the cell membrane preparation.

  • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).

  • The reaction is incubated at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.

c. Separation and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound radioligand to pass through.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.

d. Data Analysis:

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki value for this compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

This assay measures the potency of this compound in stimulating a downstream signaling event, specifically the release of intracellular calcium, upon binding to each α1-adrenergic receptor subtype.

a. Cell Culture and Dye Loading:

  • CHO cells stably expressing one of the human α1-adrenergic receptor subtypes are seeded in a 96-well, black-walled, clear-bottom plate and grown to confluence.

  • The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • The cells are incubated in the dark at 37°C to allow for de-esterification of the dye within the cells.

b. Agonist Stimulation and Signal Detection:

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Baseline fluorescence is measured before the addition of the agonist.

  • Increasing concentrations of this compound are automatically added to the wells.

  • The fluorescence intensity is monitored in real-time. An increase in fluorescence corresponds to a rise in intracellular calcium concentration.

c. Data Analysis:

  • The peak fluorescence response for each concentration of this compound is determined.

  • The data is normalized to the maximum response.

  • A concentration-response curve is generated, and the EC50 value is determined using non-linear regression.

Visualizing the Molecular Landscape

Signaling Pathway of α1-Adrenergic Receptors

The activation of α1-adrenergic receptors by this compound initiates a well-defined signaling cascade within the cell.

alpha1_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PE This compound a1AR α1-Adrenergic Receptor PE->a1AR Binds to Gq Gq/11 Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ER Endoplasmic Reticulum IP3 IP3 DAG DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ IP3R->Ca_ER Opens Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_cyto->Response Mediates PKC->Response Phosphorylates Substrates experimental_workflow cluster_binding Binding Affinity Determination cluster_functional Functional Potency Determination start Start: Hypothesis This compound interacts with α1-AR subtypes b1 Prepare membranes from cells expressing α1A, α1B, or α1D start->b1 f1 Culture cells expressing α1A, α1B, or α1D start->f1 b2 Competitive radioligand binding assay ([3H]-prazosin) b1->b2 b3 Measure displacement by increasing concentrations of this compound b2->b3 b4 Calculate IC50 and Ki values b3->b4 analysis Data Analysis and Comparison b4->analysis f2 Load cells with calcium-sensitive dye f1->f2 f3 Stimulate with increasing concentrations of this compound f2->f3 f4 Measure fluorescence change f3->f4 f5 Calculate EC50 values f4->f5 f5->analysis conclusion Conclusion: Determine Selectivity Profile (Affinity and Potency Ratios) analysis->conclusion

References

A Technical Guide to the In Vivo Hemodynamic Effects of Phenylephrine in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the cardiovascular effects of phenylephrine, a selective α1-adrenergic receptor agonist, in murine models. It covers the underlying signaling pathways, quantitative hemodynamic outcomes, and detailed experimental protocols for accurate in vivo assessment.

Core Mechanism: The α1-Adrenergic Signaling Pathway

This compound exerts its physiological effects by selectively binding to and activating α1-adrenergic receptors, which are G-protein-coupled receptors (GPCRs).[1] The primary signaling cascade initiated by this compound involves coupling to the Gq/11 family of G-proteins.[1][2] Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ).[1][3]

PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+, along with DAG, activates protein kinase C (PKC). In vascular smooth muscle cells, this cascade ultimately leads to vasoconstriction, the primary mechanism behind this compound's hemodynamic effects.

Phenylephrine_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PE This compound A1AR α1-Adrenergic Receptor PE->A1AR Binds Gq Gq Protein A1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Response Vasoconstriction PKC->Response

Caption: The α1-adrenergic receptor signaling pathway activated by this compound.

Quantitative Hemodynamic Effects in Mice

Administration of this compound in mice characteristically induces a potent, dose-dependent increase in blood pressure due to systemic vasoconstriction. This hypertensive effect is often accompanied by a compensatory reflex bradycardia (a decrease in heart rate). The primary vascular effects of this compound lead to a significant increase in total peripheral resistance. While stroke volume may increase, this is often offset by the reduced heart rate, resulting in a negligible change in overall cardiac output.

Data Presentation

The following tables summarize quantitative data from published studies on the hemodynamic effects of this compound in mice.

Table 1: Hemodynamic Effects of a Single Intraperitoneal this compound Dose Data extracted from a study using anesthetized, mechanically ventilated mice.

ParameterVehicle Control (Mean ± SEM)This compound (Mean ± SEM)% Change vs. Control
Systolic Blood Pressure (mmHg) 85 ± 3125 ± 5~ +47%
Diastolic Blood Pressure (mmHg) 60 ± 295 ± 4~ +58%
Heart Rate (bpm) 450 ± 15350 ± 10~ -22%
Stroke Volume (µL) 30 ± 240 ± 3~ +33%
Cardiac Output (mL/min) 13.5 ± 1.014.0 ± 1.2No Significant Change
Total Peripheral Resistance (mmHg·min/mL) 6.3 ± 0.58.9 ± 0.7~ +41%

Table 2: Dose-Dependent Effect of this compound on Mean Arterial Pressure (MAP) Data adapted from a study in conscious mice with arterial lines.

This compound Dose (µg/kg, IV)Increase in MAP (mmHg above baseline)
0.5~ +8 mmHg
1.0~ +15 mmHg
2.0~ +22 mmHg
5.0~ +30 mmHg
10.0~ +40 mmHg

Experimental Protocols for Hemodynamic Assessment

Accurate measurement of hemodynamic parameters in mice requires meticulous experimental technique. The "gold standard" is the use of implantable telemetry devices for continuous monitoring in conscious, freely moving animals, which minimizes stress-induced artifacts. However, invasive catheterization in anesthetized animals and non-invasive tail-cuff methods are also widely used.

Method 1: Invasive Hemodynamic Monitoring via Arterial Catheterization/Telemetry

This protocol describes the surgical implantation of a pressure-sensing catheter into the carotid artery for direct and continuous measurement of blood pressure and heart rate.

I. Animal Preparation & Anesthesia

  • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, pentobarbital). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Maintain the mouse's core body temperature at 37°C using a homeothermic blanket system.

  • Shave and disinfect the ventral neck area with betadine and 70% alcohol.

  • Position the mouse in a supine position under a dissecting microscope.

II. Surgical Procedure (Carotid Artery Cannulation)

  • Make a 1.5 cm midline incision in the neck to expose the trachea and underlying muscles.

  • Carefully separate the salivary glands and retract surrounding tissue to isolate the left common carotid artery.

  • Pass three pieces of 6-0 or 7-0 non-absorbable suture under the isolated artery.

  • Use the most cranial suture to permanently ligate the artery. Use the most caudal suture to create a temporary occlusion by applying gentle tension.

  • Make a small incision in the arterial wall between the two sutures using micro-scissors.

  • Introduce the pressure-sensing catheter (e.g., from a PA-C10 transmitter) into the artery through the incision.

  • Advance the catheter tip towards the aortic arch.

  • Secure the catheter in place by tying the middle and caudal sutures around the vessel.

  • For telemetry, create a subcutaneous pocket along the flank or on the dorsum and place the transmitter body inside.

  • Close the skin incision with sutures or surgical clips.

III. Drug Administration & Data Acquisition

  • Allow the animal to recover from surgery. For telemetry studies, a recovery period of 10 days is recommended before data collection.

  • Establish a stable baseline recording of blood pressure and heart rate.

  • Administer this compound via the desired route (e.g., intraperitoneal, intravenous).

  • Record hemodynamic data continuously. For telemetry, data is captured remotely by a receiver platform as the animal moves freely in its home cage.

Method 2: Non-Invasive Blood Pressure Monitoring via Tail-Cuff Plethysmography

This method is widely used due to its non-invasive nature but requires careful acclimatization to minimize restraint-induced stress, which can significantly alter blood pressure.

I. Animal Acclimatization and Preparation

  • "Train" the mice to the procedure for several days prior to data collection to minimize stress.

  • Place the mouse in a restraining device.

  • Place the restrained mouse on a warming platform pre-heated to 32-35°C for 5-10 minutes to induce vasodilation of the tail artery, which is essential for signal detection.

II. Measurement Procedure

  • Place an occlusion cuff near the base of the tail and a volume-pressure recording (VPR) sensor cuff just distal to it.

  • Initiate the measurement cycle. The system automatically inflates the occlusion cuff to a suprasystolic pressure (e.g., 250 mmHg) and then slowly deflates it.

  • The VPR sensor detects the return of blood flow into the tail.

  • Systolic blood pressure is recorded at the first detection of arterial pulsations. Diastolic pressure is calculated based on changes in the pulsation waveform.

  • Perform multiple measurement cycles (e.g., 15-25 cycles), discarding the initial "acclimation" cycles (e.g., the first 5) from the final analysis.

III. Data Analysis

  • Average the readings from the accepted cycles to obtain the final blood pressure and heart rate values for that session.

  • Administer this compound and repeat the measurement procedure at desired time points.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study assessing the hemodynamic effects of this compound in mice using an invasive monitoring technique.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis acclimate Animal Acclimatization (1 week) surgery Surgical Implantation (Telemetry Transmitter / Catheter) acclimate->surgery recovery Post-Surgical Recovery (10-14 days) surgery->recovery baseline Baseline Hemodynamic Recording (24-48h) recovery->baseline drug_admin This compound or Vehicle Administration baseline->drug_admin monitoring Continuous Post-Dose Hemodynamic Monitoring drug_admin->monitoring data_acq Data Acquisition & Quality Control monitoring->data_acq stats Statistical Analysis (e.g., ANOVA, t-test) data_acq->stats results Results Interpretation & Reporting stats->results

Caption: A typical experimental workflow for a murine hemodynamic study.

References

An In-depth Technical Guide on the Mechanisms of Phenylephrine-Induced Cardiac Hypertrophy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an increase in cardiomyocyte size, is an adaptive response to a variety of physiological and pathological stimuli. While initially compensatory, sustained hypertrophy can transition to heart failure. Phenylephrine (PE), a selective α1-adrenergic receptor agonist, is widely used in experimental models to induce cardiac hypertrophy and study its underlying molecular mechanisms.[1][2] This technical guide provides a comprehensive overview of the core signaling pathways and molecular events initiated by this compound that lead to the hypertrophic phenotype. It includes quantitative data on key hypertrophic markers, detailed experimental protocols for essential assays, and visual representations of the intricate signaling networks.

Core Signaling Pathways in this compound-Induced Cardiac Hypertrophy

This compound primarily signals through the Gαq-coupled α1-adrenergic receptor, initiating a cascade of intracellular events that converge on pro-hypertrophic gene expression and protein synthesis. The major signaling axes are detailed below.

Gαq-PLC-PKC Signaling Axis

Upon binding to the α1-adrenergic receptor, this compound activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG directly activates protein kinase C (PKC), a key mediator of cardiac hypertrophy.[3] IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

PE This compound a1AR α1-Adrenergic Receptor PE->a1AR Gq Gαq a1AR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis PKC PKC DAG->PKC Hypertrophy Cardiac Hypertrophy PKC->Hypertrophy Ca2_increase ↑ Intracellular Ca2+ Calmodulin Calmodulin Ca2_increase->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin NFAT_P NFAT-P (cytoplasm) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (nucleus) NFAT_P->NFAT translocation GATA4 GATA4 NFAT->GATA4 co-activation Hypertrophic_Genes Hypertrophic Gene Expression GATA4->Hypertrophic_Genes PE This compound a1AR α1-Adrenergic Receptor PE->a1AR Gq Gαq a1AR->Gq Ras Ras Gq->Ras JNK JNK Gq->JNK p38 p38 MAPK Gq->p38 Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Hypertrophic_Response Hypertrophic Response Transcription_Factors->Hypertrophic_Response PE This compound a1AR α1-Adrenergic Receptor PE->a1AR NOX2 NADPH Oxidase 2 (NOX2) a1AR->NOX2 ROS ↑ Reactive Oxygen Species (ROS) NOX2->ROS Signaling_Modulation Modulation of Signaling Pathways (e.g., MAPK, PKC) ROS->Signaling_Modulation Hypertrophy Cardiac Hypertrophy Signaling_Modulation->Hypertrophy Start Start: Isolate Neonatal Rat Ventricular Myocytes (NRVMs) Culture Culture NRVMs Start->Culture PE_Treatment Treat with this compound (e.g., 50-100 µM for 24-48h) Culture->PE_Treatment Analysis Analysis PE_Treatment->Analysis Immunofluorescence Immunofluorescence (Cell Size, Protein Localization) Analysis->Immunofluorescence qPCR qPCR (Gene Expression) Analysis->qPCR Western_Blot Western Blot (Protein Expression & Phosphorylation) Analysis->Western_Blot End End Immunofluorescence->End qPCR->End Western_Blot->End

References

The Role of Phenylephrine in Modulating Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanisms by which phenylephrine, a selective α1-adrenergic receptor agonist, modulates synaptic plasticity. By synthesizing findings from cellular and molecular neuroscience, this document details the signaling pathways, experimental evidence, and quantitative effects of this compound on synaptic transmission, long-term potentiation (LTP), and long-term depression (LTD).

Executive Summary

This compound is a potent modulator of neuronal function, primarily through its activation of α1-adrenergic receptors (α1-ARs). This interaction initiates a cascade of intracellular events, fundamentally altering synaptic strength and efficacy. The activation of Gq-coupled α1-ARs leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] These second messengers trigger the release of calcium (Ca2+) from intracellular stores and activate protein kinase C (PKC), respectively, two critical events in the regulation of synaptic plasticity.[1][2][3]

Evidence demonstrates that this compound exerts both presynaptic and postsynaptic effects. Presynaptically, it has been shown to enhance the probability of glutamate release in brain regions like the medial prefrontal cortex, a process dependent on PKC. Postsynaptically, this compound is a key player in inducing a novel, Hebbian form of long-term depression (LTD) in the hippocampus, which requires the co-activation of NMDA receptors. This guide will dissect these mechanisms, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the underlying signaling pathways.

Core Mechanism of Action: The α1-Adrenergic Receptor Signaling Cascade

The neuronal response to this compound is initiated by its binding to α1-adrenergic receptors, which are Gq-protein coupled receptors. This binding event triggers a well-defined signaling pathway that serves as the foundation for its effects on synaptic plasticity.

  • Gq Protein Activation: this compound binding induces a conformational change in the α1-AR, activating the associated Gq protein.

  • Phospholipase C (PLC) Stimulation: The activated Gq protein stimulates PLC.

  • Second Messenger Production: PLC catalyzes the cleavage of PIP2 into two second messengers: IP3 and DAG.

  • Downstream Effects:

    • IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) on the membrane of the endoplasmic reticulum (ER), which are ligand-gated Ca2+ channels. This binding opens the channels, causing a rapid release of Ca2+ from the ER into the cytoplasm, transiently increasing the intracellular calcium concentration ([Ca2+]i).

    • DAG and Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the increased [Ca2+]i, activates Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that phosphorylate a wide array of substrate proteins, thereby modulating their activity and influencing synaptic function.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum PE This compound A1AR α1-Adrenergic Receptor PE->A1AR Binds Gq Gq Protein A1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates CaM Downstream Effectors PKC->CaM Phosphorylates Ca_ER Ca2+ IP3R->Ca_ER Releases Ca_Cyto Ca2+ (Increased) Ca_ER->Ca_Cyto Ca_Cyto->PKC Co-activates

Caption: Core this compound Signaling Pathway. (Within 100 characters)

This compound's Influence on Synaptic Transmission and Plasticity

This compound modulates synaptic plasticity through distinct actions at both presynaptic and postsynaptic sites.

Presynaptic Modulation

Studies in the rat medial prefrontal cortex (mPFC) have shown that this compound significantly enhances glutamatergic transmission by increasing presynaptic glutamate release. This effect is attributed to an increase in both the probability of vesicle release and the number of vesicles released. This presynaptic potentiation is dependent on the activation of PKC.

In some systems, this compound has also been shown to have an indirect effect. It can be taken up by the norepinephrine transporter (NAT) into the presynaptic terminal, where it displaces norepinephrine (NA) from vesicular stores, leading to a [Ca2+]o-independent release of NA. This released NA can then act on surrounding adrenergic receptors.

G cluster_presynaptic Presynaptic Terminal PE This compound A1AR α1-AR PE->A1AR PLC PLC A1AR->PLC Activates PKC PKC PLC->PKC Activates N_Ca N-type Ca2+ Channel PKC->N_Ca Modulates Machinery Release Machinery PKC->Machinery Modulates Vesicle Glutamate Vesicle N_Ca->Vesicle Ca2+ Influx Machinery->Vesicle Glutamate Glutamate Vesicle->Glutamate Release

Caption: Presynaptic Enhancement of Glutamate Release. (Within 100 characters)
Postsynaptic Modulation and Long-Term Depression (LTD)

Postsynaptically, this compound is a potent inducer of a specific form of long-term depression. In the CA1 region of the hippocampus, α1-AR activation induces an LTD that is Hebbian in nature, requiring coincident presynaptic activity and postsynaptic NMDA receptor activation. This α1-AR-mediated LTD is independent of classical LTD induced by low-frequency stimulation and proceeds through the ERK signaling pathway. The lack of change in the paired-pulse facilitation (PPF) ratio during this process suggests a postsynaptic mechanism of action.

In the ventral tegmental area (VTA), this compound has been shown to decrease the amplitude of GABAA receptor-mediated inhibitory postsynaptic currents (IPSCs), indicating a modulation of inhibitory transmission as well.

G cluster_postsynaptic Postsynaptic Terminal PE This compound A1AR α1-AR PE->A1AR Activates ERK ERK Pathway A1AR->ERK Coincident Activation NMDAR NMDA Receptor NMDAR->ERK LTD Long-Term Depression (LTD) ERK->LTD Induces Glutamate Glutamate (Presynaptic Release) Glutamate->NMDAR Activates

Caption: Postsynaptic α1-AR-Mediated LTD Induction. (Within 100 characters)

Quantitative Data on this compound's Effects

The following tables summarize quantitative findings from key studies investigating the effects of this compound on synaptic transmission.

Table 1: Effects of this compound on Synaptic Parameters
ParameterBrain Region/PreparationThis compound ConcentrationObserved EffectReference
Glutamate ReleaseMedial Prefrontal Cortex (Layer V/VI)10 µMSignificant enhancement of glutamatergic transmission
IPSC Amplitude (evoked)Ventral Tegmental Area (VTA)10 µMDecrease in amplitude
Spontaneous IPSC FrequencyVentral Tegmental Area (VTA)10 µMDecrease in frequency
Paired-Pulse Ratio (GABAergic)Ventral Tegmental Area (VTA)10 µMIncrease in ratio
[3H]Norepinephrine ReleaseMouse Vas Deferens0.3 - 30 µMSignificant, concentration-dependent enhancement
L-type Ca2+ Current (ICa,L)Cat Atrial Myocytes10 µM51.3% reversible increase
Intracellular Ca2+ ([Ca2+]i)Supraoptic NeuronsNot specifiedRapid, transient elevation
Excitatory Field Potentials (EFPs)Mouse Spinal Cord10 µMDepression of EFPs
Table 2: Pharmacological Antagonism of this compound's Effects
Antagonist/InhibitorTargetThis compound-Induced EffectResult of AntagonismReference
Prazosin (1 µM)α1-ARDecreased GABAergic IPSC amplitude in VTABlocked the inhibitory effect
Prazosin (20 µM)α1-ARDepression of EFPs in spinal cordPrevented the depressant action
ChelerythrineProtein Kinase C (PKC)Decreased GABAergic IPSC amplitude in VTABlocked the inhibitory effect
Nisoxetine (10 µM)Norepinephrine Transporter (NAT)[3H]NA release from vas deferensCompletely prevented release
ThapsigarginSERCA pump (depletes ER Ca2+ stores)Increased [Ca2+]i in supraoptic neuronsEssentially eliminated the Ca2+ rise

Key Experimental Protocols

The following methodologies are central to investigating the effects of this compound on synaptic plasticity.

Brain Slice Electrophysiology

This technique is used to measure synaptic currents and potentials in a near-intact circuit.

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

    • Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus, mPFC) using a vibratome.

    • Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.

  • Recording:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated ACSF.

    • Visualize neurons using an upright microscope with DIC optics.

    • Perform whole-cell patch-clamp recordings using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.3).

    • Record excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) by voltage-clamping the neuron (e.g., at -70 mV for EPSCs, 0 mV for IPSCs).

  • Stimulation and Drug Application:

    • Place a stimulating electrode near the recorded neuron to evoke synaptic responses.

    • To induce LTD or LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).

    • Apply this compound and other pharmacological agents (e.g., prazosin) to the bath via the perfusion system at known concentrations.

Intracellular Calcium Imaging

This method visualizes changes in neuronal calcium concentration in response to stimuli.

  • Cell Loading:

    • Incubate brain slices or cultured neurons with a membrane-permeant calcium indicator dye, such as Fura-2 AM (e.g., 5 µM) for 30-60 minutes at 37°C. A non-ionic surfactant like Pluronic F-127 is often included to aid dye loading.

    • Wash the cells with fresh buffer to remove excess dye and allow for de-esterification.

  • Imaging:

    • Mount the preparation on a confocal or epifluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

    • Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).

    • Perfuse this compound over the cells and record the time-lapse sequence of fluorescence changes.

  • Analysis:

    • Calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., F340/F380). This ratio is proportional to the intracellular calcium concentration.

    • Plot the ratio over time to visualize the calcium transient induced by this compound.

Neurotransmitter Release Assay

This biochemical assay quantifies the release of neurotransmitters from tissue preparations.

  • Preparation and Loading:

    • Isolate tissue rich in noradrenergic terminals, such as the mouse vas deferens or brain synaptosomes.

    • Incubate the tissue with a radiolabeled neurotransmitter, such as [3H]norepinephrine ([3H]NA), to allow for its uptake into presynaptic terminals.

  • Superfusion and Sample Collection:

    • Place the loaded tissue in a superfusion chamber and perfuse with a physiological buffer (e.g., Tyrode's solution).

    • Collect the perfusate in fractions at regular intervals (e.g., every 2-5 minutes).

    • After establishing a stable baseline of [3H]NA release, introduce this compound into the superfusion buffer.

  • Quantification:

    • Add a scintillation cocktail to each collected fraction.

    • Measure the radioactivity in each sample using a liquid scintillation counter.

    • Calculate the fractional rate of release for each period to determine the effect of this compound on neurotransmitter efflux.

Conclusion and Future Directions

This compound is a multifaceted modulator of synaptic plasticity, acting primarily through the α1-AR/Gq/PLC signaling pathway. Its ability to enhance presynaptic glutamate release and induce a postsynaptic, NMDA receptor-dependent form of LTD highlights its significant role in shaping synaptic circuits. The downstream activation of PKC and mobilization of intracellular calcium are central to these effects.

For drug development professionals, understanding these mechanisms is crucial. Targeting the α1-AR pathway could offer novel therapeutic strategies for conditions associated with aberrant synaptic plasticity. However, the complexity of its actions—including indirect effects via norepinephrine release and modulation of both excitatory and inhibitory systems—necessitates careful consideration.

Future research should aim to:

  • Elucidate the specific α1-AR subtypes (α1A, α1B, α1D) involved in different forms of synaptic plasticity.

  • Identify the full range of downstream PKC substrates that mediate this compound's effects on synaptic function.

  • Investigate how this compound interacts with other neuromodulatory systems (e.g., dopaminergic, serotonergic) to regulate plasticity in vivo.

A deeper understanding of these areas will further clarify the intricate role of this compound in the central nervous system and its potential as a pharmacological target.

References

An In-depth Technical Guide to the Interaction of Phenylephrine with G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between phenylephrine and its primary targets, the α1-adrenergic G-protein coupled receptors (GPCRs). It delves into the downstream signaling cascades, quantitative pharmacological data, and detailed experimental protocols relevant to studying these interactions.

Introduction to this compound and its Primary GPCR Target

This compound is a synthetic sympathomimetic amine that functions as a selective agonist for α1-adrenergic receptors, which are members of the GPCR superfamily.[1][2] Its clinical utility as a vasopressor and nasal decongestant stems from its ability to induce vasoconstriction in peripheral blood vessels.[2] Unlike endogenous catecholamines such as norepinephrine and epinephrine, this compound exhibits high selectivity for α1-adrenoceptors with minimal activity at α2- or β-adrenergic receptors.[3] This selectivity makes it a valuable tool for dissecting α1-adrenergic signaling pathways in research settings.

The α1-adrenergic receptors are subdivided into three subtypes: α1A, α1B, and α1D, all of which couple to the Gq/11 family of G-proteins.[4] Upon agonist binding, these receptors undergo a conformational change that facilitates the exchange of GDP for GTP on the Gαq subunit, leading to its activation and the initiation of downstream signaling cascades.

Signaling Pathways Activated by this compound

The canonical signaling pathway initiated by this compound binding to α1-adrenergic receptors is the Gq/11 pathway, which leads to the activation of Phospholipase C (PLC). Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a key event in many of the physiological responses to this compound, including smooth muscle contraction.

DAG, in concert with the elevated intracellular calcium, activates Protein Kinase C (PKC). PKC, in turn, phosphorylates a variety of cellular proteins, leading to a diverse range of cellular responses.

Furthermore, this compound-induced GPCR activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the Extracellular signal-regulated kinase (ERK) pathway. This pathway is implicated in the regulation of cell proliferation, differentiation, and survival.

Below are diagrams illustrating these key signaling pathways.

Phenylephrine_Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PE This compound a1AR α1-Adrenergic Receptor PE->a1AR binds Gq Gq a1AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum Ca_cyto Ca2+ IP3R->Ca_cyto releases Ca2+ Ca_ER Ca2+ Ca_cyto->PKC co-activates Cellular_Response_Ca Ca2+-mediated Cellular Responses (e.g., Contraction) Ca_cyto->Cellular_Response_Ca Cellular_Response_PKC PKC-mediated Cellular Responses PKC->Cellular_Response_PKC

Caption: this compound-induced Gq signaling pathway.

Phenylephrine_ERK_Signaling PE This compound a1AR α1-Adrenergic Receptor PE->a1AR Gq Gq a1AR->Gq Downstream_Effectors Downstream Effectors (e.g., PLC, PKC, Src) Gq->Downstream_Effectors Ras Ras Downstream_Effectors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK phosphorylates pERK p-ERK Transcription_Factors Transcription Factors (e.g., Elk-1, c-Fos) pERK->Transcription_Factors activates Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression

Caption: this compound-induced ERK signaling pathway.

Quantitative Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound for the α1-adrenergic receptor subtypes.

Table 1: this compound Binding Affinities (Ki) for α1-Adrenergic Receptor Subtypes

Receptor SubtypeSpeciespKiKi (nM)Reference
α1ARat6.01977.24
α1AHuman4.7020000
α1BHamster5.91258.93
α1BHuman4.8713500
α1DHuman5.861380

Table 2: this compound Functional Potency (EC50) for α1-Adrenergic Receptor-Mediated Responses

ResponseSystempEC50EC50 (nM)Reference
Agonist Potency (α1A)Rat Vas Deferens5.781659.59
Calcium Mobilization (α1B)Human, CHOK1 cells9.070.86
Calcium Mobilization (α1B)Hamster, HEK293 cells810
L-type Ca2+ currentCat Atrial Myocytes-13600

Table 3: Antagonist Affinities (pA2) against this compound-Induced Responses

AntagonistTissueResponsepA2Reference
PrazosinRat Tail ArteriesContraction8.5
5-MethylurapidilRat Thoracic AortaContraction7.8
Rec 15/2739Anesthetized DogProstatic Pressure Increase8.74

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for α1-adrenergic receptors.

Workflow Diagram:

Radioligand_Binding_Workflow A Prepare Membranes from Cells/Tissues Expressing α1-AR B Incubate Membranes with Radiolabeled Antagonist (e.g., [3H]prazosin) and Varying Concentrations of this compound A->B C Separate Bound and Free Radioligand (e.g., by vacuum filtration) B->C D Quantify Radioactivity of Bound Ligand (e.g., using a scintillation counter) C->D E Data Analysis: - Determine IC50 of this compound - Calculate Ki using the Cheng-Prusoff equation D->E

Caption: Radioligand binding assay workflow.

Detailed Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the α1-adrenergic receptor subtype of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Binding Reaction: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]prazosin) and a range of concentrations of unlabeled this compound.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to this compound, providing a functional measure of Gq-coupled receptor activation.

Workflow Diagram:

Calcium_Mobilization_Workflow A Culture Cells Expressing α1-Adrenergic Receptors in a Multi-well Plate B Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fluo-4 AM, Fura-2 AM) A->B C Wash Cells to Remove Excess Dye B->C D Stimulate Cells with Varying Concentrations of this compound C->D E Measure Fluorescence Changes Over Time Using a Plate Reader or Fluorescence Microscope D->E F Data Analysis: - Determine the EC50 of this compound for Calcium Mobilization E->F

Caption: Calcium mobilization assay workflow.

Detailed Methodology:

  • Cell Culture: Plate cells endogenously or recombinantly expressing the α1-adrenergic receptor subtype of interest in a clear-bottom, black-walled multi-well plate.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at 37°C in the dark.

  • Washing: Gently wash the cells with buffer to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.

  • Agonist Addition: Add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope equipped with a camera.

  • Data Analysis: For each concentration of this compound, determine the peak fluorescence response. Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Western Blot for ERK Phosphorylation

This protocol is used to detect the activation of the ERK/MAPK signaling pathway by measuring the phosphorylation of ERK1/2 in response to this compound.

Workflow Diagram:

Western_Blot_Workflow A Culture and Serum-starve Cells B Stimulate Cells with this compound for a Specific Time Course A->B C Lyse Cells and Determine Protein Concentration B->C D Separate Proteins by SDS-PAGE C->D E Transfer Proteins to a Membrane (e.g., PVDF) D->E F Block Membrane to Prevent Non-specific Antibody Binding E->F G Incubate with Primary Antibody (anti-phospho-ERK) F->G H Incubate with HRP-conjugated Secondary Antibody G->H I Detect Signal Using Chemiluminescence H->I J Strip and Re-probe Membrane with Primary Antibody for Total ERK (as a loading control) I->J K Quantify Band Intensities and Normalize Phospho-ERK to Total ERK J->K

Caption: Western blot workflow for ERK phosphorylation.

Detailed Methodology:

  • Cell Culture and Serum Starvation: Culture cells to the desired confluency and then serum-starve them for several hours to reduce basal ERK phosphorylation.

  • Cell Stimulation: Treat the cells with this compound at various concentrations or for different time points.

  • Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Signal Detection: Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and image the resulting bands.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody that recognizes total ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample to determine the relative level of ERK phosphorylation.

Conclusion

This guide has provided a detailed examination of the interaction between this compound and its target G-protein coupled receptors, the α1-adrenergic receptors. The information presented, from the molecular signaling pathways and quantitative pharmacological data to the detailed experimental protocols, offers a robust resource for researchers and professionals in the field of drug discovery and development. A thorough understanding of these fundamental interactions is crucial for the rational design of novel therapeutics targeting the adrenergic system.

References

Phenylephrine's Off-Target Effects in Cardiovascular Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylephrine, a synthetic sympathomimetic amine, is widely recognized in cardiovascular research and clinical practice as a selective α1-adrenergic receptor agonist.[1] Its primary, or "on-target," effects involve vasoconstriction and a corresponding increase in mean arterial pressure, making it a common agent for treating hypotension.[1][2] However, a growing body of evidence reveals that this compound's pharmacological profile is more complex, with several "off-target" effects that can significantly influence cardiovascular research outcomes. This technical guide provides an in-depth exploration of these off-target actions, presenting quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways to aid researchers in interpreting their findings and designing future studies.

On-Target Action: The α1-Adrenergic Pathway

This compound's principal mechanism of action is the selective activation of α1-adrenergic receptors on vascular smooth muscle. This interaction initiates a well-characterized signaling cascade, leading to vasoconstriction.[3]

Signaling Pathway for On-Target α1-Adrenergic Action

The binding of this compound to α1-adrenergic receptors triggers the activation of a Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, inducing the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction and vasoconstriction.[[“]]

On_Target_Signaling PE This compound A1AR α1-Adrenergic Receptor PE->A1AR Binds Gq Gq Protein A1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release SR->Ca Contraction Vasoconstriction Ca->Contraction Leads to PKC->Contraction Contributes to Off_Target_Beta_Signaling PE This compound B2AR β2-Adrenergic Receptor PE->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Vasodilation PKA->Relaxation Leads to Experimental_Workflow_Western_Blot start Start: Isolate Cardiomyocytes or Cardiac Tissue treatment This compound Treatment (with controls) start->treatment lysis Cell/Tissue Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Immunoprobing with Primary & Secondary Antibodies transfer->probing detection Chemiluminescent Detection and Imaging probing->detection analysis Data Analysis: Quantify Band Intensity detection->analysis

References

Phenylephrine's Impact on Renal Blood Flow Dynamics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylephrine, a selective α1-adrenergic receptor agonist, is a potent vasopressor widely utilized in clinical practice to manage hypotension. Its mechanism of action involves the constriction of vascular smooth muscle, leading to an increase in systemic vascular resistance and blood pressure. However, its specific effects on the renal vasculature and the subsequent impact on renal blood flow dynamics are complex and context-dependent. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's influence on renal perfusion, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways. The information presented herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in cardiovascular and renal pharmacology.

Mechanism of Action: Alpha-1 Adrenergic Receptor Signaling in Renal Vasculature

This compound exerts its primary effect on renal blood flow by activating α1-adrenergic receptors located on the vascular smooth muscle cells of renal arteries and arterioles.[1][2] This activation initiates a well-defined signaling cascade, leading to vasoconstriction and a subsequent reduction in renal blood flow under normotensive conditions.

The binding of this compound to the α1-adrenergic receptor, a Gq protein-coupled receptor, triggers the dissociation of the Gαq subunit. This subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, inducing the release of stored calcium (Ca2+) into the cytosol.[4] The elevated intracellular Ca2+ concentration is a primary driver of smooth muscle contraction.

Simultaneously, DAG, along with the influx of extracellular Ca2+, activates protein kinase C (PKC).[4] Activated PKC can contribute to vasoconstriction through multiple downstream pathways, including the phosphorylation of various proteins involved in the contractile apparatus and the regulation of ion channels.

Furthermore, recent evidence highlights the involvement of the RhoA/Rho-kinase (ROCK) pathway in this compound-induced vasoconstriction. Activation of the α1-adrenergic receptor can lead to the activation of RhoA, which in turn activates ROCK. ROCK phosphorylates and inhibits myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation and enhanced smooth muscle contraction.

The following diagram illustrates the signaling pathway of this compound in renal vascular smooth muscle cells.

phenylephrine_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds Gq Gq Protein Alpha1_Receptor->Gq Activates RhoA RhoA Alpha1_Receptor->RhoA Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 L_type_Ca_Channel L-type Ca2+ Channel Ca_ion_cyto [Ca2+]i ↑ L_type_Ca_Channel->Ca_ion_cyto Ca2+ Influx Ca_ion_in SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates SR->Ca_ion_cyto Releases Ca2+ Ca_ion_SR Ca_ion_cyto->PKC Activates PKC->L_type_Ca_Channel Modulates Contraction Vasoconstriction PKC->Contraction Contributes to ROCK Rho-kinase (ROCK) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLCP p-MLCP (Inactive) ROCK->pMLCP MLC Myosin Light Chain (MLC) MLCP->MLC Dephosphorylates pMLC p-MLC MLC->pMLC Phosphorylation pMLC->Contraction

Caption: this compound signaling pathway in renal vascular smooth muscle.

Quantitative Data on Renal Hemodynamic Effects

The impact of this compound on renal blood flow (RBF), glomerular filtration rate (GFR), and renal vascular resistance (RVR) has been investigated in various preclinical and clinical settings. The following tables summarize the quantitative findings from key studies.

Table 1: Effects of this compound on Renal Blood Flow in Animal Models

SpeciesConditionThis compound DoseChange in Renal Blood Flow (RBF)Reference
DogSepsis5 µg/kg/min-6% (decrease)
SheepNormalInfusion to increase MAP by ~25%+13.9% (increase from 222 ± 53 to 271 ± 55 mL/min)
SheepSepsisInfusion to restore MAP+18.8% (increase from 293 ± 22 to 347 ± 100 mL/min)
RatConscious50 mg/kg/day (chronic infusion)No significant change
RatSepsis (CLP model)Bolus injectionExacerbated reduction when pre-treated with K+ channel blockers

Table 2: Effects of this compound on Renal Function Parameters in Humans

PopulationConditionThis compound DoseEffect on Renal ParametersReference
Healthy VolunteersNormotensiveHigh pressor dose (increase DBP by 25 mmHg)Increased urinary volume and sodium excretion
Hypertensive PatientsMild Essential HypertensionLow pressor dose (increase DBP by 12-15 mmHg)Increased urinary volume and sodium excretion
Renal Transplant RecipientsPostoperative HypotensionAs needed to maintain systolic blood pressureSlower immediate normalization of creatinine, but no difference at discharge

Detailed Experimental Protocols

Accurate assessment of this compound's impact on renal hemodynamics relies on robust and well-defined experimental methodologies. This section provides detailed protocols for key experimental techniques cited in the literature.

Measurement of Renal Blood Flow using an Electromagnetic Flow Probe in Rats

This protocol describes the surgical implantation of an electromagnetic flow probe for the chronic measurement of renal blood flow in conscious rats.

Materials:

  • Anesthesia (e.g., ketamine/xylazine mixture)

  • Surgical instruments

  • Electromagnetic flow probe (sized for rat renal artery)

  • Flowmeter

  • Surgical mesh

  • Suture material

  • Medical grade methacrylate

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and surgically prep the ventral midline, retroperitoneal, and midscapular areas.

  • Ventral Midline Incision: Make a ventral midline abdominal incision and extend it through the linea alba into the abdominal cavity.

  • Exposure of Renal Artery: Gently deflect the intestines to expose the left kidney and renal artery. Carefully dissect the renal artery free from surrounding adipose and connective tissue.

  • Flow Probe Placement:

    • Attach a small piece of surgical mesh to the back of the flow probe.

    • Slide the probe under the isolated renal artery.

    • Position the probe so the vessel is correctly aligned within the probe's lumen.

    • Secure the probe in place with a single suture around the cable.

  • Exteriorization of the Cable: Make a small incision in the body wall and pass the flow probe connector and cable through it.

  • Securing and Closing:

    • If necessary, suture the surgical mesh to the body wall to ensure proper probe alignment.

    • Apply a small amount of medical grade methacrylate to the probe and close the opening in the reflector.

    • Return the abdominal contents to their normal position and close the ventral midline incision in layers.

  • Subcutaneous Tunneling: Place the animal in a prone position and make a midscapular incision. Create a subcutaneous tunnel from the abdominal exit site to the midscapular incision and pull the connector through.

  • Finalization: Suture the connector to the skin at the midscapular exit site.

Caption: Workflow for electromagnetic flow probe implantation.
Measurement of Regional Renal Blood Flow using Microspheres in Dogs

The microsphere technique allows for the quantification of blood flow to different regions of the kidney.

Materials:

  • Radioactive or fluorescently labeled microspheres (e.g., 15 µm diameter)

  • Catheters for injection and reference blood sampling

  • Gamma counter or fluorescence detector

  • Tissue processing equipment

Procedure:

  • Catheterization: Under anesthesia, place a catheter into the left ventricle or ascending aorta for microsphere injection. Place another catheter in a peripheral artery (e.g., femoral artery) for reference blood sampling.

  • Microsphere Injection:

    • Thoroughly vortex the microsphere solution to ensure a uniform suspension.

    • Inject a known quantity of microspheres as a bolus into the left ventricle/aorta.

    • Simultaneously, begin withdrawing a reference blood sample from the arterial catheter at a constant, known rate.

  • Tissue and Blood Sample Collection:

    • After a sufficient time for microsphere distribution and lodging in the microvasculature, euthanize the animal.

    • Excise the kidneys and dissect them into specific regions of interest (e.g., cortex, medulla).

    • Collect the reference blood sample.

  • Quantification:

    • Measure the radioactivity or fluorescence of the tissue samples and the reference blood sample.

    • Calculate regional blood flow using the following formula:

      • Flow (mL/min/g) = (Counts per gram of tissue / Counts in reference blood sample) x Reference sample withdrawal rate (mL/min)

microsphere_workflow A Catheter Placement (LV/Aorta & Peripheral Artery) B Microsphere Injection (LV/Aorta) A->B C Reference Blood Sampling (Peripheral Artery) A->C D Euthanasia & Kidney Excision B->D F Radioactivity/Fluorescence Measurement C->F E Tissue Dissection (Cortex, Medulla) D->E E->F G Data Analysis & Flow Calculation F->G

References

Foundational Research on Phenylephrine-Induced Hypertension Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research on phenylephrine-induced hypertension models. This compound, a selective α1-adrenergic receptor agonist, is a cornerstone tool for inducing acute hypertension in preclinical research. Understanding the nuances of its application is critical for the accurate modeling of hypertensive states and the development of novel therapeutic agents. This guide details the experimental protocols, underlying signaling pathways, and quantitative data from key studies, presented in a clear and accessible format for laboratory application.

Core Concepts of this compound-Induced Hypertension

This compound primarily elicits its hypertensive effect through the activation of α1-adrenergic receptors on vascular smooth muscle cells.[1] This stimulation initiates a signaling cascade that results in vasoconstriction and a subsequent increase in total peripheral resistance, leading to a rapid elevation in blood pressure.[2][3] This model is particularly valuable for studying the direct vascular effects of compounds and for investigating physiological responses to acute hypertensive episodes.

Experimental Protocols

The following protocols are synthesized from foundational studies in rodent models. These methodologies provide a framework for establishing a reproducible this compound-induced hypertension model.

Acute Hypertensive Model in Mice

This protocol describes the induction of acute hypertension in mice for the integrated assessment of cardiovascular parameters.

Materials:

  • Male C57BL/6J mice (12-16 weeks old)

  • This compound hydrochloride (Sigma-Aldrich, P6126)

  • 0.9% NaCl (vehicle)

  • Isoflurane

  • Endotracheal intubation equipment and mechanical ventilator

  • Solid-state catheter for blood pressure measurement

  • Flow probe for cardiac output measurement

  • Needle electrodes for ECG

  • Data acquisition system

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize mice with isoflurane (3% for induction, 1.5-2% for maintenance).

    • Perform endotracheal intubation and connect to a mechanical ventilator.

    • Insert a solid-state catheter into the aortic arch via the right carotid artery for continuous blood pressure monitoring.[4]

    • Place a flow probe around the ascending aorta to measure cardiac output.[4]

    • Attach needle electrodes to the extremities for electrocardiogram (ECG) recording.

  • Drug Administration:

    • Administer this compound at a dose of 0.3 mg/kg via intraperitoneal injection.

    • For control animals, administer an equivalent volume of 0.9% NaCl.

  • Hemodynamic Monitoring:

    • Continuously record blood pressure, cardiac output, and ECG before and after this compound or vehicle administration.

    • Calculate stroke volume and total peripheral resistance from the primary measurements.

Chronic Hypertensive Model in Rats

This protocol details a method for inducing a more sustained hypertensive state using continuous this compound infusion.

Materials:

  • Male Wistar rats (250-300g)

  • This compound hydrochloride

  • Osmotic minipumps

  • Surgical instruments for subcutaneous implantation

  • Telemetry system or tail-cuff method for blood pressure monitoring

Procedure:

  • Osmotic Pump Preparation and Implantation:

    • Fill osmotic minipumps with a this compound solution calculated to deliver a specific dose (e.g., 25 μ g/day ) over the desired period (e.g., 5 weeks).

    • Anesthetize the rats and subcutaneously implant the osmotic minipumps.

  • Blood Pressure Monitoring:

    • Monitor systolic blood pressure regularly using a tail-cuff system or continuously with an implanted telemetry device.

  • Tissue Collection and Analysis (Optional):

    • At the end of the study period, euthanize the animals and collect tissues of interest (e.g., aorta, mesenteric arteries) for further analysis, such as vascular reactivity studies or protein expression analysis.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on this compound-induced hypertension models, providing a comparative overview of the expected physiological changes.

Parameter Animal Model This compound Dose & Route Control/Baseline Value (mean ± SD/SEM) This compound-Treated Value (mean ± SD/SEM) Percentage Change Reference
Systolic Blood Pressure Mouse0.3 mg/kg, i.p.Vehicle GroupSignificantly Elevated (P < 0.0001)-
Diastolic Blood Pressure Mouse0.3 mg/kg, i.p.Vehicle GroupSignificantly Elevated (P < 0.0001)-
Heart Rate Mouse0.3 mg/kg, i.p.Vehicle GroupSignificantly Decreased (P < 0.0001)-
Stroke Volume Mouse0.3 mg/kg, i.p.Vehicle GroupSignificantly Increased (P = 0.027)-
Cardiac Output Mouse0.3 mg/kg, i.p.Vehicle GroupNot Significantly Changed (P = 0.21)-
Total Peripheral Resistance Mouse0.3 mg/kg, i.p.Vehicle GroupSignificantly Increased (P = 0.0006)-
Systolic Blood Pressure Rat25 μ g/day , s.c. (5 weeks)127 ± 1 mmHg160 ± 2 mmHg+26%
Mean Arterial Pressure RatInfusionBaseline~2 times baseline+100%
Aortic Inner Diameter RatInfusion2.3 mm2.6 mm+13%

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and a generalized experimental workflow are provided below using the DOT language for Graphviz.

This compound-Induced Vasoconstriction Signaling Pathway

phenylephrine_signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Alpha-1 Adrenergic Receptor Alpha-1 Adrenergic Receptor This compound->Alpha-1 Adrenergic Receptor Binds to Gq Protein Gq Protein Alpha-1 Adrenergic Receptor->Gq Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq Protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Sarcoplasmic Reticulum Sarcoplasmic Reticulum IP3->Sarcoplasmic Reticulum Binds to receptor on Ca2+ Ca2+ Sarcoplasmic Reticulum->Ca2+ Releases Calmodulin Calmodulin Ca2+->Calmodulin Binds to MLCK MLCK Calmodulin->MLCK Activates Myosin Light Chain Myosin Light Chain MLCK->Myosin Light Chain Phosphorylates Vasoconstriction Vasoconstriction Myosin Light Chain->Vasoconstriction

Caption: Signaling cascade of this compound-induced vasoconstriction.

Generalized Experimental Workflow for this compound-Induced Hypertension Studies

experimental_workflow Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Vehicle Group Vehicle Group Randomization->Vehicle Group This compound Group This compound Group Randomization->this compound Group Drug Administration Drug Administration Vehicle Group->Drug Administration This compound Group->Drug Administration Hemodynamic Monitoring Hemodynamic Monitoring Drug Administration->Hemodynamic Monitoring Data Analysis Data Analysis Hemodynamic Monitoring->Data Analysis Endpoint Endpoint Data Analysis->Endpoint

Caption: A typical workflow for in vivo this compound studies.

Concluding Remarks

The this compound-induced hypertension model is a robust and highly utilized tool in cardiovascular research. Its acute and direct mechanism of action provides a clear window into the physiological and molecular responses to elevated blood pressure. By adhering to detailed and standardized protocols, researchers can ensure the generation of high-quality, reproducible data. The information presented in this guide serves as a foundational resource to aid in the design and execution of such studies, ultimately contributing to a deeper understanding of hypertension and the development of effective therapeutic interventions.

References

Methodological & Application

Application Notes and Protocols for Phenylephrine Use in Isolated Aortic Ring Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing phenylephrine in isolated aortic ring experiments, a fundamental technique in cardiovascular pharmacology for assessing vascular reactivity. This document outlines the theoretical background, experimental protocols, and expected outcomes when studying this compound-induced vasoconstriction.

Introduction

This compound is a selective α1-adrenergic receptor agonist that is widely used in experimental pharmacology to induce vasoconstriction. In the context of isolated aortic ring preparations, this compound serves as a valuable tool to investigate the mechanisms of vascular smooth muscle contraction, assess endothelial function, and screen potential vasoactive compounds. Its action is primarily mediated through the Gq-coupled protein signaling pathway, leading to an increase in intracellular calcium concentration and subsequent smooth muscle contraction.[1][2][[“]] Understanding the precise protocol for these experiments is crucial for obtaining reliable and reproducible data in drug development and cardiovascular research.

Signaling Pathway of this compound-Induced Vasoconstriction

This compound binding to the α1-adrenergic receptor on vascular smooth muscle cells initiates a well-defined signaling cascade. This process begins with the activation of a Gq protein, which in turn stimulates phospholipase C (PLC).[1][2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in cytosolic Ca2+ leads to the formation of a Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

Phenylephrine_Signaling_Pathway PE This compound AR α1-Adrenergic Receptor PE->AR Gq Gq Protein AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca Ca²⁺ Release SR->Ca triggers Contraction Smooth Muscle Contraction Ca->Contraction leads to

This compound Signaling Pathway

Experimental Protocols

Materials and Reagents
  • Animals: Male Wistar rats (250-300 g) are commonly used.

  • Chemicals & Reagents:

    • This compound hydrochloride

    • Acetylcholine chloride (for endothelium integrity check)

    • Potassium chloride (KCl) (for viability check)

    • Krebs-Henseleit Solution or Krebs-Ringer Bicarbonate Buffer (see table below for composition)

  • Equipment:

    • Organ bath system with isometric force transducers

    • Dissection microscope and tools

    • Carbogen gas (95% O2 / 5% CO2)

    • Data acquisition system

Table 1: Composition of Physiological Salt Solutions

ComponentKrebs-Henseleit Solution (mM)Krebs-Ringer Bicarbonate (mM)
Sodium chloride (NaCl)118.4120
Potassium chloride (KCl)4.74.2
Calcium chloride (CaCl2)2.51.3
Magnesium sulfate (MgSO4)1.21.2
Potassium dihydrogen phosphate (KH2PO4)1.21.19
Sodium bicarbonate (NaHCO3)25.025
Glucose11.15

Preparation Note: Dissolve salts in distilled water in the order listed. Prepare the solution fresh on the day of the experiment and continuously bubble with carbogen for at least 30 minutes before use to maintain a pH of 7.4 at 37°C.

Experimental Workflow

Experimental_Workflow A1 Aorta Isolation and Cleaning A2 Cut into 3-5 mm Rings A1->A2 A3 Mount in Organ Bath A2->A3 B1 Equilibration (60-90 min, 1.5g tension) A3->B1 C1 Viability Check (80 mM KCl) B1->C1 D1 Wash and Return to Baseline C1->D1 E1 Endothelium Integrity Check (1 µM this compound then 10 µM Acetylcholine) D1->E1 F1 Wash and Return to Baseline E1->F1 G1 Generate Cumulative This compound Concentration-Response Curve F1->G1 H1 Data Analysis (EC50, Emax) G1->H1

Aortic Ring Experimental Workflow
Detailed Protocol

1. Isolation and Preparation of Aortic Rings

  • Humanely euthanize the rat according to institutional guidelines.

  • Perform a thoracotomy to expose the thoracic aorta.

  • Carefully dissect the descending thoracic aorta and place it in a petri dish with cold, oxygenated Krebs solution.

  • Under a dissection microscope, remove adhering connective and adipose tissue.

  • Cut the cleaned aorta into rings of 3-5 mm in length.

  • For endothelium-denuded experiments, gently rub the inner surface of the ring with a fine wire or wooden stick.

2. Mounting of Aortic Rings

  • Mount each aortic ring in an organ bath chamber containing Krebs solution maintained at 37°C and continuously gassed with carbogen.

  • Suspend the rings between two stainless steel hooks, with one fixed and the other connected to an isometric force transducer.

  • Apply a resting tension of approximately 1.5 g and allow the rings to equilibrate for 60-90 minutes.

  • During equilibration, wash the rings with fresh Krebs solution every 15-20 minutes.

3. Viability and Endothelium Integrity Checks

  • Viability Check: After equilibration, contract the rings with 80 mM KCl to ensure tissue viability. This response can also be used for data normalization.

  • Wash the rings thoroughly and allow them to return to baseline tension.

  • Endothelium Integrity Check: Pre-contract the rings with a submaximal concentration of this compound (e.g., 1 µM).

  • Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM). A relaxation of over 60% indicates an intact endothelium. For endothelium-denuded rings, relaxation should be minimal.

  • Wash the rings and allow them to return to baseline.

4. Generation of this compound Concentration-Response Curve

  • Prepare a stock solution of this compound.

  • Add this compound to the organ bath in a cumulative manner, typically starting from 10⁻⁹ M and increasing in logarithmic increments up to 10⁻⁵ M.

  • Allow the contraction to reach a stable plateau at each concentration before adding the next.

  • Record the isometric tension at each concentration.

Data Presentation and Analysis

The contractile responses to this compound are typically expressed as a percentage of the maximal contraction induced by KCl. The data from the concentration-response curve can be plotted on a semi-logarithmic graph, with the this compound concentration on the x-axis (log scale) and the contractile response on the y-axis. From this curve, two key parameters can be determined:

  • EC50: The molar concentration of this compound that produces 50% of the maximal response.

  • Emax: The maximum contractile response elicited by this compound.

Table 2: Representative Quantitative Data for this compound in Rat Aortic Rings

ParameterValue (Mean ± SEM)Species/ConditionReference
pEC50 5.77Wistar Rat
pEC50 5.46 ± 0.31Wistar Rat
Emax 210 ± 28 mg (at 10⁻⁷ M)Sprague-Dawley Rat
Emax 1.31 ± 0.09 g/mg dry wtRat

Note: EC50 and Emax values can vary depending on the specific experimental conditions, including rat strain, age, and the presence or absence of endothelium.

Conclusion

The isolated aortic ring preparation is a robust and reliable model for studying the vasoconstrictor effects of this compound. By following these detailed protocols, researchers can obtain high-quality, reproducible data on vascular reactivity. This information is essential for advancing our understanding of cardiovascular physiology and for the preclinical evaluation of novel therapeutic agents.

References

Application Notes and Protocols for Phenylephrine Dose-Response Studies in In Vitro Smooth Muscle Preparations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylephrine is a selective α1-adrenergic receptor agonist widely utilized in pharmacology to study the physiological responses of smooth muscle.[1][[“]][3] Its primary mechanism of action involves the activation of α1-adrenergic receptors on vascular smooth muscle cells, leading to vasoconstriction.[1][[“]] This response is mediated by a signaling cascade that results in an increase in intracellular calcium concentrations, ultimately causing muscle contraction. Understanding the dose-response relationship of this compound is crucial for characterizing the function of the sympathetic nervous system and for the development of novel therapeutics targeting vascular tone.

These application notes provide a detailed protocol for conducting this compound dose-response curve experiments using isolated smooth muscle preparations in an organ bath system. This classical pharmacological technique remains an indispensable tool due to its simplicity, reproducibility, and the physiological relevance of its results.

Signaling Pathway of this compound in Smooth Muscle

This compound primarily exerts its effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors. This activation initiates a downstream signaling cascade. The α1-receptor, upon agonist binding, activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the cross-bridge cycling between actin and myosin filaments and resulting in smooth muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which can contribute to the sustained phase of contraction through various mechanisms, including the sensitization of the contractile apparatus to Ca2+.

Phenylephrine_Signaling_Pathway cluster_cell Smooth Muscle Cell PE This compound A1R α1-Adrenergic Receptor PE->A1R Binds Gq Gq Protein A1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates MyosinLC Myosin Light Chain MLCK->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Contraction MyosinLC_P->Contraction Leads to PKC->Contraction Contributes to sustained contraction

Caption: this compound signaling pathway in smooth muscle cells.

Experimental Protocols

Materials and Reagents
  • Isolated Tissue: Thoracic aorta or other vascular smooth muscle from rats or other suitable animal models.

  • Physiological Salt Solution (PSS): Krebs-bicarbonate solution is commonly used. The composition is as follows (in mM): NaCl 118.3, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.

  • This compound Hydrochloride: Stock solutions should be prepared in distilled water and protected from light.

  • Gas Mixture: 95% O2 / 5% CO2 (Carbogen) to maintain the physiological pH and oxygenation of the PSS.

  • Isolated Organ Bath System: Including a water-jacketed organ bath, force-displacement transducer, amplifier, and data acquisition system.

Experimental Workflow

The general workflow for an isolated organ bath experiment involves tissue preparation, mounting, equilibration, viability testing, and the cumulative addition of the agonist to construct a dose-response curve.

Experimental_Workflow start Start prep Tissue Preparation (e.g., Aortic Rings) start->prep mount Mount Tissue in Organ Bath prep->mount equilibrate Equilibration (60 min) mount->equilibrate viability Viability Check (e.g., KCl challenge) equilibrate->viability wash Washout viability->wash This compound Cumulative Addition of this compound wash->this compound record Record Isometric Contraction This compound->record analyze Data Analysis (Dose-Response Curve) record->analyze end End analyze->end

Caption: General experimental workflow for in vitro smooth muscle studies.
Detailed Protocol

  • Preparation of Physiological Salt Solution (PSS): Prepare fresh Krebs-bicarbonate solution on the day of the experiment and continuously bubble it with 95% O2 / 5% CO2. Maintain the temperature of the PSS at 37°C.

  • Tissue Dissection and Preparation:

    • Euthanize the animal according to institutionally approved protocols.

    • Carefully dissect the thoracic aorta and place it in a petri dish containing cold, oxygenated PSS.

    • Remove adherent connective and adipose tissue.

    • Cut the aorta into rings of approximately 3-4 mm in length. For some studies, the endothelium may be denuded by gently rubbing the intimal surface with a fine wire or wooden stick.

  • Mounting the Tissue:

    • Suspend each aortic ring between two L-shaped stainless steel hooks in a water-jacketed organ bath containing 10-25 mL of PSS maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • One hook is fixed to the bottom of the organ bath, and the other is connected to a force-displacement transducer to measure isometric tension.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1-2 grams. During this period, wash the tissues with fresh PSS every 15-20 minutes.

    • After equilibration, assess the viability of the smooth muscle by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl). This is often referred to as a "wake-up" challenge.

    • Wash the tissues with fresh PSS to allow them to return to baseline tension.

  • Generation of this compound Dose-Response Curve:

    • Once the baseline tension is stable, begin the cumulative addition of this compound to the organ bath.

    • Start with a low concentration (e.g., 10⁻⁹ M) and increase the concentration in logarithmic or semi-logarithmic increments (e.g., 10⁻⁸ M, 10⁻⁷ M, etc.) up to a maximal concentration (e.g., 10⁻⁴ M).

    • Allow the contractile response to each concentration to reach a stable plateau before adding the next concentration.

  • Data Acquisition and Analysis:

    • Record the isometric tension continuously using a data acquisition system.

    • The contractile response to each concentration of this compound is typically expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl) or as a percentage of the maximal response to this compound itself.

    • Plot the contractile response against the logarithm of the this compound concentration to generate a sigmoidal dose-response curve.

    • From this curve, key pharmacological parameters such as the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) can be determined using non-linear regression analysis.

Data Presentation

The following tables summarize quantitative data for this compound-induced smooth muscle contraction from various studies. These values can vary depending on the specific tissue, species, and experimental conditions.

Table 1: EC50 and Maximal Response (Emax) of this compound in Various Smooth Muscle Preparations

TissueSpeciesEC50 (M)Maximal Response (Emax)Reference
Thoracic AortaRat1.70 x 10⁻⁶Not specified
Thoracic AortaRabbit2.10 x 10⁻⁷ (Norepinephrine)30% decrease after epinephrine infusion
Aortic RingsRat4.43 x 10⁻⁸Not specified
Small Artery (longitudinal)GoatNot specifiedRelaxation observed
Small Artery (circular)Goat> 10⁻⁵Contraction at 100 µM
Aorta (circular & longitudinal)Goat> 10⁻⁵Contraction at 100 µM
Corpus CavernosumHumanNot specifiedIncreased efficacy in older patients

Table 2: Experimental Conditions for In Vitro Smooth Muscle Studies

ParameterValue/ConditionReference
Temperature37°C
Gas Mixture95% O2 / 5% CO2
Resting Tension1-2 g
Equilibration Time60 minutes
This compound Concentration Range10⁻⁸ M to 10⁻⁴ M
Washout Frequency (Equilibration)Every 10-20 minutes

Conclusion

The in vitro organ bath technique is a robust method for characterizing the pharmacological effects of substances like this compound on smooth muscle function. The protocols and data presented here provide a comprehensive guide for researchers to design and execute dose-response studies. Careful adherence to the experimental details is critical for obtaining reliable and reproducible results that can contribute to our understanding of vascular physiology and the development of new drugs.

References

Application Notes and Protocols for Preparing Phenylephrine Stock Solution in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylephrine is a potent and selective α1-adrenergic receptor agonist widely utilized in biomedical research to investigate the sympathetic nervous system, cardiovascular physiology, and related signaling pathways.[1][[“]] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide a comprehensive guide to the chemical properties, proper preparation, and storage of this compound hydrochloride stock solutions for laboratory use.

This compound Hydrochloride: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for its proper handling and use in experimental settings.

PropertyValueReferences
Chemical Formula C₉H₁₃NO₂·HCl
Molecular Weight 203.67 g/mol [3][4]
Appearance White to off-white crystalline powder
Solubility
    WaterFreely soluble (≥100 mg/mL)[3]
    EthanolFreely soluble (~25 mg/mL)
    DMSOSoluble (~20 mg/mL)
    Dimethylformamide (DMF)Soluble (~20 mg/mL)
Stability Stable in crystalline form when protected from light. Aqueous solutions are sensitive to light and oxidation.
Storage (Crystalline Solid) -20°C for long-term storage (≥ 4 years).

Experimental Protocols

Preparation of a 10 mM Aqueous this compound Hydrochloride Stock Solution

This protocol describes the preparation of a 10 mM aqueous stock solution of this compound hydrochloride, a common concentration for in vitro studies.

Materials:

  • This compound Hydrochloride (MW: 203.67 g/mol )

  • Nuclease-free water or appropriate buffer (e.g., PBS, pH 7.2)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile, light-protecting storage tubes (e.g., amber microcentrifuge tubes)

Procedure:

  • Calculation: To prepare 10 mL of a 10 mM stock solution, calculate the required mass of this compound hydrochloride:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 203.67 g/mol = 0.02037 g = 20.37 mg

  • Weighing: Carefully weigh out 20.37 mg of this compound hydrochloride powder using a calibrated analytical balance and transfer it to a sterile conical tube.

  • Dissolution: Add 10 mL of nuclease-free water or your desired buffer to the conical tube containing the this compound hydrochloride.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.

  • Sterilization: To ensure sterility for cell culture experiments, filter the stock solution through a 0.22 µm sterile filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protecting tubes (e.g., 100 µL or 500 µL per tube). This minimizes repeated freeze-thaw cycles and light exposure. Store the aliquots at -20°C for long-term use. Aqueous solutions should not be stored for more than one day at room temperature.

Preparation of Working Solutions for In Vitro Assays

For most cell-based or tissue bath experiments, the 10 mM stock solution will need to be further diluted to the desired final concentration in the appropriate experimental buffer or media.

Example Dilution for a 10 µM Working Solution:

To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

  • Use the dilution formula: C₁V₁ = C₂V₂

    • (10,000 µM)(V₁) = (10 µM)(1000 µL)

    • V₁ = 1 µL

  • Add 1 µL of the 10 mM this compound stock solution to 999 µL of your experimental buffer or media.

Note on Concentrations for Specific Assays:

  • In vitro cell culture experiments: Typical final concentrations can range from 1 µM to 100 µM, depending on the cell type and the specific response being measured.

  • Isolated organ bath experiments: For tissues like rat aorta, cumulative concentrations from 10⁻⁸ M to 10⁻⁴ M are often used to generate concentration-response curves. A common initial challenge concentration is 10⁻⁵ M.

This compound Signaling Pathway

This compound selectively activates α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs) linked to the Gq family of G proteins. The activation of this pathway leads to a cascade of intracellular events, primarily resulting in an increase in intracellular calcium concentration and the activation of Protein Kinase C (PKC).

Phenylephrine_Signaling_Pathway This compound This compound Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Binds to Gq_protein Gq Protein Alpha1_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response Contributes to PKC->Cellular_Response Leads to

This compound Signaling Cascade

Experimental Workflow for Preparing this compound Solutions

The following diagram outlines the general workflow for preparing this compound stock and working solutions for laboratory experiments.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation A Calculate Mass of This compound HCl B Weigh this compound HCl A->B C Dissolve in Solvent (e.g., Water, PBS) B->C D Vortex to Mix C->D E Sterile Filter (0.22 µm) D->E F Aliquot into Light-Protecting Tubes E->F G Store at -20°C F->G H Thaw Stock Solution Aliquot G->H For Experimental Use I Calculate Dilution H->I J Dilute Stock in Experimental Buffer/Media I->J K Use Immediately in Experiment J->K

References

Application Notes: Utilizing Phenylephrine for the Study of Calcium Signaling in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenylephrine (PE) is a selective α1-adrenergic receptor (α1-AR) agonist widely used in neuroscience research to investigate Gq protein-coupled receptor (GPCR) signaling pathways and their impact on intracellular calcium ([Ca2+]i) dynamics.[[“]][2] As α1-ARs are predominantly coupled to the Gq/11 family of G proteins, their activation by this compound initiates a well-characterized signaling cascade that leads to the mobilization of calcium from intracellular stores, making it an invaluable tool for studying neuronal excitability, synaptic plasticity, and neurotransmitter release.[3][4] These application notes provide a comprehensive overview and detailed protocols for using this compound to probe calcium signaling in primary neuronal cultures.

Mechanism of Action

This compound exerts its effects by binding to α1-adrenergic receptors, which triggers the activation of Phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the endoplasmic reticulum (ER), causing the release of stored Ca2+ into the cytosol. This initial Ca2+ transient can be followed by sustained calcium oscillations, which often depend on both the periodic release from the ER and the influx of extracellular calcium to replenish intracellular stores.

Phenylephrine_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PE This compound A1AR α1-Adrenergic Receptor PE->A1AR Binds Gq Gq Protein A1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Downstream Downstream Cellular Responses Ca_release->Downstream Triggers PKC->Downstream Modulates IP3R->Ca_release Opens

Caption: this compound-induced α1-adrenergic receptor signaling cascade.

Experimental Protocols

Protocol 1: Primary Neuronal Culture Preparation

This protocol provides a general framework for establishing primary cortical neuron cultures. Specifics may vary based on the neuronal type and animal model.

Materials:

  • E18 mouse or rat embryos

  • Dissection medium (e.g., Hibernate-E)

  • Papain dissociation system

  • Plating medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and penicillin-streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated glass coverslips or plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Coating: Coat culture vessels (15mm glass coverslips are recommended for high-resolution imaging) with Poly-D-lysine or a similar substrate and incubate overnight. Rinse thoroughly with sterile water before use.

  • Dissection: Dissect cortices from E18 embryos in ice-cold dissection medium.

  • Dissociation: Mince the tissue and digest with a papain solution according to the manufacturer's instructions to obtain a single-cell suspension.

  • Plating: Centrifuge the cell suspension, resuspend in pre-warmed plating medium, and count viable cells. Plate neurons at a desired density (e.g., 1.8–2×10^5 cells/coverslip) onto the coated coverslips.

  • Maintenance: Incubate cultures at 37°C in a humidified 5% CO2 atmosphere. Perform partial media changes every 2-3 days. Calcium imaging experiments are typically performed on mature cultures (DIV 10-14).

Protocol 2: Calcium Imaging with Fura-2 AM

This protocol details the measurement of this compound-induced [Ca2+]i changes in primary neurons using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Mature primary neuronal cultures on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological saline

  • This compound stock solution

  • Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and emission detection around 505-510 nm.

Procedure:

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBSS (e.g., 2-5 µM Fura-2 AM) with 0.02% Pluronic F-127 to aid dye solubilization.

    • Remove culture medium from the coverslips and wash once with HBSS.

    • Incubate the neurons in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

  • De-esterification:

    • Wash the cells twice with HBSS to remove excess extracellular dye.

    • Incubate the loaded cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • Mount the coverslip onto a perfusion chamber on the microscope stage, continuously superfusing with HBSS.

    • Acquire baseline fluorescence by alternating excitation between 340 nm and 380 nm and recording emission at ~510 nm.

    • Record a stable baseline for 2-5 minutes.

  • Stimulation and Data Acquisition:

    • Introduce this compound into the perfusion solution at the desired final concentration.

    • Continue recording the fluorescence changes for the duration of the experiment to capture the peak response and any subsequent oscillations.

  • Data Analysis:

    • The ratio of the fluorescence intensities emitted upon excitation at 340 nm and 380 nm (F340/F380) is calculated. This ratio is directly proportional to the intracellular calcium concentration.

    • Analyze parameters such as baseline [Ca2+]i, peak amplitude of the response, frequency of oscillations, and the area under the curve. A positive response is often defined as an increase in the 340:380 ratio of more than 10% from the baseline level.

Calcium_Imaging_Workflow A 1. Primary Neuron Culture (DIV 10-14) B 2. Load with Fura-2 AM (30-45 min, 37°C) A->B C 3. Wash & De-esterify (30 min, RT) B->C D 4. Mount on Microscope & Begin Perfusion C->D E 5. Record Baseline (F340/F380 Ratio) D->E F 6. Apply this compound E->F G 7. Acquire Post-Stimulation Data F->G H 8. Data Analysis (Amplitude, Frequency, etc.) G->H

Caption: Experimental workflow for this compound-induced calcium imaging.

Data Presentation

Quantitative data from studies using this compound to modulate neuronal calcium signaling are summarized below.

Table 1: Dose-Response and Kinetic Parameters of this compound

ParameterConcentrationCell TypeObserved EffectCitation
Resting [Ca2+]i N/ACanine PASMCs96 ± 4 nmol/L
Peak [Ca2+]i 10 µMCanine PASMCs650 ± 26 nmol/L
Oscillation Frequency 10 µMCanine PASMCs1.35 ± 0.07 transients/min
Dose Range 30 nM - 100 µMCanine PASMCsDose-dependent increase in oscillation amplitude and frequency
EC50 13.6 µMCat Atrial MyocytesStimulation of L-type Ca2+ current
Off-Target Effect > 10 mMTrigeminal Ganglion NeuronsActivation of TRPV1 receptors

*PASMCs: Pulmonary Artery Smooth Muscle Cells, a non-neuronal cell type often used to study α1-AR signaling, providing valuable reference data.

Table 2: Pharmacological Modulation of this compound-Induced Calcium Response

AgentTargetConcentrationEffect on PE ResponseCitation
Prazosin α1-AR Antagonist50 nM - 1 µMAbolished PE-induced oscillations and IPSC inhibition
U73122 Phospholipase C Inhibitor0.1 - 10 µMDose-dependent attenuation of oscillations
Thapsigargin SERCA Pump Inhibitor1 µMAbolished oscillations by depleting ER Ca2+ stores
2-APB IP3 Receptor Blocker75 µMPrevented all PE-induced Ca2+ waves
Nifedipine L-type Ca2+ Channel Blocker1 µMReduced frequency but not amplitude of oscillations
SKF96365 Store-Operated Channel Blocker50 µMAbolished nifedipine-insensitive oscillations

Considerations and Troubleshooting

  • Cell Health: Ensure primary cultures are healthy and have formed mature networks, as this is critical for observing robust and reproducible calcium signaling.

  • Receptor Desensitization: Prolonged exposure to high concentrations of this compound can lead to receptor desensitization. Plan experiments to minimize pre-exposure.

  • Off-Target Effects: While this compound is selective for α1-ARs, extremely high concentrations (>10 mM) can activate other channels, such as TRPV1, leading to confounding results.

  • Indicator Choice: Fura-2 is a ratiometric dye, which controls for variations in dye loading, cell thickness, and illumination intensity. Genetically encoded calcium indicators (GECIs) like GCaMP can also be used for long-term or targeted expression studies.

References

Application Notes and Protocols for Phenylephrine Infusion in Animal Models of Septic Shock

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of phenylephrine infusion in preclinical animal models of septic shock. The information is intended to guide researchers in designing and executing studies to investigate the efficacy and mechanisms of action of this compound and other vasopressors in a controlled experimental setting.

Overview and Rationale

Septic shock is a life-threatening condition characterized by persistent hypotension despite adequate fluid resuscitation, leading to tissue hypoperfusion. Vasopressors are a cornerstone of septic shock management, and this compound, a selective α1-adrenergic receptor agonist, is frequently used to increase mean arterial pressure (MAP).[1][2] Preclinical animal models are essential for understanding the pathophysiology of septic shock and for evaluating novel therapeutic interventions.[3][4][5] The protocols outlined below describe the induction of septic shock in rodents and larger animals, followed by the administration and monitoring of a continuous this compound infusion.

Experimental Protocols

Animal Models of Septic Shock

The two most common methods for inducing septic shock in animal models are Cecal Ligation and Puncture (CLP) and the administration of lipopolysaccharide (LPS).

2.1.1. Cecal Ligation and Puncture (CLP) Model (Rat/Mouse)

The CLP model is considered the gold standard for sepsis research as it closely mimics the polymicrobial nature of clinical sepsis.

Materials:

  • Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 3-0 silk)

  • Sterile needle (e.g., 18-21 gauge for rats, 21-25 gauge for mice)

  • Buprenorphine for analgesia

  • Warming pad

Procedure:

  • Anesthetize the animal and shave the abdominal area.

  • Make a 2-3 cm midline laparotomy incision to expose the cecum.

  • Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum (a longer ligation results in more severe sepsis).

  • Puncture the ligated cecum once or twice with the sterile needle.

  • Gently squeeze the cecum to extrude a small amount of fecal content.

  • Return the cecum to the peritoneal cavity and close the abdominal wall in two layers.

  • Administer subcutaneous buprenorphine for post-operative analgesia.

  • Resuscitate the animal with 30-50 mL/kg of pre-warmed sterile saline administered subcutaneously.

  • Allow the animal to recover on a warming pad.

2.1.2. Lipopolysaccharide (LPS) Induced Endotoxemia Model (Mouse/Rat)

The LPS model induces a rapid and potent inflammatory response, mimicking the hyperinflammatory state of septic shock.

Materials:

  • Male C57BL/6 mice (20-25g) or Sprague-Dawley rats (250-300g)

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • Sterile, pyrogen-free saline

  • Syringes and needles for injection

Procedure:

  • Prepare a stock solution of LPS in sterile saline. The dose of LPS required to induce septic shock varies depending on the animal strain and serotype of LPS, but typically ranges from 5-15 mg/kg for mice and rats.

  • Administer the LPS solution via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Monitor the animals closely for signs of endotoxemia, which typically develop within 1-2 hours.

This compound Infusion Protocol

This protocol details the preparation and administration of a continuous this compound infusion.

Materials:

  • This compound hydrochloride

  • Sterile 5% Dextrose in Water (D5W) or 0.9% Sodium Chloride (Normal Saline)

  • Infusion pump

  • Catheters (e.g., carotid artery and jugular vein)

  • Vascular access ports (optional)

Procedure:

  • Catheterization: Prior to or following the induction of sepsis, surgically implant catheters into the carotid artery for continuous blood pressure monitoring and the jugular vein for drug infusion.

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound. For a standard infusion, a common practice is to dilute 10 mg of this compound in 250 mL of D5W or normal saline to achieve a concentration of 40 µg/mL.

  • Initiation of Infusion:

    • Once septic shock is established (typically defined as a drop in Mean Arterial Pressure (MAP) to <65 mmHg despite fluid resuscitation), initiate the this compound infusion.

    • The starting infusion rate is typically between 0.5 and 5 µg/kg/min.

  • Titration:

    • Titrate the infusion rate to achieve and maintain the target MAP, which is generally between 65 and 75 mmHg.

    • Adjust the dose in increments of 0.5-1 µg/kg/min every 10-15 minutes until the target MAP is reached.

Hemodynamic Monitoring

Continuous monitoring of hemodynamic parameters is crucial for assessing the response to this compound.

Parameters to Monitor:

  • Mean Arterial Pressure (MAP): Monitored continuously via an arterial catheter.

  • Heart Rate (HR): Monitored continuously via ECG or arterial pressure waveform.

  • Cardiac Output (CO): Can be measured using techniques such as thermodilution or transonic flow probes.

  • Central Venous Pressure (CVP): Monitored via a central venous catheter to guide fluid resuscitation.

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of this compound in animal models of septic shock.

Table 1: Hemodynamic Effects of this compound Infusion in Animal Models of Septic Shock

Animal ModelSepsis InductionThis compound DoseChange in MAPChange in HRChange in COReference
OvineLive E. coliTitrated to restore baseline MAPRestored to baselineDecreasedDecreased
PorcineFecal Peritonitis3.1 ± 1.0 µg/kg/minIncreased from 69 to 85 mmHgNot reportedNo significant change
CanineIntraperitoneal E. coli0.2-2.0 µg/kg/minDose-dependent increaseDose-dependent decreaseNot reported
RatCLPNot specifiedImprovedNot reportedImproved

Table 2: Effects of this compound on Inflammatory Cytokines in Animal Models of Sepsis

Animal ModelSepsis InductionThis compound TreatmentChange in TNF-αChange in IL-6Change in IL-10Reference
RatCLPThis compoundDecreasedDecreasedNot reported
MouseLPS50 µg/kg/min infusionReducedReducedIncreased
Human (LPS challenge)LPS0.5 µg/kg/min infusionNo significant changeNo significant changeEnhanced

Table 3: Survival Analysis in Animal Models of Septic Shock with Vasopressor Treatment

Animal ModelSepsis InductionVasopressorOutcomeReference
CanineIntraperitoneal E. coliNorepinephrineBeneficial effect on survival
CanineIntraperitoneal E. coliEpinephrineHarmful effect on survival
Human (clinical study)Septic ShockThis compoundAssociated with increased mortality, especially with tachycardia
RatCLPThis compoundImproved survival

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway in Sepsis

This compound exerts its vasoconstrictive effects primarily through the activation of α1-adrenergic receptors on vascular smooth muscle cells. In the context of sepsis, this compound has also been shown to modulate inflammatory signaling pathways.

phenylephrine_signaling PE This compound A1AR α1-Adrenergic Receptor PE->A1AR PLC Phospholipase C A1AR->PLC PI3K PI3K A1AR->PI3K ERK ERK1/2 A1AR->ERK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG SR Sarcoplasmic Reticulum IP3->SR PKC Protein Kinase C DAG->PKC Ca Ca²⁺ Release SR->Ca Vasc Vasoconstriction Ca->Vasc PKC->ERK Akt Akt PI3K->Akt Inflammation Inflammation Akt->Inflammation Inhibits Cardiac Improved Cardiac Function Akt->Cardiac p38 p38 MAPK ERK->p38 JNK JNK ERK->JNK Apoptosis Cardiomyocyte Apoptosis ERK->Apoptosis Inhibits ERK->Cardiac

Caption: this compound signaling in septic cardiomyopathy.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in an animal model of septic shock.

experimental_workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal Animal Acclimatization Catheter Surgical Catheterization (Carotid Artery, Jugular Vein) Animal->Catheter Sepsis Induction of Sepsis (CLP or LPS) Catheter->Sepsis Shock Development of Septic Shock (MAP < 65 mmHg) Sepsis->Shock Treatment Initiate this compound Infusion (or Vehicle Control) Shock->Treatment Monitor Continuous Hemodynamic Monitoring Treatment->Monitor Sample Blood & Tissue Sampling Monitor->Sample Analysis Data Analysis (Hemodynamics, Cytokines, Survival) Sample->Analysis

Caption: Experimental workflow for a septic shock study.

References

Application of Phenylephrine in High-Throughput Screening Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenylephrine, a selective alpha-1 adrenergic receptor agonist, is a critical tool in high-throughput screening (HTS) for the discovery and development of novel therapeutics targeting this receptor class. Its well-characterized mechanism of action, involving the Gq-coupled signaling pathway and subsequent mobilization of intracellular calcium, makes it an ideal reference compound for validating and optimizing HTS assays. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals utilizing this compound in HTS campaigns.

Activation of the alpha-1 adrenergic receptor by this compound initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium is a robust and readily detectable signal in cell-based HTS assays.

Signaling Pathway of this compound

The binding of this compound to the α1-adrenergic receptor initiates a well-defined intracellular signaling cascade. This pathway is a cornerstone of many physiological processes and a key target in drug discovery.

phenylephrine_signaling_pathway This compound This compound a1_receptor α1-Adrenergic Receptor (GPCR) This compound->a1_receptor Binds to gq_protein Gq Protein (α, β, γ subunits) a1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 Hydrolyzes to dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds to pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum (ER) ca2_store Ca²⁺ Store ca2_cytosol Cytosolic Ca²⁺ (Increase) ip3r->ca2_cytosol Releases Ca²⁺ ca2_cytosol->pkc Activates cellular_response Cellular Response (e.g., smooth muscle contraction) pkc->cellular_response Leads to

This compound's intracellular signaling cascade.

High-Throughput Screening Workflow

A typical HTS campaign to identify modulators of the alpha-1 adrenergic receptor using a calcium flux assay follows a standardized workflow. This process is designed for efficiency and reproducibility, allowing for the screening of large compound libraries.

hts_workflow start Start cell_plating Cell Plating (e.g., CHO-K1 cells expressing α1a-AR) start->cell_plating incubation1 Incubation (24 hours) cell_plating->incubation1 dye_loading Dye Loading (Calcium-sensitive fluorescent dye) incubation1->dye_loading incubation2 Incubation (e.g., 1 hour at 37°C) dye_loading->incubation2 compound_addition Compound Addition (Test compounds, this compound (control)) incubation2->compound_addition measurement Fluorescence Measurement (e.g., FLIPR) compound_addition->measurement data_analysis Data Analysis (EC50/IC50, Z'-factor, S/B ratio) measurement->data_analysis hit_identification Hit Identification data_analysis->hit_identification end End hit_identification->end

A typical workflow for a calcium flux HTS assay.

Data Presentation

This compound is routinely used as a positive control to assess the quality and performance of HTS assays for the alpha-1 adrenergic receptor. The following table summarizes typical quantitative data obtained from a calcium mobilization assay using a CHO-K1 cell line stably expressing the human alpha-1a adrenergic receptor.

ParameterValueDescription
This compound EC50 ~100 nMThe concentration of this compound that elicits a half-maximal response in the calcium flux assay. This value is a key indicator of assay sensitivity and receptor pharmacology.
Signal-to-Background (S/B) Ratio >10The ratio of the mean signal of the positive control (e.g., maximal this compound concentration) to the mean signal of the negative control (e.g., vehicle). A high S/B ratio indicates a robust assay window.
Z'-Factor ≥ 0.5A statistical parameter that reflects the separation between the positive and negative control distributions. A Z'-factor of 0.5 or greater is indicative of an excellent assay suitable for HTS.[1]

Experimental Protocols

Calcium Mobilization High-Throughput Screening Assay

This protocol describes a no-wash, fluorescence-based calcium mobilization assay in a 384-well format, suitable for high-throughput screening of compounds targeting the alpha-1 adrenergic receptor.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human alpha-1a adrenergic receptor.

  • Cell Culture Medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, 500 µg/mL G418.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Calcium-Sensitive Dye: FLIPR Calcium 6 Assay Kit (or equivalent).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Positive Control: this compound hydrochloride.

  • Negative Control: Assay buffer with 0.1% DMSO.

  • Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or equivalent.

Protocol:

  • Cell Plating:

    • Culture CHO-K1-α1a cells to 80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Resuspend cells in culture medium and adjust the density to 2.5 x 10^5 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions in Assay Buffer.

    • Add 20 µL of the dye loading solution to each well of the cell plate.

    • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in Assay Buffer to generate a dose-response curve (e.g., 10 µM to 0.1 nM final concentration).

    • Prepare test compounds in Assay Buffer containing 0.1% DMSO.

    • Prepare a negative control plate containing Assay Buffer with 0.1% DMSO.

    • Using the FLIPR, add 10 µL of the compound solutions, this compound solutions, or negative control to the respective wells of the cell plate.

  • Fluorescence Measurement:

    • Immediately after compound addition, measure the fluorescence intensity using the FLIPR instrument.

    • Record the fluorescence signal every second for the first 60 seconds, and then every 10 seconds for an additional 120 seconds.

    • The peak fluorescence intensity is used to determine the cellular response.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells) from all measurements.

    • Normalize the data to the response of the positive control (maximal this compound concentration).

    • Calculate the EC50 value for this compound using a four-parameter logistic equation.

    • Calculate the Signal-to-Background (S/B) ratio and the Z'-factor to assess assay performance.

Logical Relationship for Assay Quality Assessment

The successful execution of an HTS campaign relies on a robust and reliable assay. The relationship between key assay parameters determines the suitability of an assay for high-throughput screening.

assay_quality high_sb High Signal-to-Background (S/B > 10) z_factor High Z'-Factor (Z' ≥ 0.5) high_sb->z_factor low_variability Low Data Variability (Low %CV) low_variability->z_factor robust_assay Robust and Reliable HTS Assay z_factor->robust_assay

Key determinants of a high-quality HTS assay.

References

Application Notes and Protocols: Phenylephrine in Long-Term Potentiation Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phenylephrine, a selective α1-adrenergic receptor agonist, in long-term potentiation (LTP) induction protocols. This document includes detailed experimental procedures, quantitative data on its effects, and diagrams of the associated signaling pathways and workflows.

Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular mechanism underlying learning and memory. The modulation of LTP by various neurotransmitters is a key area of research in neuroscience and drug development. This compound, by activating α1-adrenergic receptors, has been shown to modulate synaptic plasticity and facilitate the induction of LTP. Understanding the mechanisms and protocols for utilizing this compound in LTP studies is crucial for investigating the role of the noradrenergic system in cognitive function and for the development of novel therapeutic agents targeting synaptic plasticity.

Data Presentation: Quantitative Effects of this compound on LTP

The following table summarizes the quantitative effects of different concentrations of this compound on the induction of Long-Term Potentiation (LTP), as measured by the potentiation of the field excitatory postsynaptic potential (fEPSP) slope in the CA1 region of the hippocampus.

This compound ConcentrationLTP Induction ProtocolBrain Region/Slice PreparationKey FindingsReference
0.5 µMSynaptic stimulation-burst pairingVentral Tegmental Area (VTA) slicesIn combination with Corticotropin-Releasing Factor (CRF), enabled LTP induction.[1]
1 µMSynaptic stimulation-burst pairingVentral Tegmental Area (VTA) slicesInduced LTP.[1]
10 µM10 Hz stimulationRat hippocampal CA1 slicesDid not induce LTP on its own with this specific low-frequency stimulation protocol, but when co-applied with a β-adrenergic agonist, it mimicked the effect of norepinephrine on potentiated synapses.[2]

Note: The available literature provides sparse direct quantitative comparisons of this compound's dose-dependent effects on the magnitude of LTP. The provided data is based on studies where this compound was used to modulate or induce synaptic plasticity.

Signaling Pathway of this compound in Neurons

This compound exerts its effects on synaptic plasticity primarily through the activation of α1-adrenergic receptors, which are Gq protein-coupled receptors. The canonical signaling pathway initiated by this compound binding involves the following steps:

  • Receptor Activation: this compound binds to the α1-adrenergic receptor on the neuronal membrane.

  • Gq Protein Activation: This binding activates the associated heterotrimeric Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

  • Downstream Effects: PKC phosphorylates various downstream targets, which can modulate ion channel activity and neurotransmitter release machinery, ultimately contributing to the enhancement of synaptic transmission and the induction of LTP.

Phenylephrine_Signaling_Pathway PHE This compound A1AR α1-Adrenergic Receptor PHE->A1AR Binds Gq Gq Protein A1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Targets (e.g., Ion Channels, Release Machinery) PKC->Downstream Phosphorylates LTP LTP Induction Downstream->LTP

Caption: this compound signaling pathway in neurons.

Experimental Protocols

This section provides a detailed protocol for inducing LTP in acute hippocampal slices using this compound in conjunction with theta-burst stimulation (TBS).

I. Preparation of Solutions

Artificial Cerebrospinal Fluid (ACSF) for Slicing (Cutting Solution):

  • Composition (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 26 NaHCO3, 10 D-glucose, 1.5 MgSO4, 2.5 CaCl2.

  • Preparation: Prepare fresh daily. Chill to 2-4°C and continuously bubble with carbogen (95% O2 / 5% CO2) for at least 30 minutes before use to maintain pH at 7.4.

ACSF for Recording:

  • Composition (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 26 NaHCO3, 10 D-glucose, 1 MgSO4, 2 CaCl2.

  • Preparation: Prepare fresh daily. Warm to 30-32°C and continuously bubble with carbogen.

This compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound hydrochloride in deionized water. Store at -20°C in aliquots. On the day of the experiment, dilute the stock solution in recording ACSF to the desired final concentration (e.g., 1 µM, 10 µM).

II. Acute Hippocampal Slice Preparation
  • Anesthetize a rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) according to approved institutional animal care and use committee (IACUC) protocols.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated slicing ACSF.

  • Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.

  • Transfer the slices to a holding chamber containing carbogenated recording ACSF at 30-32°C. Allow the slices to recover for at least 1 hour before starting experiments.

III. Electrophysiological Recording
  • Transfer a single slice to the recording chamber, continuously perfused with carbogenated recording ACSF at a flow rate of 2-3 mL/min and maintained at 30-32°C.

  • Place a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway of the CA3 region.

  • Place a recording electrode (a glass micropipette filled with recording ACSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Determine the stimulus intensity that elicits an fEPSP with an amplitude that is 30-40% of the maximal response.

  • Record a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses every 30 seconds.

IV. LTP Induction with this compound
  • After establishing a stable baseline, switch the perfusion to recording ACSF containing the desired concentration of this compound.

  • Continue to record baseline responses in the presence of this compound for 10-20 minutes to observe any acute effects of the drug on basal synaptic transmission.

  • Induce LTP using a theta-burst stimulation (TBS) protocol. A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms. This entire train can be repeated 2-3 times with a 20-second interval between trains.

  • Immediately after the TBS, continue to record fEPSPs every 30 seconds for at least 60 minutes to monitor the induction and maintenance of LTP.

  • During the post-TBS recording period, continue to perfuse with the this compound-containing ACSF for the desired duration (e.g., the entire 60-minute recording period) or wash out the drug by switching back to standard recording ACSF.

V. Data Analysis
  • Measure the initial slope of the fEPSP for each recorded response.

  • Normalize the fEPSP slopes to the average slope of the baseline recording period.

  • Quantify the magnitude of LTP as the average percentage increase in the fEPSP slope during a specific time window after TBS (e.g., 50-60 minutes post-TBS) compared to the baseline.

  • Perform statistical analysis (e.g., t-test or ANOVA) to compare the magnitude of LTP in the presence of this compound to a control group (LTP induced without this compound).

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro LTP experiment involving the application of this compound.

LTP_Workflow A 1. Animal Sacrifice & Brain Dissection B 2. Hippocampal Slice Preparation (Vibratome) A->B C 3. Slice Recovery (Carbogenated ACSF, 30-32°C) B->C D 4. Transfer Slice to Recording Chamber C->D E 5. Electrode Placement (Stimulating & Recording) D->E F 6. Establish Stable Baseline (fEPSP Recording) E->F G 7. Perfuse with This compound-ACSF F->G H 8. Induce LTP (Theta-Burst Stimulation) G->H I 9. Post-Induction Recording (≥60 min) H->I J 10. Data Analysis (fEPSP Slope Measurement) I->J K 11. Quantification & Statistics J->K

Caption: Experimental workflow for this compound-LTP studies.

Conclusion

This compound, through its action on α1-adrenergic receptors, serves as a valuable pharmacological tool for investigating the modulation of synaptic plasticity. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments aimed at understanding the role of the noradrenergic system in LTP and its implications for cognitive function and neurological disorders. Careful adherence to the experimental procedures and appropriate data analysis are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Phenylephrine Perfusion in Isolated Organs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for phenylephrine perfusion in various isolated organs. This document outlines detailed protocols, quantitative data for physiological responses, and the underlying signaling pathways involved in this compound's mechanism of action.

Introduction

This compound is a selective α1-adrenergic receptor agonist widely used in experimental pharmacology to study vasoconstriction and other physiological responses in isolated organs. Its primary mechanism involves the activation of α1-adrenergic receptors on vascular smooth muscle, leading to a cascade of intracellular events that result in vasoconstriction.[1] This makes it an invaluable tool for investigating cardiovascular physiology, pathophysiology, and the effects of novel drug candidates on vascular tone.

Mechanism of Action: Alpha-1 Adrenergic Signaling

This compound exerts its effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors. This activation initiates a well-defined signaling cascade. Upon agonist binding, the associated Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.

Phenylephrine_Signaling_Pathway PE This compound A1AR α1-Adrenergic Receptor PE->A1AR Binds to Gq Gq protein A1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Binds to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates MyosinLC Myosin Light Chain (MLC) MLCK->MyosinLC Phosphorylates MyosinLCP Phosphorylated MLC MyosinLC->MyosinLCP Contraction Smooth Muscle Contraction MyosinLCP->Contraction Leads to Aortic_Ring_Workflow cluster_prep Preparation cluster_exp Experiment A1 Excise Thoracic Aorta A2 Clean Aorta A1->A2 A3 Cut into 3-4 mm Rings A2->A3 B1 Mount in Organ Bath A3->B1 B2 Equilibrate (60 min) B1->B2 B3 Induce Contraction (this compound) B2->B3 B4 Generate Concentration- Response Curve B3->B4 Langendorff_Heart_Setup Reservoir Krebs-Henseleit Reservoir (95% O₂, 5% CO₂) Pump Perfusion Pump Reservoir->Pump Heater Heat Exchanger (37°C) Pump->Heater Heart Isolated Heart (Aortic Cannulation) Heater->Heart Transducer Pressure Transducer Heart->Transducer Data Data Acquisition System Transducer->Data Kidney_Perfusion_Setup Perfusate Perfusate Reservoir (Gassed & Warmed) Pump Peristaltic Pump Perfusate->Pump BubbleTrap Bubble Trap Pump->BubbleTrap Kidney Isolated Kidney (Arterial Cannulation) BubbleTrap->Kidney Pressure Pressure Transducer Kidney->Pressure Flow Flow Meter Kidney->Flow Urine Urine Collection Kidney->Urine Data Data Acquisition Pressure->Data Flow->Data

References

Application Notes and Protocols for Studying Baroreflex Sensitivity in Animal Models Using Phenylephrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylephrine, a selective α1-adrenergic receptor agonist, is a crucial pharmacological tool for investigating baroreflex sensitivity (BRS) in preclinical animal models.[1] By inducing a rapid and transient increase in mean arterial pressure (MAP), this compound triggers the baroreflex, a homeostatic mechanism that modulates heart rate (HR) to maintain cardiovascular stability.[2][3] The analysis of the relationship between the this compound-induced pressor response and the resultant reflex bradycardia provides a quantitative measure of BRS.[4][5] These application notes provide detailed protocols and data presentation guidelines for the use of this compound in assessing BRS in common laboratory animal models.

Mechanism of Action and Signaling Pathway

This compound primarily acts on α1-adrenergic receptors located on vascular smooth muscle cells, leading to vasoconstriction and an increase in total peripheral resistance. This elevation in blood pressure is sensed by baroreceptors, specialized stretch-sensitive nerve endings, located in the aortic arch and carotid sinuses.

Increased arterial pressure stimulates these baroreceptors, which in turn increase their firing rate. Afferent nerve signals are transmitted to the nucleus of the solitary tract (NTS) in the brainstem. The NTS processes this information and projects to other medullary centers, including the caudal ventrolateral medulla (CVLM) and the nucleus ambiguus. This leads to an inhibition of sympathetic outflow from the rostral ventrolateral medulla (RVLM) and an activation of parasympathetic (vagal) outflow to the heart. The net effect is a decrease in heart rate (reflex bradycardia) and a reduction in cardiac output, which helps to counteract the initial rise in blood pressure.

Baroreflex_Pathway cluster_Vascular Peripheral Vasculature cluster_Sensory Sensory Input cluster_CNS Central Nervous System (Brainstem) cluster_Efferent Efferent Output cluster_Cardiac Cardiac Response This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Vasoconstriction Vasoconstriction Alpha1_Receptor->Vasoconstriction TPR ↑ Total Peripheral Resistance Vasoconstriction->TPR MAP ↑ Mean Arterial Pressure (MAP) TPR->MAP Baroreceptors Baroreceptors (Aortic Arch, Carotid Sinus) MAP->Baroreceptors Stretch NTS Nucleus of the Solitary Tract (NTS) Baroreceptors->NTS ↑ Firing Rate NA Nucleus Ambiguus NTS->NA Excitatory CVLM Caudal Ventrolateral Medulla (CVLM) NTS->CVLM Excitatory Vagal_Outflow ↑ Parasympathetic (Vagal) Outflow NA->Vagal_Outflow RVLM Rostral Ventrolateral Medulla (RVLM) Sympathetic_Outflow ↓ Sympathetic Outflow RVLM->Sympathetic_Outflow CVLM->RVLM Inhibitory Heart Heart (SA Node) Vagal_Outflow->Heart Sympathetic_Outflow->Heart Bradycardia ↓ Heart Rate (Reflex Bradycardia) Heart->Bradycardia

Figure 1: Signaling pathway of this compound-induced baroreflex activation.

Experimental Protocols

The assessment of BRS using this compound can be performed in conscious, freely moving animals or in anesthetized preparations. The use of conscious animals is generally preferred to avoid the confounding effects of anesthesia on cardiovascular reflexes. Telemetry is a powerful tool for long-term, stress-free monitoring of blood pressure and heart rate in conscious animals.

General Preparation
  • Animal Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week before any experimental procedures.

  • Catheter Implantation: For direct blood pressure measurement and intravenous drug administration, animals should be surgically implanted with arterial and venous catheters. Commonly used vessels include the carotid artery and jugular vein or the femoral artery and vein. Allow for a recovery period of at least 48-72 hours post-surgery.

  • This compound Solution Preparation: Prepare a stock solution of this compound hydrochloride in sterile saline (0.9% NaCl). Further dilute the stock solution to the desired working concentrations on the day of the experiment. Solutions should be protected from light.

Protocol 1: Bolus Injection Method

This is the most common method for inducing a rapid change in blood pressure to assess BRS.

Bolus_Injection_Workflow Start Start: Conscious, Catheterized Animal Baseline Record Baseline MAP and HR (Stable for at least 30 min) Start->Baseline Injection Administer Bolus IV Injection of this compound Baseline->Injection Recording Continuously Record MAP and HR Until Return to Baseline Injection->Recording Analysis Data Analysis: - Identify Peak MAP and Nadir HR - Calculate ΔMAP and ΔHR - Determine BRS (ΔHR/ΔMAP) Recording->Analysis Recovery Allow Full Recovery (at least 15 min) Analysis->Recovery Repeat Repeat with Increasing Doses of this compound Recovery->Repeat Repeat->Injection Next Dose End End of Experiment Repeat->End All Doses Tested

Figure 2: Experimental workflow for the bolus injection method.

Methodology:

  • Connect the arterial catheter to a pressure transducer for continuous MAP and HR recording.

  • Allow the animal to stabilize, and record baseline MAP and HR for at least 30 minutes.

  • Administer a bolus intravenous injection of this compound. A range of increasing doses is typically used to generate a dose-response curve.

  • Continuously record the cardiovascular parameters until they return to baseline levels.

  • Allow a recovery period of at least 15 minutes between injections.

Protocol 2: Ramp Infusion Method

This method involves a brief, continuous infusion of this compound to produce a more gradual increase in blood pressure.

Methodology:

  • Follow the same initial setup as the bolus injection method.

  • Infuse this compound intravenously at a constant rate for a short duration (e.g., 30-60 seconds).

  • The infusion rate is adjusted to achieve a steady increase in MAP.

  • Record MAP and HR continuously during the infusion and recovery period.

  • Data is typically analyzed by plotting the HR response against the corresponding change in MAP at different time points during the ramp.

Data Presentation and Analysis

Baroreflex sensitivity is typically calculated as the change in heart rate (ΔHR, in beats per minute) divided by the change in mean arterial pressure (ΔMAP, in mmHg). This can be determined using several analytical approaches:

  • Linear Regression Analysis: The relationship between the increase in MAP and the corresponding decrease in HR for different doses of this compound is plotted. The slope of the linear regression line represents the BRS.

  • Sigmoidal Curve Fitting: A more comprehensive analysis involves fitting the entire baroreflex curve (including both pressor and depressor responses) to a sigmoidal logistic function. The maximum gain (steepest slope) of this curve provides a measure of BRS.

Quantitative Data Summary

The following tables summarize typical dosage ranges and expected BRS values for this compound in different animal models based on published literature.

Table 1: this compound Dosage and Administration in Animal Models

Animal ModelAdministration RouteDosage RangeReference
Rat Intravenous (Bolus)0.25 - 16 µg/mL (0.1 mL volume)
Intravenous (Bolus)8 µg/kg
Mouse Intravenous (Bolus)1.5 - 24.0 µg/kg
Intravenous (Bolus)5 - 25 µg/kg
Intravenous (Bolus)50 µg/kg
Dog Intravenous (Bolus)2 - 4 µg/kg
Intravenous (Infusion)0.07 - 1.0 µg/kg/min
Pig Intravenous (Bolus)0.5 - 4.0 µg/kg

Table 2: Representative Baroreflex Sensitivity Values in Rodent Models

Animal ModelConditionBRS (Bradycardic Response)Analysis MethodReference
Rat (Wistar) Conscious-1.5 ± 0.2 to -2.1 ± 0.2 bpm/mmHgMean Index
Conscious-1.4 ± 0.3 to -1.8 ± 0.3 bpm/mmHgLinear Regression
Rat (Sabra) Hypertension-prone (SBH)0.58 ± 0.06 ms/mmHg Linear Regression
Hypertension-resistant (SBN)1.71 ± 0.11 ms/mmHg Linear Regression
Mouse (Swiss Webster) Control-5.92 ± 0.54 bpm/mmHgSigmoidal Curve
Isoproterenol-treated-4.26 ± 0.19 bpm/mmHgSigmoidal Curve

Note: BRS values can be expressed in bpm/mmHg or ms/mmHg (change in inter-beat interval). Values can vary significantly based on the animal strain, age, physiological state, and the specific experimental conditions and analytical methods used.

Important Considerations

  • Anesthesia: If anesthesia is necessary, be aware that most anesthetic agents can depress the baroreflex. Choose an anesthetic with minimal cardiovascular side effects and maintain a stable plane of anesthesia.

  • Volume Status: Ensure animals are adequately hydrated, as hypovolemia can alter the hemodynamic response to this compound.

  • Autonomic Blockade: In some studies, autonomic blocking agents (e.g., atropine for parasympathetic blockade, guanethidine for sympathetic blockade) may be used to dissect the contributions of the different branches of the autonomic nervous system to the baroreflex.

  • Data Interpretation: A lower BRS value (a smaller decrease in HR for a given increase in MAP) is indicative of impaired or blunted baroreflex function, which is often observed in cardiovascular diseases such as hypertension.

By following these detailed protocols and considering the key variables, researchers can effectively utilize this compound to obtain reliable and reproducible measurements of baroreflex sensitivity in a variety of animal models, providing valuable insights into autonomic cardiovascular control in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Phenylephrine Concentration for Vasoconstriction Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing phenylephrine concentration for vasoconstriction assays. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce vasoconstriction?

A1: this compound is a synthetic sympathomimetic amine that acts as a selective alpha-1 adrenergic receptor agonist.[1][2] Its primary mechanism of action involves the direct stimulation of alpha-1 adrenergic receptors on vascular smooth muscle cells.[1] This binding activates a signaling cascade that leads to an increase in intracellular calcium concentrations, resulting in the contraction of the smooth muscle and subsequent vasoconstriction.[1][[“]]

Q2: What is a typical effective concentration (EC50) for this compound in vasoconstriction assays?

A2: The EC50 of this compound, the concentration that produces 50% of the maximal contractile response, can vary depending on the type of blood vessel and the experimental conditions. However, typical EC50 values are in the micromolar (µM) range. For example, in human internal mammary arteries and saphenous veins, the mean EC50 is approximately 1.4 x 10⁻⁶ M and 1.8 x 10⁻⁶ M, respectively. In human subcutaneous resistance arteries, the Log EC50 is reported to be -6.11 ± 0.18 M, which corresponds to about 780 nM.

Q3: Why am I observing a weak or no response to this compound?

A3: Several factors could contribute to a diminished response:

  • Tissue Viability: The health of the isolated blood vessel is critical. Ensure proper dissection and handling techniques to avoid damaging the tissue. A viability test using a high concentration of potassium chloride (KCl) should be performed at the beginning of each experiment.

  • Receptor Desensitization: Prolonged exposure to high concentrations of this compound can lead to tachyphylaxis, or a rapid decrease in response. Ensure adequate washout periods between drug applications.

  • Incorrect Buffer Composition: The physiological salt solution (e.g., Krebs-Henseleit buffer) must be correctly prepared, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2 to maintain a stable pH of 7.4.

  • Endothelial Dysfunction: If studying endothelium-dependent responses, damage to the endothelium during preparation can impair relaxation, which can indirectly affect the observed constriction. The integrity of the endothelium can be tested with acetylcholine.

Q4: My results are highly variable between experiments. What are the possible causes?

A4: High variability can stem from:

  • Inconsistent Tissue Preparation: Variations in dissection and mounting of the vascular rings can lead to inconsistent results.

  • Inconsistent Drug Application: Ensure accurate and consistent pipetting techniques when adding this compound to the organ bath.

  • Vehicle Effects: The solvent used to dissolve this compound could have an effect on the tissue. Always run a vehicle control to account for any solvent-induced effects.

  • Fluctuating Baseline Tension: Ensure the tissue is properly equilibrated and a stable baseline tension is achieved before adding any agonists. Variations in tension after washes can be minimized by using an overflow system for solution exchange.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or weak contraction with this compound 1. Poor tissue viability. 2. Receptor desensitization. 3. Incorrect drug concentration. 4. Issues with buffer pH or oxygenation.1. Perform a viability check with KCl at the start and end of the experiment. 2. Allow for sufficient washout time between cumulative doses. 3. Prepare fresh drug dilutions for each experiment and verify calculations. 4. Ensure continuous gassing with 95% O2/5% CO2 and maintain buffer at 37°C.
Inconsistent or variable responses 1. Inconsistent tissue preparation and mounting. 2. Variation in baseline tension. 3. Vehicle (solvent) effects.1. Standardize the dissection and mounting protocol. 2. Allow adequate equilibration time to establish a stable baseline. Use an overflow system for washing to minimize tension fluctuations. 3. Run a vehicle control to assess the effect of the solvent.
Unexpected relaxation response to this compound 1. Endothelium-dependent relaxation at low concentrations. 2. Activation of different alpha-1 receptor subtypes. 3. High nitric oxide (NO) environment.1. Test responses in endothelium-denuded vessels to isolate the smooth muscle response. 2. Consider the specific receptor subtypes present in the tissue being studied. 3. Investigate the role of the NO pathway in your experimental model.
Slow response to this compound 1. Diffusion limitations in the tissue. 2. Inadequate mixing in the organ bath.1. Ensure the tissue preparation is not too thick. 2. Ensure the buffer is being adequately mixed by the aeration system.

Experimental Protocols

Wire Myography Protocol for this compound-Induced Vasoconstriction

This protocol outlines a standard procedure for assessing vasoconstriction in isolated arterial rings using a wire myograph.

1. Tissue Preparation:

  • Euthanize the experimental animal according to approved ethical protocols.
  • Dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold Krebs-Henseleit buffer.
  • Under a dissection microscope, carefully clean the artery of surrounding connective and adipose tissue.
  • Cut the artery into 2-3 mm rings.

2. Mounting:

  • Mount the arterial rings on the two stainless steel wires of the myograph chamber.
  • Fill the chamber with Krebs-Henseleit buffer, maintain it at 37°C, and bubble with 95% O2 / 5% CO2.

3. Equilibration and Normalization:

  • Allow the rings to equilibrate for at least 60 minutes under a stable baseline tension.
  • Normalize the tension of the vessel rings. This is a critical step to ensure that the vessels are at their optimal length for contraction. The specific tension will depend on the vessel type and size.

4. Viability Test:

  • Contract the rings with a high concentration of KCl (e.g., 60-80 mM) to ensure tissue viability.
  • Wash out the KCl and allow the rings to return to the baseline tension.

5. Concentration-Response Curve:

  • Add this compound in a cumulative manner, increasing the concentration in the chamber in logarithmic steps (e.g., 10⁻⁹ M to 10⁻⁴ M).
  • Record the isometric tension after each addition, allowing the response to stabilize before adding the next concentration.

6. Data Analysis:

  • Express the contractile response as a percentage of the maximal contraction induced by KCl.
  • Plot the concentration-response curve and calculate the EC50 value.

Data Presentation

Table 1: Reported EC50 Values for this compound-Induced Vasoconstriction

Vessel Type Species Mean EC50 (M) Reference
Internal Mammary ArteryHuman1.4 x 10⁻⁶
Saphenous VeinHuman1.8 x 10⁻⁶
Subcutaneous Resistance ArteriesHuman~7.8 x 10⁻⁷
Saphenous ArteriesRatControl: 5.07 x 10⁻⁶
AortaRatPotentiated by Lerimazoline (10⁻⁷ M)

Visualizations

This compound Signaling Pathway in Vascular Smooth Muscle

phenylephrine_signaling PE This compound a1AR α1-Adrenergic Receptor PE->a1AR Binds to Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_SR Ca²⁺ SR->Ca_SR Releases Ca_cyto Increased Intracellular [Ca²⁺] Ca_SR->Ca_cyto Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_cyto->Contraction Leads to PKC->Contraction Contributes to vasoconstriction_workflow A Tissue Dissection & Preparation B Mounting in Wire Myograph A->B C Equilibration & Normalization B->C D Viability Test (KCl) C->D E Washout D->E F Cumulative Addition of This compound E->F G Record Isometric Tension F->G for each concentration H Data Analysis (Concentration-Response Curve) G->H troubleshooting_logic Start Weak or No Response? Viability Viability Check with KCl OK? Start->Viability Buffer Buffer & Temp Correct? Viability->Buffer Yes Fail_Tissue Re-prepare Tissue Viability->Fail_Tissue No Drug Fresh Drug Dilutions? Buffer->Drug Yes Fail_Buffer Check Buffer Composition & Temp Buffer->Fail_Buffer No Success Response Observed Drug->Success Yes Fail_Drug Prepare Fresh Drug Solution Drug->Fail_Drug No

References

Technical Support Center: Phenylephrine Stability in Physiological Salt Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of phenylephrine in commonly used physiological salt solutions. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed technical data to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution critical? A: this compound is a synthetic amine that acts as a selective alpha-1 adrenergic receptor agonist.[1][2] It is widely used in research and clinical settings to increase blood pressure through vasoconstriction.[1][2] Maintaining its chemical stability in solution is crucial because degradation can lead to a loss of potency, rendering experimental results inaccurate or therapeutic applications ineffective.[3] Degradation products could also have unintended biological effects.

Q2: What are the primary factors that affect this compound stability? A: The stability of this compound in solution is primarily influenced by:

  • Light Exposure: this compound is light-sensitive. Photolytic degradation is a significant pathway, causing a substantial loss of the active compound. Prolonged exposure to light, especially fluorescent light, can cause significant degradation.

  • pH: The pH of the solution is critical. An acidic pH, typically between 3.5 and 5.5, is optimal for stability. This compound is more prone to degradation in alkaline (basic) conditions.

  • Temperature: Higher temperatures accelerate the degradation process. For short-term storage, room temperature is acceptable, but for longer periods, refrigeration or freezing is recommended.

  • Oxidation: this compound is susceptible to oxidation from exposure to air (oxygen) and oxidizing agents. This process can occur even without a visible color change.

  • Presence of Other Substances: this compound can react with other components in a formulation. It is incompatible with alkalies, ferric salts, and oxidizing agents. It can also form adducts with maleate, a common counter-ion in other pharmaceutical ingredients.

Q3: What are the visual signs of this compound degradation? A: The most common visual sign of degradation is a change in the solution's color. Solutions may darken, turning yellow, brown, or even reddish over time, especially upon exposure to air, light, or heat. The appearance of a precipitate or turbidity is another indicator of instability. However, a significant loss of activity can occur without any obvious color change.

Q4: How long is this compound stable after being diluted in physiological salt solutions like 0.9% Sodium Chloride (Normal Saline)? A: The stability period depends heavily on the storage conditions (see data tables below).

  • When protected from light, this compound (100 µg/mL) in 0.9% NaCl is stable for at least 138 days when refrigerated (4°C) or stored at room temperature (23-25°C).

  • In polypropylene syringes, a 100 µg/mL solution in 0.9% NaCl is stable for at least 30 days at room temperature, refrigerated, or frozen.

  • Higher concentrations (200 and 400 µg/mL) in PVC bags are stable for at least 60 days at room temperature even when exposed to fluorescent light.

  • For official pharmaceutical preparations, diluted solutions should not be held for more than 4 hours at room temperature or 24 hours under refrigerated conditions to ensure sterility and stability.

Q5: Is this compound stable in Ringer's solution? A: While specific long-term stability studies of this compound in Ringer's solution are not as prevalent in the literature, general principles of stability apply. Key considerations for Ringer's solution include its pH and the presence of electrolytes like calcium. Lactated Ringer's contains calcium, which can be incompatible with certain drugs, leading to precipitation. It is crucial to visually inspect for any precipitation or discoloration when mixing this compound with any Ringer's formulation. Given the lack of specific data, it is prudent to assume a shorter stability period and prepare solutions fresh.

Troubleshooting Guide

Q: My this compound solution has turned a yellow/brown color. What happened and can I still use it? A: A color change to yellow or brown is a clear sign of oxidative degradation. This is often accelerated by exposure to light, heat, or a non-optimal pH. Do not use discolored solutions. The discoloration indicates a loss of potency and the presence of unknown degradation products. Discard the solution and prepare a fresh batch, ensuring it is protected from light and stored at the correct temperature.

Q: I'm analyzing my this compound solution with HPLC and see extra peaks that weren't there initially. What are they? A: The appearance of new peaks in your chromatogram strongly suggests chemical degradation. This compound can degrade via several pathways, including oxidation, dehydration, or reaction with other formulation components. The major degradation product is often a result of the loss of a water molecule or oxidation of the catechol group. You are likely detecting these degradation products. This indicates that your solution is no longer pure and should not be used for quantitative experiments. A validated stability-indicating HPLC method is required to separate and quantify these degradants.

Q: How can I prepare and store a this compound stock solution to maximize its stability? A: To maximize stability:

  • Use a suitable solvent: Prepare the solution in an acidic buffer or a physiological salt solution with a final pH between 3.5 and 5.5. 0.9% Sodium Chloride is a commonly used and validated diluent.

  • Protect from light: Use amber vials or wrap your containers in aluminum foil to protect the solution from light at all times.

  • Control Temperature: For long-term storage, store aliquots in a refrigerator (e.g., 4°C) or freezer (-20°C).

  • Minimize Oxygen Exposure: Consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing to minimize oxidative degradation.

  • Use appropriate containers: Glass containers may be more effective than polyethylene in preventing oxidation. Studies have also confirmed stability in polypropylene syringes and PVC bags.

Q: Are there any known chemical incompatibilities I should be aware of in my experiments? A: Yes. Do not mix this compound with:

  • Alkaline solutions: High pH causes rapid degradation. Be cautious of solutions containing sodium bicarbonate.

  • Oxidizing agents: Reagents like hydrogen peroxide will degrade this compound.

  • Ferric salts and metals: These can catalyze degradation.

  • Ceftriaxone or Sodium Bicarbonate in Lactated Ringer's: If using Lactated Ringer's as a vehicle, be aware that its calcium content can cause precipitation with certain drugs.

Quantitative Data on this compound Stability

The following tables summarize stability data from published studies. A solution is typically considered stable if it retains ≥90% of its initial concentration.

Table 1: Stability of this compound HCl in 0.9% Sodium Chloride Solution

ConcentrationContainerStorage TemperatureLight ConditionDurationRemaining ConcentrationReference
100 µg/mLPVC Bag4°C (Refrigerated)Dark138 days≥90%
100 µg/mLPVC Bag23-25°C (Room Temp)Dark138 days≥90%
100 µg/mLPVC Bag23-25°C (Room Temp)Fluorescent Light138 days~63.5%
100 µg/mLPolypropylene Syringe-20°C (Frozen)N/A30 days>90%
100 µg/mLPolypropylene Syringe3-5°C (Refrigerated)N/A30 days>90%
100 µg/mLPolypropylene Syringe23-25°C (Room Temp)N/A30 days>90%
200 µg/mLPVC Bag23-25°C (Room Temp)Fluorescent Light60 days>95%
400 µg/mLPVC Bag23-25°C (Room Temp)Fluorescent Light60 days>95%

Table 2: General Storage Recommendations and Incompatibilities

ParameterRecommendation / FindingReference
pH for Injection 3.5 to 5.5
Short-Term Diluted Storage ≤ 4 hours at Room Temp, ≤ 24 hours Refrigerated
General Storage 20° to 25°C (68° to 77°F); protect from light.
Known Incompatibilities Alkalies (e.g., Sodium Bicarbonate), Ferric Salts, Oxidizing Agents

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for this compound

This protocol provides a general framework for developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of this compound and separate it from its degradation products. This method is based on principles described in the literature.

Objective: To quantify the concentration of this compound and detect the presence of degradation products over time.

Materials:

  • HPLC system with UV or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound Hydrochloride reference standard

  • HPLC-grade Acetonitrile or Methanol

  • HPLC-grade water

  • Buffer salts (e.g., Ammonium Acetate, Potassium Dihydrogen Phosphate)

  • Acid for pH adjustment (e.g., Orthophosphoric Acid)

  • 0.45 µm syringe filters

Methodology:

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer solution (e.g., 5mM Ammonium Acetate or Potassium Phosphate).

    • Adjust the pH of the aqueous buffer to an acidic range (e.g., pH 3.0 - 4.7) using an appropriate acid.

    • The mobile phase is typically a mixture of this aqueous buffer and an organic solvent like methanol or acetonitrile. A common starting ratio is 80:20 (Aqueous:Organic).

    • Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 215 nm or 272 nm are commonly used for this compound. A PDA detector can be used to scan a range and identify optimal wavelengths for both the parent drug and degradants.

    • Column Temperature: Ambient or controlled (e.g., 30°C)

    • Injection Volume: 20 µL

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase or a suitable diluent (e.g., 50:50 Methanol:Water).

    • Create a series of calibration standards by diluting the stock solution to known concentrations.

    • For the stability study, dilute the experimental this compound solution to fall within the range of the calibration curve.

    • Filter all samples and standards through a 0.45 µm filter before injection.

  • Forced Degradation (Method Validation):

    • To ensure the method is "stability-indicating," perform forced degradation studies on a sample of this compound. This demonstrates that the method can separate the intact drug from its degradation products.

    • Acid/Base Hydrolysis: Treat the drug solution with HCl and NaOH.

    • Oxidation: Treat the drug solution with hydrogen peroxide (H₂O₂).

    • Thermal Stress: Heat the solution.

    • Photolytic Stress: Expose the solution to intense UV light.

    • Analyze these stressed samples to confirm that degradation peaks are resolved from the main this compound peak.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the experimental stability samples at specified time points.

    • Calculate the concentration of this compound in the samples using the standard curve. The percentage of remaining this compound can be calculated as: (Concentration at time_x / Initial Concentration) * 100.

Visualizations

Phenylephrine_Degradation_Pathway cluster_main This compound cluster_degradation Degradation Pathways This compound This compound Oxidation_Product Oxidative Degradants (e.g., Quinone, Ketone) This compound->Oxidation_Product Dehydration_Product Dehydration Product (Unsaturated Side Chain) This compound->Dehydration_Product Loss of H₂O Adduct_Product Adduct Formation (e.g., with Maleate) This compound->Adduct_Product Light Light (Photolysis) Light->Oxidation_Product Light->Dehydration_Product Oxygen Oxygen / Oxidizing Agents Oxygen->Oxidation_Product Heat Heat Heat->Oxidation_Product Heat->Dehydration_Product pH High pH (Alkaline) pH->Oxidation_Product Maleate Maleate Maleate->Adduct_Product Stability_Study_Workflow start Start: Prepare this compound Solution in Physiological Salt Solution t0_analysis Time=0 Analysis: - Visual Inspection - pH Measurement - HPLC for Initial Concentration start->t0_analysis storage Store Aliquots under Defined Conditions (Temp, Light, Container) t0_analysis->storage timepoint Pull Samples at Scheduled Time Points (e.g., Day 7, 15, 30, 60) storage->timepoint analysis Sample Analysis: - Visual Inspection - pH Measurement - HPLC for Remaining Concentration timepoint->analysis data_eval Data Evaluation: - Calculate % Remaining - Check for Degradants - Assess Physical Changes analysis->data_eval data_eval->timepoint Next Time Point end End: Determine Stability Period data_eval->end Troubleshooting_Logic start Issue: Inconsistent Experimental Results or Suspected Degradation q1 Is the solution discolored or cloudy? start->q1 a1_yes Action: Discard Solution. Cause: Likely Oxidation/Degradation. Prepare fresh, protecting from light/heat. q1->a1_yes Yes q2 Are there unexpected peaks in HPLC analysis? q1->q2 No a2_yes Action: Discard Solution. Cause: Chemical Degradation. Verify stability-indicating method. q2->a2_yes Yes q3 Was the solution exposed to light, heat, or high pH? q2->q3 No a3_yes Action: Control Storage Conditions. Use amber vials, refrigerate, and buffer to acidic pH. q3->a3_yes Yes a3_no Check for chemical incompatibilities (e.g., oxidizing agents, metals). Prepare solution fresh before use. q3->a3_no No

References

Technical Support Center: Phenylephrine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of phenylephrine in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and analysis of aqueous this compound solutions.

Q1: My this compound solution has developed a yellow or brownish tint. What is the cause and is the solution still usable?

A1: A yellow or brownish discoloration is a common indicator of this compound degradation, specifically oxidation. The phenolic group in the this compound molecule is susceptible to oxidation, which can be accelerated by factors such as exposure to light, elevated temperatures, and alkaline pH. This process can lead to the formation of colored degradation products like quinones.

Recommendation:

  • It is strongly advised not to use discolored solutions for experimental or pharmaceutical purposes as the degradation impacts the purity, potency, and safety of the product.

  • To prevent this, prepare fresh solutions and protect them from light by using amber vials or wrapping the container in aluminum foil.[1][2] Store the solution at controlled room temperature or refrigerated, and ensure the pH is in the acidic to neutral range.

Q2: I am observing a rapid loss of this compound potency in my formulation. What are the likely causes?

A2: Rapid degradation of this compound can be attributed to several factors:

  • pH: this compound is unstable in alkaline conditions (pH > 7).[3][4] Decomposition is noted when sodium bicarbonate is present, raising the pH.[5] The optimal pH for stability is generally between 4.5 and 6.0.

  • Light Exposure: Studies have shown significant degradation when solutions are exposed to normal fluorescent lighting.

  • Elevated Temperature: Higher temperatures accelerate the degradation process.

  • Oxidizing Agents: The presence of oxidizing agents or even dissolved oxygen in the aqueous solution can lead to oxidative degradation.

  • Incompatible Excipients: Certain excipients can react with this compound. For instance, in formulations containing chlorpheniramine maleate, this compound can form adducts with maleic acid.

Troubleshooting Steps:

  • Verify the pH of your solution and adjust it to the optimal range using an appropriate buffer system (e.g., acetate buffer).

  • Ensure the solution is protected from light at all stages of preparation and storage.

  • Store the solution at a lower temperature (e.g., 4°C), if permissible for your application.

  • If possible, deoxygenate your aqueous solvent by sparging with an inert gas like nitrogen or argon before preparing the solution.

  • Review all components in your formulation for known incompatibilities with this compound.

Q3: I see an unexpected peak in my HPLC chromatogram when analyzing a this compound sample. How can I identify it?

A3: An unexpected peak likely represents a degradation product. Common degradation products of this compound in aqueous solutions include:

  • Oxidation Products: Such as the corresponding quinone or ketone (PHE Deg. 1).

  • Dehydration Products: A derivative with an unsaturated side chain resulting from the loss of a water molecule.

  • Adducts: If other active ingredients like chlorpheniramine maleate are present, the peak could be a this compound-maleate adduct.

Identification Workflow:

  • Review Literature: Check for reported degradation products under similar conditions (pH, temperature, light exposure).

  • Forced Degradation Studies: Subject your this compound standard to stress conditions (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products. Analyze these samples by HPLC to see if the retention time of any generated peak matches your unknown peak.

  • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS) to determine the molecular weight of the unknown compound. This information is crucial for structural elucidation.

Q4: What is the most stable form of this compound salt for aqueous solutions?

A4: Studies indicate that this compound hydrochloride is generally more stable in aqueous solutions compared to this compound bitartrate. The bitartrate salt can be more prone to degradation due to the additional decomposition sensitivity of the tartaric acid counter ion.

Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound hydrochloride under various conditions.

Table 1: Effect of Storage Temperature and Light on this compound HCl (100 µg/mL) in 0.9% NaCl Solution

DaysCondition% DegradationReference
14Room Temp, Light< 1%
15Room Temp, Light4.07%
30Room Temp, Light1% - 3%
30Room Temp, Light< 2%
60Room Temp, Light4% - 6%
60Room Temp, Light≤ 5%
1384°C, Dark≤ 10%
138Room Temp, Dark≤ 10%
13852°C, Dark≤ 10%
138Room Temp, Light> 35%

Table 2: Stability of this compound HCl in Different Concentrations and Storage Conditions

ConcentrationDiluentStorage ConditionDuration% DegradationReference
200 µg/mL0.9% NaClRoom Temp, Light60 days< 5%
400 µg/mL0.9% NaClRoom Temp, Light60 days< 5%
100 µg/mL0.9% NaClRoom Temp, Light30 days< 2%
100 µg/mL0.9% NaClRefrigerated, Dark30 days< 2%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a typical method for assessing the stability of this compound in an aqueous solution.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Zorbax SB-CN, 4.6 x 250 mm, 5 µm particle size.

    • Column Temperature: 25°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 215 nm.

  • Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) perchloric acid with 100 mM sodium perchlorate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-4 min: 94% A, 6% B (Isocratic)

      • 4-20 min: Linear gradient to 10% A, 90% B

      • Followed by a re-equilibration step to initial conditions.

  • Sample Preparation:

    • Dilute the this compound HCl solution with a suitable diluent (e.g., water/acetonitrile 80:20 v/v) to a final concentration of approximately 0.5 mg/mL.

    • If necessary, filter or centrifuge the sample to obtain a clear solution before injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Monitor the chromatogram for the this compound peak and any additional peaks corresponding to degradation products.

    • The percentage of remaining this compound can be calculated by comparing the peak area at a given time point to the initial peak area (T=0).

Visual Guides

Diagram 1: Key Degradation Pathways of this compound

G cluster_main This compound Degradation cluster_pathways cluster_products This compound This compound Oxidation Oxidation (Light, O2, High pH) This compound->Oxidation Dehydration Dehydration This compound->Dehydration Adduct_Formation Adduct Formation This compound->Adduct_Formation  + Maleic Acid Quinone Quinone/Ketone Products Oxidation->Quinone Unsaturated_Derivative Unsaturated Derivative Dehydration->Unsaturated_Derivative Maleate_Adduct This compound- Maleate Adduct Adduct_Formation->Maleate_Adduct

Caption: Primary degradation routes for this compound in aqueous solutions.

Diagram 2: Troubleshooting Workflow for this compound Degradation

G Start Start: Degradation Observed Check_Appearance Discoloration? Start->Check_Appearance Check_Potency Potency Loss? Check_Appearance->Check_Potency No Action_Discard Discard Solution Check_Appearance->Action_Discard Yes Check_HPLC New HPLC Peak? Check_Potency->Check_HPLC No Investigate_pH Check & Adjust pH (Target: 4.5-6.0) Check_Potency->Investigate_pH Yes Identify_Peak Identify Peak (LC-MS, Forced Degradation) Check_HPLC->Identify_Peak Yes End Problem Resolved Check_HPLC->End No Investigate_Light Protect from Light Investigate_pH->Investigate_Light Investigate_Temp Control Temperature Investigate_Light->Investigate_Temp Investigate_Excipients Check for Incompatible Excipients Investigate_Temp->Investigate_Excipients Investigate_Excipients->End Identify_Peak->End

Caption: A logical workflow for troubleshooting this compound stability issues.

Diagram 3: Experimental Workflow for Stability Testing

G Prep Prepare this compound Solution T0 T=0 Analysis (HPLC) Prep->T0 Store Store Samples under Varied Conditions (Light/Dark, Temp) Prep->Store Data Calculate % Degradation vs. T=0 T0->Data Sample Sample at Timepoints (e.g., 7, 14, 30, 60 days) Store->Sample Analyze Analyze Samples (HPLC) Sample->Analyze Analyze->Data Report Report Stability Data Data->Report

Caption: A standard workflow for conducting a this compound stability study.

References

issues with phenylephrine solubility in specific experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with phenylephrine solubility in specific experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound hydrochloride?

A1: this compound hydrochloride (HCl) is a white to off-white crystalline powder that is generally considered to be highly soluble in water.[1][2] It is also freely soluble in ethanol and sparingly soluble in methanol.[2] Its solubility in non-polar solvents is limited due to its polar nature.[1]

Q2: What factors can influence the solubility of this compound HCl in aqueous solutions?

A2: Several factors can affect the solubility of this compound HCl:

  • pH: this compound has been reported to be stable at a pH below 7.3.[3] Above this pH, degradation of the side chain can occur. The pH of a 1% aqueous solution of this compound HCl is typically between 4.5 and 5.5.

  • Temperature: Like many compounds, increasing the temperature can enhance the solubility of this compound HCl.

  • Buffer Composition: The components of your experimental buffer can interact with this compound HCl, potentially affecting its solubility. For instance, this compound does not precipitate calcium salts, which can be an advantage in certain buffer systems.

Q3: What is the recommended solvent for preparing a stock solution of this compound HCl?

A3: For most in vitro biological experiments, sterile deionized water is the recommended solvent for preparing a primary stock solution of this compound HCl. For applications requiring an organic solvent, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) can be used. When using organic solvents, it is crucial to ensure the final concentration of the solvent in your experimental setup is minimal to avoid any physiological effects.

Q4: How should I store this compound HCl solutions?

A4: Aqueous solutions of this compound HCl should ideally be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day. If storage is necessary, solutions should be protected from light, as this compound is light-sensitive. For longer-term storage, aliquoting stock solutions and storing them at -20°C or -80°C can help maintain stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: this compound Solubility Issues

Problem: My this compound HCl has precipitated out of my experimental buffer.

This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify and resolve the problem.

Logical Troubleshooting Workflow

G A Precipitation Observed B Check Buffer pH A->B C Is pH > 7.3? B->C D Adjust pH to < 7.3 C->D Yes E Check Concentration C->E No K Issue Resolved D->K F Is Concentration too High? E->F G Decrease Concentration F->G Yes H Check for Contaminants F->H No G->K I Prepare Fresh Buffer & Drug Solution H->I J Consider Co-solvent I->J L Contact Technical Support I->L Issue Persists J->K G A Prepare 10 mM Stock Solution B Perform Serial Dilutions A->B D Treat with Working Solutions B->D C Prepare Cell Culture/Tissue C->D E Incubate D->E F Measure Experimental Endpoint E->F G Data Analysis F->G G cluster_membrane Cell Membrane cluster_cytosol Cytosol PE This compound A1AR α1-Adrenergic Receptor PE->A1AR Gq Gq Protein A1AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC Protein Kinase C DAG->PKC activates Ca->PKC activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response mediates PKC->Response phosphorylates targets

References

Technical Support Center: Minimizing Phenylephrine Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing phenylephrine in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential off-target effects and ensure the specificity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective agonist of α1-adrenergic receptors.[1][2][3][4] Its binding to these G-protein coupled receptors primarily activates the Gq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses.

Q2: What are the known off-target effects of this compound in cell-based assays?

While highly selective for α1-adrenergic receptors, this compound can exhibit off-target effects, particularly at higher concentrations. These include:

  • β-Adrenergic Receptor Activation: Under certain experimental conditions, such as after α-adrenergic receptor blockade, this compound can cause transient activation of β2-adrenergic receptors.[5] Some studies also suggest potential for β1-adrenergic stimulation.

  • Noradrenaline Release: this compound can induce the release of noradrenaline (norepinephrine) from neuronal storage vesicles in some cell types. This released noradrenaline can then act on other adrenergic receptors (α2, β1, β2, β3), leading to indirect off-target effects.

  • Other Receptor Interactions: While less common, high concentrations of this compound may interact with other receptor systems. It is crucial to consider the expression profile of your specific cell line.

Q3: At what concentration should I use this compound to maintain selectivity for α1-adrenergic receptors?

The optimal concentration of this compound is highly dependent on the cell type and the specific α1-adrenergic receptor subtype being studied. It is strongly recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific on-target effect. As a general guideline, using concentrations at or near the EC50 for the α1-mediated response is advisable to minimize the risk of off-target effects. Exceeding concentrations of 10-100 µM may increase the likelihood of engaging off-target receptors.

Troubleshooting Guide

Problem Possible Cause Solution
Unexpected or inconsistent results with this compound treatment. 1. Off-target effects: this compound may be activating other receptors in your cell line. 2. Indirect effects: this compound could be causing the release of other signaling molecules, like noradrenaline. 3. Cell line variability: Different cell passages may have altered receptor expression levels.1. Use selective antagonists: Co-incubate with selective antagonists for potential off-target receptors (e.g., propranolol for β-adrenergic receptors, yohimbine for α2-adrenergic receptors) to see if the unexpected effect is blocked. 2. Inhibit noradrenaline release: If noradrenaline release is suspected, use a norepinephrine transporter (NET) inhibitor to block its reuptake and subsequent release. 3. Confirm receptor expression: Use techniques like qPCR or Western blotting to confirm the expression levels of α1-adrenergic receptors and potential off-target receptors in your cell line. 4. Use a consistent cell passage number: Maintain a consistent range of passage numbers for your experiments to ensure reproducibility.
High background signal or lack of a clear dose-response in a calcium flux assay. 1. Suboptimal dye loading: Insufficient loading of the calcium indicator dye (e.g., Fura-2 AM) can lead to a poor signal-to-noise ratio. 2. Cell health issues: Unhealthy or dying cells can have dysregulated calcium homeostasis. 3. Inappropriate buffer composition: The presence of interfering substances in the assay buffer can affect the fluorescence signal.1. Optimize dye loading conditions: Adjust the concentration of the calcium indicator dye, incubation time, and temperature to ensure optimal loading. 2. Assess cell viability: Perform a cell viability assay (e.g., Trypan Blue exclusion) before the experiment to ensure a healthy cell population. 3. Use an appropriate assay buffer: Utilize a balanced salt solution (e.g., HBSS) with appropriate calcium and magnesium concentrations.
Observed this compound effect is not blocked by a selective α1-adrenergic antagonist (e.g., prazosin). 1. Antagonist concentration is too low: The concentration of the antagonist may not be sufficient to fully block the α1-receptors at the given this compound concentration. 2. Off-target effect is dominant: The observed response may be primarily mediated by an off-target receptor.1. Perform an antagonist dose-response curve: Determine the IC50 (half-maximal inhibitory concentration) of the antagonist against a fixed concentration of this compound. 2. Investigate other receptor systems: Use a panel of antagonists for other potential receptors to identify the off-target interaction.

Quantitative Data

The following table summarizes the binding affinities (Ki) and potencies (EC50/IC50) of this compound for its primary target and potential off-target receptors. This data can help in designing experiments and interpreting results.

Receptor Species Assay Type Value (nM) Parameter
α1A-Adrenergic HumanBinding5.3pKi
α1B-Adrenergic HumanBinding4.7pKi
α1D-Adrenergic RatBinding162.18Ki
α2A-Adrenergic HumanBinding3216.62Ki
α2A-Adrenergic HumanFunctional476.65EC50
Dopamine D1 RatBinding>10,000Ki
Dopamine D2 RatBinding>10,000Ki
Serotonin 5-HT1A RatBinding>10,000Ki
Serotonin 5-HT2A RatBinding>10,000Ki
Histamine H1 Guinea PigBinding>10,000Ki
β1-Adrenergic RabbitFunctional-5.66 (log10)EC50
β2-Adrenergic HumanFunctional--

Note: Data is compiled from various sources and experimental conditions may vary. It is recommended to consult the original publications for detailed information.

Experimental Protocols

Protocol 1: Determining the On-Target Potency of this compound using a Calcium Flux Assay

This protocol outlines the steps to measure the intracellular calcium mobilization in response to this compound, allowing for the determination of its EC50 value.

Materials:

  • Cells expressing the α1-adrenergic receptor of interest

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Fura-2 AM or other calcium indicator dye

  • Pluronic F-127 (optional, to aid dye solubilization)

  • This compound stock solution

  • Prazosin (selective α1-antagonist)

  • Propranolol (non-selective β-antagonist)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (optional, 0.02%) in HBSS.

    • Wash the cells once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Add fresh HBSS to each well.

  • Compound Addition:

    • Prepare serial dilutions of this compound in HBSS.

    • For antagonist controls, pre-incubate cells with prazosin (e.g., 1 µM) or propranolol (e.g., 1 µM) for 15-30 minutes before adding this compound.

  • Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Measure the baseline fluorescence ratio (340nm/380nm excitation, 510nm emission) for a few cycles.

    • Add the this compound dilutions (and vehicle control) to the respective wells.

    • Immediately begin kinetic reading of the fluorescence ratio for several minutes to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in the 340/380 ratio from baseline for each well.

    • Plot the peak response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Assessing this compound-Induced Norepinephrine Release

This protocol provides a method to quantify the release of norepinephrine from cultured cells upon stimulation with this compound.

Materials:

  • Neuronal or neuroendocrine cell line (e.g., PC12, SH-SY5Y)

  • Cell culture medium

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-Norepinephrine

  • This compound stock solution

  • Desipramine (norepinephrine transporter inhibitor, as a control)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and grow to confluency.

  • [³H]-Norepinephrine Loading:

    • Incubate cells with [³H]-Norepinephrine (e.g., 0.1-0.5 µCi/mL) in culture medium for 1-2 hours at 37°C.

    • Wash the cells extensively with KRH buffer to remove extracellular radioactivity.

  • Stimulation and Sample Collection:

    • Add KRH buffer to each well and collect a baseline sample after a short incubation (e.g., 5 minutes).

    • Replace the buffer with KRH buffer containing different concentrations of this compound (or vehicle control). For a control, pre-incubate some wells with desipramine before adding this compound.

    • Collect the supernatant at different time points (e.g., 5, 10, 20 minutes).

  • Quantification:

    • At the end of the experiment, lyse the cells in each well to determine the remaining intracellular radioactivity.

    • Add the collected supernatant and cell lysates to scintillation vials with scintillation fluid.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Express the norepinephrine release as a percentage of the total radioactivity (supernatant + lysate) for each well.

    • Compare the release in this compound-treated wells to the vehicle control.

Visualizations

Signaling Pathways and Experimental Workflows

Phenylephrine_Signaling cluster_OnTarget On-Target Pathway cluster_OffTarget Potential Off-Target Pathways PE This compound alpha1AR α1-Adrenergic Receptor PE->alpha1AR Gq Gq Protein alpha1AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Cell_Response_On Cellular Response Ca_release->Cell_Response_On PKC->Cell_Response_On PE_high This compound (High Conc.) betaAR β-Adrenergic Receptor PE_high->betaAR NE_release Noradrenaline Release PE_high->NE_release Gs Gs Protein betaAR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cell_Response_Off1 Cellular Response PKA->Cell_Response_Off1 NE_release->betaAR alpha2AR α2-Adrenergic Receptor NE_release->alpha2AR Gi Gi Protein alpha2AR->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit Cell_Response_Off2 Cellular Response AC_inhibit->Cell_Response_Off2

Caption: this compound's primary on-target and potential off-target signaling pathways.

Experimental_Workflow cluster_Experiment Experimental Design to Minimize Off-Target Effects start Start Experiment dose_response 1. Perform this compound Dose-Response Curve start->dose_response determine_ec50 2. Determine EC50 for On-Target Effect dose_response->determine_ec50 use_optimal_conc 3. Use this compound at or near EC50 Concentration determine_ec50->use_optimal_conc antagonist_control 4. Include Antagonist Controls use_optimal_conc->antagonist_control prazosin Prazosin (α1 antagonist) antagonist_control->prazosin On-target control propranolol Propranolol (β antagonist) antagonist_control->propranolol Off-target control other_antagonists Other relevant antagonists antagonist_control->other_antagonists Off-target control run_assay 5. Run Main Experiment prazosin->run_assay propranolol->run_assay other_antagonists->run_assay analyze_data 6. Analyze and Interpret Data run_assay->analyze_data confirm_specificity Specificity Confirmed? analyze_data->confirm_specificity conclusion Draw Conclusions confirm_specificity->conclusion Yes troubleshoot Troubleshoot: Investigate Off-Target Effects confirm_specificity->troubleshoot No troubleshoot->start

Caption: A logical workflow for designing experiments to minimize this compound's off-target effects.

References

Technical Support Center: Addressing Variability in Phenylephrine Dose-Response Curves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in phenylephrine dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective alpha-1 adrenergic receptor agonist.[1][[“]][3][4][5] Its primary effect is to cause vasoconstriction of arterioles and veins by stimulating these receptors on vascular smooth muscle cells. This leads to an increase in systemic vascular resistance and, consequently, an elevation in blood pressure. It has minimal to no activity on beta-adrenergic receptors.

Q2: What are the common applications of this compound in a research setting?

In a research context, this compound is widely used to:

  • Induce vasoconstriction in isolated blood vessels or tissue preparations to study vascular reactivity.

  • Investigate the signaling pathways associated with alpha-1 adrenergic receptors.

  • Create models of hypertension or study drugs that modulate vascular tone.

  • Assess baroreflex sensitivity.

Q3: Why am I observing significant variability in my this compound dose-response curves between experiments?

Variability in this compound dose-response curves is a common issue and can be attributed to a multitude of factors, including:

  • Biological Variation: Differences in age, sex, and genetic makeup of the animal model can lead to variations in receptor expression and sensitivity.

  • Experimental Conditions: Factors such as temperature, pH, and oxygenation of the buffer can influence results.

  • Tissue Handling: The method of tissue preparation and mounting can affect the integrity of the vascular endothelium and smooth muscle.

  • Receptor Desensitization: Repeated exposure to this compound can lead to tachyphylaxis, a rapid decrease in response.

Q4: What is tachyphylaxis and how can I minimize its effect?

Tachyphylaxis is a rapid desensitization to a drug, leading to a diminished response with repeated administration. To minimize its impact:

  • Allow for sufficient washout periods between consecutive dose-response curves.

  • Use a cumulative dosing protocol where possible, as this can sometimes reduce the degree of desensitization compared to repeated bolus injections.

  • Be mindful of the duration of the experiment, as prolonged exposure can exacerbate tachyphylaxis.

Troubleshooting Guides

Issue 1: Inconsistent EC50 Values

Problem: The half-maximal effective concentration (EC50) of this compound varies significantly across different experimental runs, even with the same tissue type.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Inconsistent Buffer Preparation Ensure the buffer (e.g., Krebs-Henseleit solution) is freshly prepared for each experiment with precise measurements of all components. Verify and adjust the pH to the physiological range (typically 7.4) after gassing with carbogen (95% O2, 5% CO2).
Temperature Fluctuations Maintain a constant and optimal temperature (typically 37°C) in the organ bath throughout the experiment. Use a reliable water bath and monitor the temperature closely.
Endothelial Damage The endothelium releases vasodilatory factors like nitric oxide (NO) that can modulate the response to this compound. Inconsistent damage to the endothelium during tissue preparation can lead to variable responses. Standardize the dissection and mounting procedure to either preserve or intentionally denude the endothelium consistently. The functional integrity of the endothelium can be tested with an acetylcholine challenge.
Pipetting Errors Use calibrated pipettes for preparing serial dilutions of this compound to ensure accurate and reproducible concentrations.
Issue 2: Low Maximal Response (Emax)

Problem: The maximal contraction induced by this compound is lower than expected or previously observed.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Tissue Viability The tissue may have been damaged during dissection or may have deteriorated over the course of the experiment. Ensure gentle handling of the tissue and perform experiments within a reasonable timeframe after dissection. Check tissue viability at the end of the experiment with a depolarizing agent like potassium chloride (KCl).
Receptor Downregulation/Desensitization Prolonged exposure to agonists or certain disease models (e.g., sepsis) can lead to a decrease in the number or sensitivity of alpha-1 adrenergic receptors. Consider shorter experimental protocols or investigate if the experimental model is known to alter receptor expression.
Presence of Endogenous Vasodilators The tissue preparation may be releasing endogenous vasodilators that counteract the effect of this compound. Ensure adequate equilibration and washout periods.
Incorrect Drug Concentration Verify the stock concentration of your this compound solution and the calculations for your dilutions.
Issue 3: Leftward or Rightward Shift in the Dose-Response Curve

Problem: The entire dose-response curve is shifted to the left (increased sensitivity) or right (decreased sensitivity).

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Presence of Modulating Substances A leftward shift may be caused by substances that enhance the contractile machinery or inhibit vasodilation. A rightward shift could be due to the presence of competitive antagonists or substances that promote vasodilation. Ensure the buffer is free of contaminants and consider the potential for drug interactions if other compounds are present.
Altered Receptor Affinity Changes in the experimental conditions (e.g., pH, ionic composition of the buffer) can potentially alter the affinity of this compound for its receptor. Maintain consistent experimental parameters.
Changes in Downstream Signaling The variability could stem from alterations in the intracellular signaling pathways that mediate the contractile response. This can be influenced by the physiological state of the tissue.

Experimental Protocols

Isolated Aortic Ring Preparation and Dose-Response Curve Generation

This protocol describes a standard method for assessing vascular reactivity to this compound using isolated rat aortic rings.

Materials:

  • Male Wistar rats (or other suitable animal model)

  • Krebs-Henseleit solution (in mM: NaCl 118.3, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • This compound hydrochloride

  • Carbogen gas (95% O2, 5% CO2)

  • Organ bath system with force transducer and data acquisition software

  • Dissection tools

Procedure:

  • Euthanize the rat according to approved animal care protocols.

  • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.

  • Clean the aorta of adhering fat and connective tissue.

  • Cut the aorta into rings of approximately 3-4 mm in length.

  • (Optional) To denude the endothelium, gently rub the intimal surface with a fine wire or forceps.

  • Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

  • Apply a resting tension of 2 grams and allow the rings to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.

  • After equilibration, contract the rings with a high concentration of KCl (e.g., 80 mM) to check for viability. Wash out the KCl and allow the rings to return to baseline.

  • To test for endothelial integrity, pre-contract the rings with a submaximal dose of this compound (e.g., 1 µM) and then add acetylcholine (e.g., 10 µM). Relaxation of more than 80% indicates an intact endothelium.

  • After a final washout and return to baseline, generate a cumulative concentration-response curve for this compound by adding increasing concentrations (e.g., 1 nM to 100 µM) to the organ bath.

Data Presentation

Table 1: Factors Influencing this compound EC50 and Emax
Factor Effect on EC50 Effect on Emax Reference
Endothelium Removal Decreases (Leftward Shift)May Increase
Sepsis (LPS exposure) Increases (Rightward Shift)Decreases
Hypothermia May vary depending on severity and presence of endotheliumMay be reduced
Presence of NO donors Increases (Rightward Shift)May Decrease
Presence of sGC inhibitors No significant changeMay be potentiated in the presence of NO

Mandatory Visualizations

This compound Signaling Pathway

phenylephrine_signaling cluster_cell Vascular Smooth Muscle Cell PE This compound a1AR α1-Adrenergic Receptor PE->a1AR Binds to Gq Gq protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Binds to Contraction Muscle Contraction PKC->Contraction Sensitizes MLCK Myosin Light Chain Kinase (MLCK) MLCK->Contraction Phosphorylates myosin Calmodulin->MLCK Activates

Caption: this compound signaling cascade in vascular smooth muscle.

Experimental Workflow for Investigating Variability

experimental_workflow cluster_prep Preparation cluster_qc Quality Control cluster_exp Experiment cluster_analysis Data Analysis A Tissue Dissection (e.g., Aorta) B Mounting in Organ Bath A->B C Equilibration (60-90 min) B->C D Viability Test (KCl) C->D E Endothelium Integrity Test (Acetylcholine) D->E F Generate Cumulative This compound Dose-Response Curve E->F G Calculate EC50 & Emax F->G H Statistical Analysis G->H

Caption: Workflow for reproducible dose-response experiments.

Troubleshooting Logic Diagram

troubleshooting_logic Start Inconsistent Dose-Response? Check_EC50 EC50 Variable? Start->Check_EC50 Check_Emax Emax Low? Check_EC50->Check_Emax No Sol_EC50 Verify Buffer, Temp, Endothelium, Pipetting Check_EC50->Sol_EC50 Yes Check_Shift Curve Shifted? Check_Emax->Check_Shift No Sol_Emax Check Tissue Viability, Receptor Desensitization, Drug Concentration Check_Emax->Sol_Emax Yes Sol_Shift Investigate Modulating Substances, Receptor Affinity, Signaling Check_Shift->Sol_Shift Yes End Consistent Results Check_Shift->End No Sol_EC50->End Sol_Emax->End Sol_Shift->End

Caption: Logic for troubleshooting this compound dose-response issues.

References

Technical Support Center: Phenylephrine-Induced Tissue Necrosis In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent and manage phenylephrine-induced tissue necrosis in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced tissue necrosis?

A1: this compound is a potent and selective α1-adrenergic receptor agonist that causes vasoconstriction, the narrowing of blood vessels.[1] In a research setting, particularly during intravenous administration, accidental leakage of this compound into the surrounding tissue (extravasation) can lead to intense localized vasoconstriction. This severely restricts blood flow to the area, causing ischemia (a lack of oxygen and nutrients), which can progress to tissue death, or necrosis.[2]

Q2: How common is tissue necrosis with peripheral administration of this compound?

A2: While the peripheral administration of vasopressors like this compound is becoming more common in clinical settings, extravasation events are relatively infrequent. Reported rates of extravasation for peripherally administered vasoactive medications range from 2% to 9%. A systematic review of published articles on the topic found only two instances of skin necrosis in high-risk patients receiving peripherally administered this compound.[1] However, the risk is always present and necessitates careful monitoring.

Q3: What are the initial signs of this compound extravasation?

A3: Early recognition is crucial to prevent progression to necrosis. Key signs to monitor for at the infusion site include:

  • Blanching or whitening of the skin

  • Coolness of the skin to the touch

  • Swelling or edema

  • Pain or a burning sensation

  • Sluggish or absent capillary refill

Troubleshooting Guide: Managing this compound Extravasation

If this compound extravasation is suspected, immediate action is required to mitigate tissue damage.

Immediate Steps:

  • Stop the Infusion: Immediately halt the this compound infusion.

  • Aspirate the Catheter: Before removing the intravenous catheter, attempt to aspirate any residual drug from the catheter and surrounding tissue.

  • Remove the Catheter: Gently remove the catheter.

  • Elevate the Limb: Elevate the affected limb to help reduce swelling.

  • Apply Warm Compresses: Apply warm, dry compresses to the area to encourage vasodilation and increase local blood flow. Do not use cold compresses , as this will exacerbate vasoconstriction.

Pharmacological Intervention:

The primary treatment for this compound extravasation is the administration of an antidote to counteract the vasoconstriction.

  • Phentolamine: This is the antidote of choice for extravasation of alpha-adrenergic agonists like this compound.[2] It works by blocking the α-adrenergic receptors, leading to vasodilation.

  • Terbutaline: A β2-adrenergic agonist that can be used as an alternative to phentolamine. It induces vasodilation through a different mechanism.

  • Topical Nitroglycerin: This can also be used to promote local vasodilation by releasing nitric oxide.[2]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to this compound extravasation and its management.

Table 1: Incidence of Vasopressor Extravasation Events

Study/Review FindingIncidence RatePopulationReference
Reported rates of peripherally administered vasoactive extravasation2% - 9%General
Systematic review of peripheral this compound administration2 reported cases of necrosisHigh-risk patients
Meta-analysis of peripheral vasopressor administration1.8%Adults
Meta-analysis of peripheral vasopressor administration3.3%Children

Table 2: Recommended Dosages for Antidote Administration

AntidoteRecommended DosageAdministration NotesReference
Phentolamine Mesylate 5 to 10 mg diluted in 10 mL of 0.9% sodium chlorideInfiltrate the affected area with multiple subcutaneous injections using a fine-gauge needle. Administer as soon as possible, with efficacy decreasing significantly after 12-13 hours.
Terbutaline 1 mg diluted in 10 mL of normal salineInfiltrate the area of extravasation in a manner identical to phentolamine.
Topical Nitroglycerin Apply up to 1 inch of 2% ointmentApply topically to the site of ischemia. May be reapplied every 8 hours if needed.

Experimental Protocols

Protocol 1: In Vivo Model of this compound-Induced Dermal Necrosis in a Rat Model

This protocol describes a method to induce and assess this compound-induced skin necrosis in a controlled research setting.

Materials:

  • Male Wistar rats (250-300g)

  • This compound hydrochloride solution (e.g., 1 mg/mL in sterile saline)

  • Anesthetic (e.g., isoflurane)

  • Electric clippers and razor

  • Sterile syringes and 30-gauge needles

  • Digital caliper

  • ImageJ software for area analysis

  • Histology equipment (formalin, paraffin, microtome, H&E stain)

Procedure:

  • Animal Preparation: Anesthetize the rat using isoflurane. Shave a 4x4 cm area on the dorsal side of the rat.

  • Induction of Necrosis: Administer an intradermal injection of this compound (e.g., 0.5 mg in 0.1 mL of saline) into the center of the shaved area. A control group should receive an injection of sterile saline.

  • Observation and Measurement: Monitor the injection site daily. Measure the diameter of any developing necrotic lesion using a digital caliper. Capture high-resolution digital photographs of the lesion at regular intervals.

  • Quantification of Necrotic Area: Use ImageJ software to measure the area of the necrotic lesion from the digital photographs.

  • Histological Analysis: At the end of the experiment (e.g., day 7), euthanize the animal and excise the skin tissue from the injection site. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the extent of necrosis, inflammation, and tissue damage.

Protocol 2: Administration of Phentolamine for this compound Extravasation

This protocol outlines the steps for administering phentolamine as a rescue treatment in an experimental model.

Materials:

  • Animal model with induced this compound extravasation (as described in Protocol 1)

  • Phentolamine mesylate solution (e.g., 5 mg/mL)

  • Sterile 0.9% sodium chloride for dilution

  • Sterile syringes and 30-gauge needles

Procedure:

  • Preparation of Phentolamine Solution: Dilute 5 mg of phentolamine in 10 mL of sterile 0.9% sodium chloride to a final concentration of 0.5 mg/mL.

  • Administration: Within 1 hour of inducing this compound extravasation, infiltrate the blanched and affected area with the diluted phentolamine solution. Use multiple small subcutaneous injections around and into the ischemic area.

  • Monitoring: Observe the treated area for signs of reperfusion, such as a return of normal skin color (pinkness) and resolution of blanching.

  • Follow-up Assessment: Continue to monitor and measure the site of injury as described in Protocol 1 to evaluate the effectiveness of the phentolamine treatment in reducing the size of the necrotic lesion compared to an untreated control group.

Signaling Pathways and Experimental Workflows

This compound-Induced Vasoconstriction Signaling Pathway

phenylephrine_vasoconstriction This compound This compound alpha1_receptor α1-Adrenergic Receptor This compound->alpha1_receptor binds gq_protein Gq Protein alpha1_receptor->gq_protein activates plc Phospholipase C (PLC) gq_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2_release Ca²⁺ Release er->ca2_release mlck Myosin Light Chain Kinase (MLCK) ca2_release->mlck activates contraction Smooth Muscle Contraction (Vasoconstriction) pkc->contraction mlck->contraction

Caption: Signaling pathway of this compound-induced vasoconstriction.

Antidote Mechanisms of Action

antidote_mechanisms cluster_phentolamine Phentolamine cluster_terbutaline Terbutaline cluster_nitroglycerin Nitroglycerin phentolamine Phentolamine alpha1_receptor_p α1-Adrenergic Receptor phentolamine->alpha1_receptor_p blocks vasodilation_p Vasodilation phentolamine->vasodilation_p vasoconstriction_p Vasoconstriction alpha1_receptor_p->vasoconstriction_p terbutaline Terbutaline beta2_receptor β2-Adrenergic Receptor terbutaline->beta2_receptor activates adenylyl_cyclase Adenylyl Cyclase beta2_receptor->adenylyl_cyclase activates camp cAMP adenylyl_cyclase->camp produces pka Protein Kinase A (PKA) camp->pka activates vasodilation_t Smooth Muscle Relaxation (Vasodilation) pka->vasodilation_t nitroglycerin Nitroglycerin no Nitric Oxide (NO) nitroglycerin->no releases gc Guanylate Cyclase no->gc activates cgmp cGMP gc->cgmp produces pkg Protein Kinase G (PKG) cgmp->pkg activates vasodilation_n Smooth Muscle Relaxation (Vasodilation) pkg->vasodilation_n

Caption: Mechanisms of action for phentolamine, terbutaline, and nitroglycerin.

Experimental Workflow for Testing Antidotes

experimental_workflow animal_prep Animal Preparation (Anesthesia, Shaving) group_allocation Group Allocation (Control, this compound, this compound + Antidote) animal_prep->group_allocation extravasation Induce this compound Extravasation group_allocation->extravasation treatment Administer Antidote (e.g., Phentolamine) extravasation->treatment monitoring Daily Monitoring (Lesion Measurement, Photography) treatment->monitoring data_collection Data Collection (Necrotic Area, Histology) monitoring->data_collection analysis Data Analysis (Statistical Comparison) data_collection->analysis results Results & Conclusion analysis->results

Caption: General experimental workflow for evaluating antidotes.

References

Technical Support Center: Managing pH Sensitivity of Phenylephrine in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the pH sensitivity of phenylephrine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound and why is its pH sensitivity important?

A1: this compound is a sympathomimetic amine with a chemical structure that includes a phenol group and a secondary amine.[1][2] Its chemical stability is highly dependent on the pH of the solution. The pKa values for this compound are approximately 8.77 and 9.84, corresponding to the ionization of the phenolic hydroxyl group and the secondary amino group, respectively.[3][4] Maintaining the correct pH is crucial to prevent degradation of the compound, which can lead to loss of potency and the formation of impurities, ultimately affecting experimental reproducibility and accuracy.[5]

Q2: What is the optimal pH range for storing this compound solutions?

A2: For optimal stability, this compound hydrochloride solutions should be maintained in a slightly acidic to neutral pH range. The ideal pH stability interval is reported to be between 3.5 and 7.0. Some sources suggest that the drug is stable below pH 7.3. Degradation is known to occur in alkaline conditions (pH > 7). For instance, nasal solutions are recommended to be buffered at a pH no higher than 6 and stored at room temperature.

Q3: What are the common degradation pathways for this compound related to pH?

A3: this compound can undergo degradation through several pH-dependent pathways. In alkaline conditions, degradation can involve the side chain, leading to the loss of the secondary amine function. Oxidation is another significant degradation pathway, and this process can be influenced by pH. The presence of light can also contribute to degradation, with this compound bitartrate being more prone to degradation than the hydrochloride salt due to the decomposition sensitivity of the tartaric acid counter ion. The major degradation product often detected is a derivative with an unsaturated side chain resulting from the loss of a water molecule.

Q4: How should I prepare a stock solution of this compound hydrochloride to ensure its stability?

A4: To prepare a stable stock solution of this compound hydrochloride, it is recommended to dissolve it in an appropriate solvent such as 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP. The pH of the resulting solution should be within the stable range (typically 4.5 to 5.5 for a 1% aqueous solution). It is crucial to protect the solution from light and store it at controlled room temperature (20°C to 25°C or 68°F to 77°F) or under refrigerated conditions. The diluted solution should not be held for more than 4 hours at room temperature or for more than 24 hours under refrigerated conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results (e.g., variable vasoconstriction response). This compound degradation due to improper pH of the buffer or experimental medium.1. Verify the pH of your experimental buffer before adding this compound. 2. Prepare fresh this compound solutions for each experiment. 3. Consider performing a stability study of this compound in your specific experimental medium.
Visible discoloration or precipitation in the this compound stock solution. Degradation of this compound, potentially due to high pH, exposure to light, or elevated temperature.1. Discard the solution immediately. 2. Prepare a fresh stock solution, ensuring the pH is within the optimal range (3.5-7.0). 3. Store the solution in a light-protected container at the recommended temperature.
Loss of drug potency over a short period. Accelerated degradation due to suboptimal storage conditions.1. Review your storage protocol. Ensure the pH is correct and the solution is protected from light. 2. Aliquot the stock solution to minimize freeze-thaw cycles if stored frozen. 3. Use a stability-indicating assay (e.g., HPLC) to periodically check the concentration of your stock solution.
Unexpected biological effects or side effects observed in the experiment. Presence of degradation products which may have their own biological activity.1. Characterize the purity of your this compound solution using an appropriate analytical method like HPLC. 2. If degradation is confirmed, prepare a fresh, pure solution and repeat the experiment.

Data Summary

Table 1: pH-Dependent Stability of this compound Hydrochloride Solutions

pHTemperatureStorage DurationDegradationReference
5, 6, 7, 8, 922°C, 40°C, 60°C165 daysStable (<10% degradation) at pH 5 and 6 at room temperature. Decomposition of secondary amino group at pH 7, 8, and 9 at 40°C.
4.3 (decreased to 4.0)25°C14 days<1.0% loss in potency
4.4 (decreased to 4.2)25°C14 days<1.0% loss in potency
6.90 ± 0.05Room Temperature60 daysNo significant loss of product
4.0, 4.5, 5.0, 5.5, 6.080°C (accelerated)3 weeksLowest total impurities observed at pH 4.0.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution

  • Materials:

    • This compound hydrochloride powder (CAS: 61-76-7)

    • 0.9% Sodium Chloride Injection, USP

    • Sterile, light-protected storage vials

    • Calibrated pH meter

    • Sterile filters (0.22 µm)

  • Procedure:

    • Weigh the appropriate amount of this compound hydrochloride powder to prepare a 10 mM solution (Molecular Weight: 203.67 g/mol ).

    • Dissolve the powder in a sufficient volume of 0.9% Sodium Chloride Injection.

    • Gently mix the solution until the powder is completely dissolved.

    • Measure the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to be within the 4.5-6.5 range using dilute HCl or NaOH.

    • Bring the solution to the final desired volume with 0.9% Sodium Chloride Injection.

    • Sterile-filter the solution using a 0.22 µm filter into a sterile, light-protected vial.

    • Store the stock solution at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C.

Visualizations

PhenylephrineSignalingPathway PE This compound Alpha1AR α1-Adrenergic Receptor PE->Alpha1AR Binds to Gq Gq Protein Alpha1AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: this compound signaling pathway.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep Prepare this compound Stock Solution Check_pH Check & Adjust pH (4.5-6.5) Prep->Check_pH Store Store Properly (Dark, 2-8°C) Check_pH->Store Dilute Dilute Stock to Working Concentration Store->Dilute Apply Apply to Experimental System Dilute->Apply Measure Measure Response Apply->Measure Analyze Analyze Data Measure->Analyze Interpret Interpret Results Analyze->Interpret

Caption: Experimental workflow for this compound.

TroubleshootingTree Start Inconsistent Experimental Results? Check_Solution Is the this compound solution clear and colorless? Start->Check_Solution Yes_Clear Yes Check_Solution->Yes_Clear Yes No_Discolored No Check_Solution->No_Discolored No Check_pH Is the pH of the experimental buffer correct? Yes_Clear->Check_pH Discard Discard solution. Prepare fresh stock. No_Discolored->Discard Yes_pH Yes Check_pH->Yes_pH Yes No_pH No Check_pH->No_pH No Check_Storage Was the solution stored correctly? Yes_pH->Check_Storage Adjust_pH Adjust buffer pH. Repeat experiment. No_pH->Adjust_pH Yes_Storage Yes Check_Storage->Yes_Storage Yes No_Storage No Check_Storage->No_Storage No Consider_Other Consider other experimental variables (e.g., tissue viability). Yes_Storage->Consider_Other Improve_Storage Improve storage conditions. Prepare fresh solution. No_Storage->Improve_Storage

Caption: Troubleshooting decision tree.

References

Technical Support Center: Optimization of Phenylephrine Delivery in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing phenylephrine in rodent models. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the administration of this compound in rodent models.

Issue 1: Suboptimal or No Pressor Response to this compound

Question: I am administering this compound intravenously to my rats/mice, but I am not observing the expected increase in blood pressure. What could be the issue?

Answer: A suboptimal pressor response can stem from several factors, ranging from drug preparation to the physiological state of the animal. Follow these troubleshooting steps:

  • Verify Drug Integrity and Preparation:

    • Solution Stability: this compound solutions can degrade over time, especially when exposed to light or inappropriate temperatures.[1][2] It is recommended to use freshly prepared solutions. This compound hydrochloride diluted in 0.9% sodium chloride is stable for at least 60 days at room temperature when exposed to fluorescent light.[1] However, for optimal results, fresh preparation is advised.

    • Correct Dilution: Ensure the concentration of your this compound solution is accurate. For intravenous bolus administration, a common practice is to dilute 10 mg/mL stock solutions to a final concentration of 100 mcg/mL.[3][4]

    • pH of the Solution: The pH of the this compound solution should be between 3 and 6.5. Extreme pH values can affect drug stability and efficacy.

  • Check Administration Technique:

    • Catheter Patency and Placement: For intravenous administration, ensure the catheter is correctly placed within the vein and is not blocked. Improper placement can lead to subcutaneous or intramuscular injection, resulting in a delayed or diminished response.

    • Injection Rate: A rapid bolus injection is typically used to elicit a strong pressor response.

  • Evaluate the Animal Model:

    • Anesthesia: The type and depth of anesthesia can significantly impact cardiovascular responses. Some anesthetics can blunt the pressor effects of this compound. It is crucial to maintain a stable plane of anesthesia throughout the experiment.

    • Animal Strain and Health: Different rodent strains may exhibit varying sensitivities to this compound. Ensure the animals are healthy and free from underlying conditions that could affect their cardiovascular system.

    • Baseline Blood Pressure: If the animal's baseline blood pressure is already high, the relative increase in response to this compound may be less pronounced.

Issue 2: High Variability in this compound Response Between Animals

Question: I am observing significant variability in the pressor response to the same dose of this compound across different animals in my study. How can I reduce this variability?

Answer: High variability can confound experimental results. Consider the following factors to improve consistency:

  • Standardize Animal Characteristics:

    • Age and Weight: Use animals of a consistent age and weight range, as these factors can influence drug metabolism and cardiovascular physiology.

    • Sex: There may be sex-dependent differences in the response to this compound. It is advisable to use animals of a single sex or to balance the number of males and females in each experimental group.

  • Refine Experimental Procedures:

    • Acclimatization: Allow sufficient time for animals to acclimatize to the experimental setup to minimize stress-induced physiological changes.

    • Consistent Anesthesia: Maintain a consistent level of anesthesia for all animals, as fluctuations can alter cardiovascular reflexes.

    • Controlled Ventilation: For anesthetized and intubated animals, ensure consistent ventilation parameters (e.g., tidal volume, respiratory rate).

  • Dose-Response Curve:

    • Individual Titration: If feasible, perform a dose-response curve for each animal to determine the effective dose for that individual before proceeding with the main experiment.

Issue 3: Unexpected Cardiovascular Effects

Question: Besides an increase in blood pressure, I am observing other cardiovascular changes like bradycardia. Is this normal?

Answer: Yes, this is an expected physiological response.

  • Reflex Bradycardia: this compound is a selective α1-adrenergic receptor agonist that causes vasoconstriction, leading to an increase in blood pressure. This rise in blood pressure is sensed by baroreceptors, which in turn triggers a reflex increase in vagal tone, resulting in a decrease in heart rate (bradycardia).

  • Changes in Cardiac Output: The effect of this compound on cardiac output can be variable. While the increased afterload can potentially decrease cardiac output, the drug can also increase venous return (preload), which may counteract this effect. In some studies with anesthetized mice, cardiac output was not significantly changed after this compound administration.

Frequently Asked Questions (FAQs)

1. What are the common routes of administration for this compound in rodents?

The most common routes are intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). Intracerebroventricular (ICV) administration is used for studying the central effects of the drug. IV administration provides the most rapid and predictable onset of action for cardiovascular studies.

2. What are typical dosages for this compound in rats and mice?

Dosages vary depending on the administration route and the desired effect.

Administration RouteRodent SpeciesTypical Dosage RangeReference
Intravenous (infusion)Rat1 - 10 µ g/min
IntraperitonealMouseVaries; used in some studies to induce cardiovascular changes
IntracerebroventricularMouse10 - 100 µg
Oral (in feed)Rat620 - 1250 ppm (approx. 22 - 54 mg/kg/day)
Oral (in feed)Mouse1250 - 2500 ppm (approx. 133 - 270 mg/kg/day)

3. How should I prepare and store this compound solutions?

  • Dilution: this compound hydrochloride is typically supplied as a 10 mg/mL solution and must be diluted before use. A common diluent is 0.9% sodium chloride or 5% dextrose in water.

  • Storage: Diluted solutions should not be held for more than 4 hours at room temperature or for more than 24 hours under refrigerated conditions (2°C to 8°C). Studies have shown that this compound diluted in 0.9% sodium chloride in PVC bags can be stable for up to 60 days at room temperature. However, since manufacturer preparations may not contain preservatives, sterility is a concern with prolonged storage.

4. What are the known toxic effects of this compound in rodents?

  • Lethal Doses: In 12-week repeated-dose studies, the approximate lethal daily dose was 300 mg/kg for male rats and 1,400 mg/kg for male mice.

  • Non-Neoplastic Lesions: Long-term administration in feed has been associated with non-neoplastic lesions, including chronic focal inflammation of the liver in both rats and mice, and inflammation of the prostate in rats.

  • Carcinogenicity: Studies by the National Toxicology Program found no evidence of carcinogenicity in F344/N rats or B6C3F1 mice.

Experimental Protocols

Protocol 1: Intravenous Bolus Administration of this compound in Anesthetized Rats

  • Animal Preparation: Anesthetize the rat (e.g., with isoflurane or a combination of ketamine/xylazine) and place it on a heating pad to maintain body temperature.

  • Catheterization: Surgically place a catheter in a suitable vein (e.g., femoral or jugular vein) for drug administration and an artery (e.g., carotid or femoral artery) for blood pressure monitoring.

  • Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to continuously record blood pressure and heart rate.

  • This compound Preparation: Prepare a fresh solution of this compound hydrochloride in 0.9% saline at the desired concentration (e.g., 10 µg/mL).

  • Administration: After a stable baseline recording is established, administer a bolus of the this compound solution through the venous catheter.

  • Data Recording: Continuously record hemodynamic parameters before, during, and after administration until they return to baseline.

Protocol 2: Subcutaneous Implantation of Osmotic Minipumps for Continuous this compound Delivery in Mice

  • Pump Preparation: Fill osmotic minipumps with the appropriate concentration of this compound solution according to the manufacturer's instructions to achieve the target daily dose.

  • Animal Preparation: Anesthetize the mouse (e.g., with isoflurane).

  • Implantation: Make a small incision in the skin on the back, between the shoulder blades. Create a subcutaneous pocket using blunt dissection.

  • Pump Insertion: Insert the filled osmotic minipump into the subcutaneous pocket.

  • Wound Closure: Close the incision with sutures or wound clips.

  • Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery. This method is suitable for studies requiring sustained α-adrenergic stimulation.

Visualizations

Phenylephrine_Signaling_Pathway PE This compound Alpha1_AR α1-Adrenergic Receptor PE->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Signaling pathway of this compound-induced vasoconstriction.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Surgery) Baseline Record Baseline Hemodynamics Animal_Prep->Baseline Drug_Prep This compound Solution Preparation Administer Administer This compound Drug_Prep->Administer Baseline->Administer Record_Response Record Physiological Response Administer->Record_Response Data_Analysis Data Analysis (e.g., BP, HR changes) Record_Response->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow for this compound administration.

References

ensuring consistent phenylephrine potency across experimental batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the consistent potency of phenylephrine across experimental batches.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective alpha-1 adrenergic receptor agonist.[1] Its primary mechanism involves binding to and activating these receptors, which are predominantly located on the smooth muscle of blood vessels. This activation triggers a signaling cascade that leads to vasoconstriction.[2]

Q2: What are the critical factors that can affect the potency and stability of my this compound solutions?

A2: The stability and potency of this compound solutions can be compromised by several factors, including:

  • Light Exposure: this compound is sensitive to light. Studies have shown significant degradation and discoloration when solutions are exposed to fluorescent lighting over time.[3][4]

  • Temperature: While stable for extended periods when stored in the dark at refrigerated (4°C) or room temperature (23°C - 25°C), high temperatures can accelerate degradation.[3]

  • pH: The pH of the solution can influence stability. A slightly acidic pH is generally preferred for this compound solutions.

  • Oxidation: this compound can be susceptible to oxidation, which can be mitigated by using appropriate solvents and storage conditions.

  • Contaminants: The presence of certain metals or incompatible chemical reagents can lead to degradation.

Q3: How should I prepare and store my this compound stock solutions to ensure consistent potency?

A3: To maintain the integrity of your this compound solutions, adhere to the following guidelines:

ParameterRecommendationRationale
Solvent Sterile 0.9% Sodium Chloride (NaCl) or Dextrose 5% in Water (D5W) are commonly used and have demonstrated good stability.Ensures isotonicity and minimizes degradation.
Storage Temperature Store stock solutions at 2-8°C, protected from light. For long-term storage, freezing at -20°C in polypropylene syringes has also been shown to be effective.Cold temperatures slow down chemical degradation.
Light Protection Always store solutions in amber-colored vials or wrap containers in aluminum foil to protect from light.Prevents photodegradation.
pH If preparing custom buffers, aim for a pH between 4.0 and 4.4.Optimizes stability.
Container Use polypropylene or glass containers. Studies have shown good stability in polyvinyl chloride (PVC) bags for shorter durations.Minimizes leaching and adsorption.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Reduced or inconsistent vasoconstrictor response in my assay. 1. This compound Degradation: The potency of your solution may have decreased due to improper storage (light/heat exposure) or age.• Prepare fresh this compound solutions daily or weekly.• Perform a quality control check on your stock solution using HPLC (see protocol below).• Always store solutions protected from light and at the recommended temperature.
2. Receptor Desensitization: Prolonged or repeated exposure of tissues to high concentrations of this compound can lead to a diminished response.• Allow for adequate washout periods between drug applications.• Consider using a lower concentration range in your dose-response curve.• If studying endotoxemia, be aware that this condition can inherently cause desensitization.
3. Experimental System Variability: The issue may lie with the tissue preparation, cell line, or other components of your assay.• Ensure consistent tissue handling and preparation techniques.• Verify the health and responsiveness of your cells or tissues with a known standard agonist.• Check for any changes in your buffer composition or other reagents.
I'm observing a vasodilatory effect instead of vasoconstriction. 1. High Nitric Oxide (NO) Environment: In specific experimental conditions with elevated nitric oxide levels, this compound has been reported to cause vasodilation.• Evaluate the components of your experimental buffer for any NO donors.• Consider the use of an eNOS inhibitor if this effect is not the intended focus of your study.
My HPLC analysis shows multiple peaks for my this compound standard. 1. Degradation Products: The additional peaks likely represent degradation products of this compound.• Review your storage and handling procedures.• Prepare a fresh standard from a new powder stock.• If the problem persists, consider a different solvent or buffer system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound Hydrochloride (powder)

  • Sterile 0.9% Sodium Chloride (NaCl)

  • Calibrated analytical balance

  • Amber-colored volumetric flask

  • Sterile polypropylene storage tubes

Procedure:

  • Calculate the required mass of this compound hydrochloride for your desired volume and concentration (Molar Mass of this compound HCl = 203.67 g/mol ).

  • Accurately weigh the calculated amount of this compound HCl powder using an analytical balance.

  • Dissolve the powder in a small volume of 0.9% NaCl in the amber volumetric flask.

  • Once fully dissolved, bring the solution to the final desired volume with 0.9% NaCl.

  • Mix the solution thoroughly by inversion.

  • Aliquot the stock solution into sterile, light-protected polypropylene tubes.

  • Store the aliquots at 2-8°C for short-term use (up to one week) or at -20°C for long-term storage.

Protocol 2: Quality Control of this compound Potency using HPLC

This protocol provides a general guideline. The specific parameters may need to be optimized for your HPLC system.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: 5mM ammonium acetate (pH 4.7): methanol (80:20; v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 272 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a series of known concentrations of this compound from your stock solution to create a standard curve (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation: Dilute an aliquot of your experimental this compound batch to a concentration that falls within the range of your standard curve.

  • Analysis:

    • Inject the standards to generate a standard curve.

    • Inject your experimental sample.

    • Inject a blank (solvent only) to ensure no contamination.

  • Data Interpretation:

    • Determine the concentration of your experimental sample by comparing its peak area to the standard curve.

    • The calculated concentration should be within ±5-10% of the expected concentration.

    • Examine the chromatogram for any significant degradation peaks.

Protocol 3: Generating a this compound Dose-Response Curve in Isolated Aortic Rings

Materials:

  • Isolated thoracic aorta from a model organism (e.g., rat)

  • Organ bath system with force transducer

  • Krebs-Henseleit buffer (or similar physiological salt solution)

  • This compound stock solution

  • 95% O2 / 5% CO2 gas mixture

Procedure:

  • Tissue Preparation:

    • Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

    • Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.

    • Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1.5-2.0 g).

    • Replace the buffer every 15-20 minutes during equilibration.

  • Viability Check:

    • Contract the tissues with a high concentration of potassium chloride (KCl) (e.g., 60 mM) to ensure viability.

    • Wash the tissues thoroughly with fresh buffer until they return to baseline tension.

  • Dose-Response Curve Generation:

    • Once the baseline is stable, add this compound in a cumulative, stepwise manner (e.g., from 1 nM to 10 µM).

    • Allow the contractile response to each concentration to reach a stable plateau before adding the next concentration.

    • Record the force of contraction at each concentration.

  • Data Analysis:

    • Plot the contractile response (as a percentage of the maximum response or as absolute force) against the logarithm of the this compound concentration.

    • Calculate the EC50 (the concentration that produces 50% of the maximal response) for each experiment. Consistent EC50 values across batches indicate consistent potency.

Visualizations

Phenylephrine_Signaling_Pathway PE This compound A1AR Alpha-1 Adrenergic Receptor PE->A1AR Binds to Gq Gq Protein A1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Modulates

Caption: this compound Signaling Pathway in Vascular Smooth Muscle.

Experimental_Workflow_Potency_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Working Dilutions prep_stock->prep_working dose_response Generate Dose-Response Curve prep_working->dose_response tissue_prep Isolate & Mount Tissue (e.g., Aorta) equilibrate Equilibrate Tissue tissue_prep->equilibrate viability Check Viability (e.g., with KCl) equilibrate->viability viability->dose_response plot_data Plot Contraction vs. Log[this compound] dose_response->plot_data calc_ec50 Calculate EC50 plot_data->calc_ec50 compare Compare EC50 Across Batches calc_ec50->compare

Caption: Workflow for this compound Potency Assay.

Troubleshooting_Logic rect_node rect_node start Inconsistent Results? check_solution Is the this compound Solution Fresh & Stored Correctly? start->check_solution check_qc Did the Solution Pass HPLC QC? check_solution->check_qc Yes sol_fresh Prepare Fresh Solution & Re-run Experiment check_solution->sol_fresh No check_system Is the Experimental System (Tissue/Cells) Responsive to Controls? check_qc->check_system Yes sol_qc Troubleshoot Solution Preparation/Storage (See Protocol 1 & 2) check_qc->sol_qc No check_protocol Was the Experimental Protocol Followed Consistently? check_system->check_protocol Yes sol_system Troubleshoot Experimental System (e.g., Tissue Viability) check_system->sol_system No check_protocol->rect_node Consider Receptor Desensitization or Other Advanced Issues sol_protocol Review & Standardize Protocol Execution check_protocol->sol_protocol No

Caption: Troubleshooting Logic for Inconsistent this compound Results.

References

strategies to mitigate phenylephrine-induced oxidative stress in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in mitigating phenylephrine-induced oxidative stress in cellular experiments.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro studies involving this compound and provides actionable solutions based on published research.

Problem / Observation Potential Cause Recommended Action / Strategy
Increased Reactive Oxygen Species (ROS) and cell hypertrophy observed after this compound (PE) treatment. PE stimulates α1-adrenergic receptors, leading to the activation of NADPH oxidase (NOX), particularly the NOX2 isoform, which is a primary source of ROS production in cardiomyocytes.[1][2] This initial ROS burst is crucial for inducing a hypertrophic phenotype.[1]Inhibit NOX2-mediated ROS production. Co-treatment with NOX inhibitors such as Apocynin or Diphenylene Iodonium (DPI) has been shown to significantly decrease the PE-induced increase in cell area.[1] A more specific approach is to use the NOX2 docking sequence (Nox2ds)-tat peptide.[1]
Signs of cellular injury and apoptosis are present following prolonged PE exposure. Long-term exposure to PE can lead to superoxide generation through uncoupled endothelial nitric oxide synthase (eNOS), triggering cardiomyocyte injury and apoptosis. High concentrations of this compound can also induce necroptosis and apoptosis through mitochondrial and death receptor-mediated pathways.Consider treatment with N-Acetylcysteine (NAC). NAC is an antioxidant that has been demonstrated to attenuate cardiomyocyte dysfunction, including hypertrophy and apoptosis, subjected to this compound. It works in part by regulating the ROS-induced PI3K/AKT signaling pathway.
General oxidative stress is observed, but the specific source is unclear. This compound-induced oxidative stress is a multifaceted process. While NOX2 is a key player, other sources and downstream pathways contribute to the overall oxidative burden.Employ broad-spectrum antioxidants or agents with multiple protective mechanisms. Resveratrol, a natural polyphenol, can mitigate oxidative stress by scavenging reactive oxygen species and modulating the expression of antioxidant enzymes like superoxide dismutase (SOD1) and glutathione peroxidase (GPx1).
Difficulty in replicating PE-induced hypertrophy model. The hypertrophic response to PE is stimulus-dependent and can vary between cell types and experimental conditions. Successful induction requires activation of specific signaling cascades like the ERK pathway.Ensure appropriate PE concentration (e.g., 100 µM for H9c2 cells) and treatment duration (24-48 hours) to induce hypertrophy. Verify the activation of hypertrophic signaling pathways such as ERK to confirm model fidelity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced oxidative stress in cardiomyocytes?

A1: this compound, an α1-adrenergic receptor agonist, primarily induces oxidative stress in cardiomyocytes by activating NADPH oxidase (NOX) enzymes, with NOX2 being a crucial isoform. This activation leads to the production of reactive oxygen species (ROS), which act as signaling molecules to initiate hypertrophic pathways. Studies have shown that an early burst of ROS generation, within the first few hours of this compound stimulation, is critical for the development of cardiomyocyte hypertrophy.

Q2: Which antioxidants can I use to counteract this compound-induced oxidative stress?

A2: Several antioxidants and inhibitors have proven effective. N-Acetylcysteine (NAC) can attenuate cardiomyocyte dysfunction by reducing ROS and activating the PI3K/AKT pathway. Resveratrol has also been shown to be effective, partly by scavenging ROS and increasing the expression of endogenous antioxidant enzymes. Additionally, inhibitors of NADPH oxidase, such as Apocynin and Diphenylene Iodonium (DPI), directly target a major source of this compound-induced ROS.

Q3: At what concentrations should I use these mitigating agents?

A3: Based on published studies, the following concentrations can be used as a starting point. However, it is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental conditions.

  • N-Acetylcysteine (NAC): Effective concentrations can vary, and it's recommended to consult specific literature for your model.

  • Apocynin: Used to inhibit NOX activity.

  • Diphenylene Iodonium (DPI): Used to inhibit flavoenzymes, including NOX.

  • Resveratrol: Concentrations around 100 µM have been used to reduce iron-induced oxidative stress in cardiomyocytes.

Q4: What are the key signaling pathways involved in this compound-induced oxidative stress and its mitigation?

A4: this compound binding to α1-adrenergic receptors activates Gq proteins, which in turn can lead to the activation of NADPH Oxidase (specifically NOX2) and subsequent ROS production. This ROS can then activate downstream pathways like ERK, contributing to protein synthesis and hypertrophy. Mitigation strategies often target these pathways. For instance, NAC has been shown to activate the pro-survival PI3K/AKT signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of various inhibitors on this compound-induced changes in cell size and ROS levels.

Table 1: Effect of NOX Inhibitors on this compound-Induced Hypertrophy in H9c2 Cells

InhibitorTreatment Duration with PE% Inhibition of PE-Induced Increase in Cell AreaReference
Apocynin 24 hours25 ± 5%
48 hours51 ± 4%
Diphenylene Iodonium (DPI) 24 hours30 ± 4%
48 hours37 ± 4%
Nox2ds-tat 24 hours46 ± 7%
48 hours35 ± 7%

Table 2: Effect of Early (First 4h) NOX Inhibition on this compound-Induced Hypertrophy in H9c2 Cells

Inhibitor (First 4h only)Total PE Stimulation% Inhibition of PE-Induced Increase in Cell AreaReference
Apocynin 24 hours44 ± 7%
48 hours67 ± 6%
Diphenylene Iodonium (DPI) 24 hours47 ± 6%
48 hours80 ± 5%
Nox2ds-tat 24 hours79 ± 6%
48 hours101 ± 5%

Experimental Protocols

Protocol 1: Inhibition of this compound-Induced Hypertrophy using NOX Inhibitors

This protocol is adapted from studies on H9c2 rat neonatal cardiomyoblasts.

  • Cell Culture: Culture H9c2 cells in appropriate media and conditions until they reach the desired confluency.

  • Induction of Hypertrophy: Stimulate cells with 100 µM this compound (PE) to induce hypertrophy.

  • Inhibitor Treatment:

    • Continuous Inhibition: Co-incubate cells with PE and one of the following inhibitors for 24 or 48 hours:

      • Apocynin

      • Diphenylene Iodonium (DPI)

      • Nox2ds-tat peptide

    • Early Inhibition: Add the inhibitor only for the first 4 hours of the 24 or 48-hour PE stimulation period. After 4 hours, remove the medium containing the inhibitor and replace it with fresh medium containing only PE for the remainder of the incubation period.

  • Analysis: After the incubation period, assess cellular hypertrophy by measuring cell area using digital imaging microscopy. Other endpoints can include measuring protein content or expression of hypertrophic markers.

Protocol 2: Mitigation of this compound-Induced Cardiomyocyte Dysfunction with N-Acetylcysteine (NAC)

This protocol is based on a study using primary cultured neonatal rat cardiomyocytes (NRCMs).

  • Cell Isolation and Culture: Isolate and culture NRCMs according to standard laboratory procedures.

  • This compound Treatment: Treat NRCMs with this compound to induce cellular dysfunction (hypertrophy, apoptosis, etc.).

  • NAC Co-treatment: Concurrently treat the cells with an effective concentration of NAC.

  • Analysis:

    • Hypertrophy: Measure cell size via immunofluorescence staining.

    • Gene Expression: Analyze the expression of markers for hypertrophy, fibrosis, and apoptosis using RT-PCR and Western blot.

    • Oxidative Stress: Measure ROS levels and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) using commercially available assay kits.

    • Signaling Pathways: Assess the phosphorylation status of PI3K and AKT via Western blot to determine the involvement of this signaling cascade.

Visualizations

phenylephrine_oxidative_stress_pathway PE This compound a1AR α1-Adrenergic Receptor PE->a1AR eNOS Uncoupled eNOS PE->eNOS Prolonged Exposure Gq Gq Protein a1AR->Gq NOX2 NADPH Oxidase 2 (NOX2) Gq->NOX2 Activates ROS Reactive Oxygen Species (ROS) NOX2->ROS Hypertrophy Cardiomyocyte Hypertrophy ROS->Hypertrophy Apoptosis Apoptosis ROS->Apoptosis ERK ERK Pathway ROS->ERK eNOS->ROS ProteinSynth Protein Synthesis ERK->ProteinSynth ProteinSynth->Hypertrophy Apocynin Apocynin / DPI Nox2ds-tat Apocynin->NOX2 NAC N-Acetylcysteine (NAC) NAC->ROS Scavenges Resveratrol Resveratrol Resveratrol->ROS Scavenges

Caption: this compound-induced oxidative stress signaling cascade.

nac_mitigation_pathway NAC N-Acetylcysteine (NAC) ROS This compound-Induced ROS NAC->ROS Reduces PI3K PI3K NAC->PI3K Activates ReducedHypertrophy Reduced Hypertrophy ROS->ReducedHypertrophy AKT AKT PI3K->AKT Activates CellSurvival Increased Cell Survival AKT->CellSurvival ReducedApoptosis Reduced Apoptosis AKT->ReducedApoptosis

Caption: Mitigation of this compound effects by N-Acetylcysteine (NAC).

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_analysis Analysis A Seed and Culture Cells (e.g., H9c2, NRCMs) B1 Control (Vehicle) A->B1 Apply Treatments for a Defined Duration (e.g., 24-48h) B2 This compound (PE) A->B2 Apply Treatments for a Defined Duration (e.g., 24-48h) B3 PE + Mitigating Agent (e.g., NAC, Apocynin) A->B3 Apply Treatments for a Defined Duration (e.g., 24-48h) B4 Mitigating Agent Alone A->B4 Apply Treatments for a Defined Duration (e.g., 24-48h) C1 Assess Oxidative Stress (ROS Measurement) B1->C1 C2 Measure Cell Viability & Apoptosis B1->C2 C3 Quantify Hypertrophy (Cell Size, Markers) B1->C3 C4 Analyze Signaling Pathways (Western Blot) B1->C4 B2->C1 B2->C2 B2->C3 B2->C4 B3->C1 B3->C2 B3->C3 B3->C4 B4->C1 B4->C2 B4->C3 B4->C4

Caption: General experimental workflow for studying mitigation strategies.

References

Technical Support Center: Refining Phenylephrine Microinjection Techniques for Brain Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for refining phenylephrine microinjection techniques. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful intracerebral administration of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the appropriate vehicle solution for dissolving this compound for microinjection?

A1: The most commonly used vehicle for dissolving this compound hydrochloride for intracranial microinjection is sterile, preservative-free 0.9% saline.[1] It is crucial to ensure the vehicle is sterile and free of any preservatives, like benzyl alcohol, which can cause neurotoxicity and burning pain upon injection.[2] The pH of the final solution should be adjusted to a physiologically compatible range (typically 3.0-5.0) if necessary.[3]

Q2: I'm not observing any behavioral or physiological effects after this compound microinjection. What could be the cause?

A2: Several factors could contribute to a lack of effect:

  • Incorrect Targeting: The injection may have missed the target brain region. It is essential to verify the accuracy of your stereotaxic coordinates and confirm the injection site placement with histology after the experiment.[4]

  • Needle Clogging: The microinjection needle can become clogged with tissue debris during insertion, preventing the delivery of the solution.[5] To mitigate this, ensure your needle tip is appropriately beveled and consider moving the syringe/capillary up and down by 0.2 mm if you suspect a clog.

  • Inadequate Dose: The concentration or volume of this compound may be too low to elicit a response in the target region. Refer to dose-response studies for guidance on effective concentrations.

  • Drug Degradation: Ensure the this compound solution is fresh and has been stored correctly, protected from light.

  • Anesthetic Interference: The anesthetic used can interfere with the effects of this compound. Be consistent with your choice and depth of anesthesia across all experimental animals.

Q3: I am observing significant tissue damage at the injection site. How can I minimize this?

A3: Minimizing tissue damage is crucial for accurate and reproducible results. Here are some strategies:

  • Use Small-Diameter Needles: Glass capillary needles with a smaller lumen (e.g., 50-μm) can significantly reduce brain damage compared to larger needles.

  • Slow Injection Rate: A slow and steady injection rate (e.g., not exceeding 100 nL/min) helps to prevent a rapid increase in intracranial pressure and allows for better diffusion of the solution.

  • Leave the Needle in Place: After the injection is complete, leave the needle in place for an additional 5-10 minutes. This allows the solution to diffuse away from the needle tip and reduces backflow along the injection track upon withdrawal.

  • Slow Withdrawal of the Needle: Withdraw the needle slowly (e.g., approximately 0.5 mm/min) to prevent pulling the injected solution back up the needle track.

  • Use of Protective Compounds: In some applications, co-administration or retrodialysis of neuroprotective agents like dexamethasone has been shown to mitigate penetration injury.

Q4: How can I prevent the injected this compound solution from leaking back up the injection track?

A4: Backflow or leakage can be a significant issue, leading to off-target effects. To prevent this:

  • Slow Injection and Withdrawal: As mentioned above, slow injection and withdrawal rates are critical.

  • Post-Injection Waiting Period: Allowing the needle to remain in place for several minutes post-injection is a key step to minimize leakage.

  • Create a "Pocket": Some researchers suggest advancing the needle slightly deeper than the target coordinate and then retracting it to the correct depth before injection. This can create a small pocket for the solution to fill.

  • Inject a Small Air Bubble: Injecting a very small volume of air after the drug solution can help to create a barrier and prevent the solution from moving up the needle track upon retraction. The volume of air should be minimal (e.g., 10-15% of the injected volume) and will be absorbed by the surrounding tissue.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Difficulty Penetrating the Dura Mater The dura is a tough membrane that can be difficult to pierce with a fine glass micropipette.Use a larger gauge needle (e.g., 25G for rats) to gently puncture the dura before inserting the microinjection needle.
Inconsistent Injection Volumes Air bubbles in the syringe or tubing; improper calibration of the microinjection pump.Ensure the entire system is free of air bubbles by carefully filling and priming. Regularly calibrate your microinjection pump.
High Animal Mortality Post-Surgery Anesthetic overdose; hypothermia; infection; excessive bleeding.Carefully calculate and administer anesthetic doses. Use a heating pad to maintain the animal's body temperature during and after surgery. Maintain sterile surgical technique and administer post-operative antibiotics and analgesics as per your institution's guidelines.
Unexpected or Off-Target Behavioral Effects Diffusion of this compound to adjacent brain structures; systemic absorption.Use the lowest effective concentration and volume. Confirm injection site placement with post-mortem histology. Consider the use of a vehicle containing a dye (e.g., trypan blue) in pilot studies to visualize the extent of diffusion.
Clogged Cannula in Chronic Implant Studies Tissue growth or debris entering the guide cannula.Always keep a sterile obturator (stylet) in the guide cannula when not in use to prevent clogging.

Quantitative Data Summary

The following tables summarize typical experimental parameters for this compound microinjection from various studies. These values should be used as a starting point and optimized for your specific experimental conditions.

Table 1: this compound Microinjection Parameters in Rodent Brain Studies

Brain Region Species Concentration Volume Infusion Rate Observed Effect Reference
Medial Prefrontal Cortex (mPFC)Rat0.01 µ g/0.5 µL & 0.1 µ g/0.5 µL0.5 µL/sideNot specifiedImproved working memory performance
Intermediolateral Cell ColumnCat10 mM & 40 mM100 nLNot specifiedIncreased cardiac sympathetic nerve activity
General IntracerebroventricularMouse10-100 µgNot specifiedNot specifiedIncreased locomotor activity

Table 2: Systemic Effects of Intravenous this compound in Animal Studies

Animal Model Dosage/Infusion Rate Primary Outcome Reference
Rabbit (with intracranial hypertension)Infusion to increase MAP by ~20 mmHgIncreased Cerebral Perfusion Pressure (CPP) with no change in Intracranial Pressure (ICP)
Immature Swine (TBI model)Infusion titrated to CPP >70 mmHgIncreased Cerebral Blood Flow (CBF)
Young RabbitsInfusion leading to increased blood pressureIncreased cerebral blood flow
Rat1, 2.5, or 10 µ g/min for 21 minDose-dependent increase in mean arterial pressure

Experimental Protocols

Detailed Methodology for Stereotaxic this compound Microinjection in Rodents

This protocol provides a generalized procedure for stereotaxic microinjection. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

1. Pre-Operative Preparations:

  • Animal Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

  • Analgesia: Administer a pre-operative analgesic as per your approved protocol.

  • Surgical Site Preparation: Shave the fur from the scalp. Clean the surgical area with alternating scrubs of an antiseptic solution (e.g., povidone-iodine) and 70% ethanol.

  • Eye Protection: Apply ophthalmic ointment to the eyes to prevent them from drying out during surgery.

2. Stereotaxic Surgery:

  • Mounting: Secure the anesthetized animal in a stereotaxic frame. Ensure the head is level in all three planes (anterior-posterior, dorsal-ventral, and medial-lateral).

  • Incision: Make a midline incision in the scalp to expose the skull.

  • Identifying Bregma: Clear the skull of any connective tissue and identify the bregma landmark.

  • Drilling: Using the stereotaxic coordinates for your target brain region, drill a small burr hole through the skull. Be careful not to damage the underlying dura mater.

3. Microinjection Procedure:

  • Needle Preparation: Use a sterile, calibrated glass micropipette or a Hamilton syringe with a fine-gauge needle. Fill the needle with the this compound solution, ensuring there are no air bubbles.

  • Lowering the Needle: Slowly lower the injection needle through the burr hole to the predetermined dorsal-ventral coordinate of your target brain region.

  • Injection: Infuse the this compound solution at a slow, controlled rate (e.g., 20-100 nL/minute) using a microinjection pump.

  • Post-Injection Diffusion: After the infusion is complete, leave the needle in place for 5-10 minutes to allow for diffusion of the drug and to minimize backflow.

  • Needle Withdrawal: Slowly retract the needle from the brain.

4. Post-Operative Care:

  • Wound Closure: Suture or apply surgical clips to close the scalp incision. Apply a topical antibiotic ointment to the wound.

  • Recovery: Place the animal in a clean, warm cage and monitor it until it has fully recovered from anesthesia.

  • Post-Operative Analgesia: Administer post-operative analgesics for 1-2 days following surgery as required by your protocol.

  • Monitoring: Monitor the animal daily for signs of pain, distress, or infection. Provide easy access to food and water.

Mandatory Visualizations

This compound Signaling Pathway

phenylephrine_signaling This compound This compound alpha1_receptor Alpha-1 Adrenergic Receptor This compound->alpha1_receptor Binds to gq_protein Gq Protein alpha1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc Activates downstream Downstream Cellular Effects (e.g., increased neuronal excitability, glutamate release) ca2_release->downstream pkc->downstream

Caption: Alpha-1 adrenergic receptor signaling cascade initiated by this compound.

Experimental Workflow for this compound Microinjection

experimental_workflow start Start: Experimental Design animal_prep Animal Preparation (Anesthesia, Analgesia, Site Prep) start->animal_prep stereotaxic_surgery Stereotaxic Surgery (Mounting, Incision, Drilling) animal_prep->stereotaxic_surgery microinjection This compound Microinjection (Needle Insertion, Infusion, Diffusion) stereotaxic_surgery->microinjection post_op Post-Operative Care (Wound Closure, Recovery, Monitoring) microinjection->post_op behavioral_testing Behavioral/Physiological Testing post_op->behavioral_testing data_analysis Data Analysis behavioral_testing->data_analysis histology Histological Verification of Injection Site behavioral_testing->histology end End: Conclusion data_analysis->end histology->data_analysis

Caption: A typical experimental workflow for brain studies involving this compound microinjection.

References

Validation & Comparative

Phenylephrine vs. Norepinephrine in Septic Shock: A Research Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the critical care setting, the management of septic shock necessitates the use of vasopressors to counteract life-threatening hypotension and restore organ perfusion. Among the therapeutic options, norepinephrine has been established as the first-line agent. However, phenylephrine, a synthetic sympathomimetic amine, is also utilized, particularly in specific clinical scenarios. This guide provides an objective comparison of this compound and norepinephrine, focusing on their mechanisms, hemodynamic effects, and clinical outcomes in septic shock, supported by experimental data for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Receptors

The divergent physiological effects of norepinephrine and this compound are rooted in their differential affinities for adrenergic receptors.

Norepinephrine is a potent agonist of both α-1 and β-1 adrenergic receptors.[1] Its stimulation of α-1 receptors on vascular smooth muscle leads to potent peripheral vasoconstriction, increasing systemic vascular resistance (SVR) and consequently, mean arterial pressure (MAP).[1] Simultaneously, its action on β-1 receptors in the heart increases myocardial contractility (inotropy) and heart rate (chronotropy), which can help to maintain or increase cardiac output.[1][2]

This compound , in contrast, is a pure α-1 adrenergic receptor agonist .[3] Its primary mechanism is inducing vasoconstriction to increase SVR and MAP. Critically, it has minimal to no activity on β-adrenergic receptors, meaning it does not directly increase myocardial contractility or heart rate. This selectivity is a key point of differentiation in its clinical application.

cluster_NE Norepinephrine Pathway cluster_PE This compound Pathway NE Norepinephrine NE_Alpha1 α-1 Receptor NE->NE_Alpha1 NE_Beta1 β-1 Receptor NE->NE_Beta1 NE_Vaso Vasoconstriction (↑ SVR, ↑ MAP) NE_Alpha1->NE_Vaso NE_Ino ↑ Inotropy (↑ Contractility) NE_Beta1->NE_Ino NE_Chrono ↑ Chronotropy (↑ Heart Rate) NE_Beta1->NE_Chrono NE_CO ↑ Cardiac Output NE_Ino->NE_CO NE_Chrono->NE_CO PE This compound PE_Alpha1 α-1 Receptor PE->PE_Alpha1 PE_Vaso Vasoconstriction (↑ SVR, ↑ MAP) PE_Alpha1->PE_Vaso PE_Reflex Reflex Bradycardia (↓ Heart Rate) PE_Vaso->PE_Reflex PE_CO Variable Cardiac Output PE_Vaso->PE_CO PE_Reflex->PE_CO

Diagram 1: Signaling pathways of Norepinephrine and this compound.

Comparative Hemodynamic Effects

The differing receptor profiles of norepinephrine and this compound translate into distinct hemodynamic consequences. Norepinephrine's balanced α and β effects are often considered ideal for the "warm shock" state typical of sepsis, where peripheral vasodilation is a primary issue. This compound's pure vasoconstriction can increase blood pressure but may do so at the expense of cardiac output, particularly if the heart cannot overcome the increased afterload.

Hemodynamic ParameterNorepinephrineThis compoundRationale & References
Mean Arterial Pressure (MAP) Strong Increase Strong Increase Both are potent vasoconstrictors used to achieve MAP targets (e.g., 65-75 mmHg).
Systemic Vascular Resistance (SVR) Strong Increase Strong Increase Primary effect mediated by α-1 agonism.
Heart Rate (HR) Variable / Slight Increase Decrease Norepinephrine's β-1 effect can be offset by the baroreflex. This compound often causes reflex bradycardia due to the sharp rise in MAP without direct cardiac stimulation.
Stroke Volume (SV) / Stroke Volume Index (SVI) Increase or No Change Increase or Decrease Norepinephrine's β-1 inotropy supports SV. This compound may increase SVI by increasing preload (venoconstriction) but can also decrease it by increasing afterload. Some studies show an increase in SVI with this compound.
Cardiac Output (CO) / Cardiac Index (CI) Increase or No Change Variable / Potential Decrease Norepinephrine's β-1 agonism generally maintains or improves CO. This compound lacks inotropic support, and the combination of increased afterload and reflex bradycardia can potentially reduce CO.

Clinical Efficacy and Outcomes: A Review of the Evidence

Multiple studies have compared this compound and norepinephrine in septic shock, with norepinephrine consistently emerging as the preferred agent in major guidelines.

A prospective, randomized, controlled trial by Morelli et al. (2008) found no significant differences in cardiopulmonary performance or global oxygen transport when this compound was used as a first-line agent compared to norepinephrine in the early phase of septic shock. However, the study noted that higher doses of this compound were required to achieve the target MAP. Conversely, a retrospective study suggested that combining this compound with norepinephrine was associated with a higher hospital mortality rate compared to norepinephrine alone. Another retrospective analysis found that this compound use, especially in patients with ongoing tachycardia, was associated with increased mortality.

A 2023 meta-analysis involving 4080 patients found no statistically significant difference in 30-day or ICU mortality between the two vasopressors (OR 1.11; 95% CI 0.73-1.70). However, the analysis did highlight that this compound was effective at reducing heart rate, particularly in patients with atrial fibrillation. Despite this effect on heart rate, a clear mortality benefit was not established.

Outcome MeasureNorepinephrineThis compoundKey Findings & References
28/30-Day Mortality First-line standard No significant difference in some studies; potential for increased mortality in others. Meta-analyses show no significant difference in mortality. However, some retrospective cohort studies have associated this compound use with higher mortality rates.
ICU/Hospital Length of Stay Baseline No significant difference or longer stay. Some studies report no difference, while others associate this compound use (especially in combination) with longer ICU and hospital stays.
Tachyarrhythmias Higher potential due to β-1 agonism. Lower incidence; may reduce HR. This compound is often considered in patients with refractory tachycardia. Studies confirm it leads to a greater decrease in heart rate.
Splanchnic Perfusion Generally preserved or improved at typical doses. Conflicting data; potential for more pronounced vasoconstriction. Early administration of this compound did not appear to compromise gastrointestinal perfusion compared to norepinephrine. However, delayed administration has been suggested to cause more hepatosplanchnic vasoconstriction.

Experimental Protocol: Randomized Controlled Trial Example

The following methodology is based on the protocol described in the randomized controlled trial by Morelli et al. comparing first-line this compound and norepinephrine.

1. Study Design: A prospective, randomized, controlled trial conducted in a multidisciplinary ICU.

2. Patient Population:

  • Inclusion Criteria: Patients with septic shock requiring vasopressors to maintain a MAP above 65 mmHg despite adequate fluid resuscitation.

  • Exclusion Criteria: Pre-existing severe cardiac conditions, terminal illness, or allergy to the study drugs.

3. Randomization and Intervention:

  • Patients (n=32) were randomly allocated to receive either a norepinephrine infusion or a this compound infusion (n=16 each).

  • The vasopressor infusion was titrated by the clinical team to achieve and maintain a target MAP between 65 and 75 mmHg.

4. Data Collection and Hemodynamic Monitoring:

  • Comprehensive hemodynamic data was collected at baseline and after 12 hours of treatment.

  • Measurements were obtained via a pulmonary artery catheter and a thermodye dilution catheter, and included MAP, heart rate, cardiac index, SVR index, and oxygen transport variables.

  • Regional perfusion was assessed using gastric tonometry.

  • Biochemical markers including lactate, creatinine clearance, and cardiac troponin were also measured.

5. Endpoints:

  • Primary Endpoints: To compare the effects of the two drugs on systemic and regional hemodynamics.

  • Secondary Endpoints: To assess differences in cardiopulmonary performance, global oxygen transport, and organ function.

G cluster_workflow Experimental Workflow: Comparative RCT cluster_excluded Screen Patient Screening (Septic Shock Diagnosis) Inclusion Inclusion Criteria Met? (MAP < 65 mmHg despite fluids) Screen->Inclusion Random Randomization Inclusion->Random Yes Excluded Excluded from Study Inclusion->Excluded No GroupNE Group A: Norepinephrine Infusion Random->GroupNE GroupPE Group B: this compound Infusion Random->GroupPE Titrate Titrate Infusion to Target (MAP 65-75 mmHg) GroupNE->Titrate GroupPE->Titrate DataCollection Data Collection (Baseline and 12 hours) Titrate->DataCollection Analysis Endpoint Analysis (Hemodynamics, Oxygen Transport, Organ Function) DataCollection->Analysis cluster_receptors Adrenergic Receptor Selectivity NE Norepinephrine Alpha1 α-1 NE->Alpha1 Agonist Beta1 β-1 NE->Beta1 Agonist PE This compound PE->Alpha1 Pure Agonist

References

Comparative Analysis of Phenylephrine and Methoxamine on Alpha-1 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals, this document provides an objective comparison of phenylephrine and methoxamine, two key alpha-1 adrenergic receptor agonists. This analysis is supported by experimental data on their receptor binding, potency, efficacy, and downstream signaling effects.

Introduction

This compound and methoxamine are sympathomimetic amines that exert their physiological effects primarily through the activation of alpha-1 (α1) adrenergic receptors.[1][2] These receptors are integral to the sympathetic nervous system and are found in various tissues, including vascular smooth muscle, the heart, and the liver.[3][4] Both compounds are recognized as selective α1-adrenoceptor agonists and are used clinically as pressor agents to manage hypotension.[1] While structurally related, they exhibit differences in receptor subtype selectivity, potency, and potential for biased signaling, which are critical considerations in pharmacological research and therapeutic application. Methoxamine is often considered to have greater specificity for α1-adrenoceptor subtypes compared to this compound. This guide delves into a comparative analysis of their interactions with α1-receptor subtypes (α1A, α1B, and α1D), presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Quantitative Comparison of Receptor Interactions

The interaction of this compound and methoxamine with α1-adrenergic receptors can be quantified by their binding affinity (Ki), potency (EC50), and efficacy (Emax). This compound is a well-characterized agonist at all three α1-receptor subtypes. Comparative studies have shown variability in their relative potencies depending on the tissue and experimental model.

For instance, in isolated rabbit papillary muscles, this compound demonstrated a greater positive inotropic response than methoxamine. Conversely, a study on porcine internal anal sphincter smooth muscle found that the L-erythro isomer of methoxamine was approximately four times more potent than this compound in inducing contraction. In studies on single neurons in the cerebral cortex, methoxamine appeared less potent than this compound. These findings highlight the tissue-dependent nature of their pharmacological activity.

Table 1: Comparative Potency (EC50) of this compound and Methoxamine

Tissue/AssaySpeciesAgonistEC50 (µM)Reference
Internal Anal Sphincter ContractionPorcineThis compound58.3
Methoxamine (racemate)74.7
L-erythro-methoxamine17.6
Cutaneous Anesthesia (Relative Potency)RatL-Phenylephrine29x less potent than Epinephrine
Methoxamine19x less potent than Epinephrine
Ito Reduction (Direct effect) in Ventricular MyocytesRatMethoxamine239

Note: Data is compiled from multiple studies and experimental conditions may vary.

Signaling Pathways

Activation of α1-adrenergic receptors by either this compound or methoxamine initiates a canonical signaling cascade through the Gq alpha subunit of the G-protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade is fundamental to the contractile effects of these agonists on smooth muscle.

Beyond this primary pathway, evidence suggests potential for biased signaling. For example, both this compound and methoxamine have been proposed to exhibit bias towards ERK1/2 phosphorylation, a pathway involved in cell growth and proliferation.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound / Methoxamine Receptor α1-Adrenergic Receptor Agonist->Receptor Binds G_protein Gq Protein (α, β, γ subunits) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_ER->Response PKC->Response

Figure 1. Alpha-1 Adrenergic Receptor Gq Signaling Pathway.

Experimental Protocols

The quantitative data presented in this guide are derived from established pharmacological assays. Below are detailed methodologies for key experiments used to characterize and compare α1-adrenergic agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of this compound and methoxamine for α1-adrenergic receptors. It typically involves a competition experiment where the unlabeled drug competes with a radiolabeled ligand for receptor binding sites.

Objective: To measure the affinity of test compounds for α1-adrenergic receptor subtypes.

Materials:

  • Cell membranes prepared from tissue or cell lines expressing α1-adrenergic receptors (e.g., CHO cells stably expressing human α1A, α1B, or α1D subtypes).

  • Radioligand: [3H]-Prazosin (a high-affinity α1-antagonist).

  • Test Compounds: this compound, Methoxamine.

  • Non-specific binding control: Phentolamine or another high-concentration unlabeled antagonist.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Prepare serial dilutions of this compound and methoxamine in assay buffer.

  • Incubation: In assay tubes, combine the cell membranes, a fixed concentration of [3H]-Prazosin (typically at its Kd value), and varying concentrations of the unlabeled test compound.

  • Total and Non-specific Binding: Include control tubes for total binding (no competitor) and non-specific binding (high concentration of phentolamine).

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, which is a direct consequence of the Gq signaling pathway. It is commonly used to determine the potency (EC50) and efficacy (Emax) of agonists.

Objective: To quantify the functional response to α1-receptor activation by measuring intracellular Ca2+ flux.

Materials:

  • Adherent cells expressing the target α1-receptor subtype plated in a 96- or 384-well microplate.

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compounds: this compound, Methoxamine.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells in a clear-bottom, black-walled microplate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Compound Preparation: Prepare serial dilutions of this compound and methoxamine in a separate compound plate.

  • Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to measure fluorescence intensity over time.

  • Agonist Addition: The instrument will first establish a baseline fluorescence reading and then automatically inject the agonist from the compound plate into the cell plate.

  • Data Acquisition: Continue to record fluorescence intensity for 1-3 minutes after agonist addition to capture the peak response and subsequent decline.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Calcium_Assay_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis A1 Seed α1-Receptor Expressing Cells in Microplate A2 Incubate Overnight (Allow Adhesion) A1->A2 B1 Load Cells with Ca²⁺ Sensitive Dye (e.g., Fluo-4 AM) A2->B1 B2 Wash to Remove Excess Dye B1->B2 B3 Place Plate in Fluorescence Reader B2->B3 B4 Establish Baseline Fluorescence B3->B4 B5 Inject Agonist (this compound/ Methoxamine) B4->B5 B6 Record Fluorescence Change Over Time B5->B6 C1 Calculate Peak Response B6->C1 C2 Plot Dose-Response Curve C1->C2 C3 Determine EC₅₀ and Emax C2->C3

Figure 2. Experimental Workflow for a Calcium Mobilization Assay.

Inositol Phosphate (IP) Accumulation Assay

This assay provides a more downstream measure of PLC activation by quantifying the accumulation of inositol phosphates. Modern methods often measure inositol monophosphate (IP1), a stable downstream metabolite of IP3, using technologies like HTRF®.

Objective: To quantify Gq-coupled receptor activation by measuring the accumulation of IP1.

Materials:

  • Cells expressing the target α1-receptor subtype.

  • Stimulation Buffer containing an IP degradation inhibitor like Lithium Chloride (LiCl).

  • Test Compounds: this compound, Methoxamine.

  • Commercial IP-One HTRF® assay kit (containing IP1-d2 acceptor and anti-IP1-cryptate donor).

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Stimulation: Suspend cells in stimulation buffer containing LiCl. Add varying concentrations of the test agonists (this compound or methoxamine).

  • Incubation: Incubate the cell/agonist mixture for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

  • Cell Lysis: Lyse the cells by adding the detection reagents from the HTRF® kit, which also contain the labeled IP1-d2 and the anti-IP1-cryptate antibody.

  • Detection Incubation: Incubate the lysate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and convert this to an IP1 concentration using a standard curve. The signal is inversely proportional to the amount of IP1 produced by the cells. Plot the IP1 concentration against the logarithm of agonist concentration to determine EC50 and Emax.

Comparative Logic and Summary

The comparison between this compound and methoxamine follows a logical progression from receptor interaction to cellular function. Both are direct-acting agonists, but their nuanced differences in potency and potential subtype selectivity can lead to varied physiological outcomes. Methoxamine's lack of activity at β-adrenoceptors makes it a useful tool for specifically studying α1-mediated effects. However, some studies suggest that at high concentrations, methoxamine can have pharmacological actions that are independent of α1-adrenoceptor activation.

Comparative_Logic cluster_receptor Receptor Level cluster_signal Signaling Level cluster_response Functional Response PE This compound A1A α1A-AR PE->A1A A1B α1B-AR PE->A1B A1D α1D-AR PE->A1D MET Methoxamine MET->A1A MET->A1B MET->A1D Gq Gq Pathway (IP₃/DAG, Ca²⁺) A1A->Gq ERK ERK Pathway (Potential Bias) A1A->ERK A1B->Gq A1B->ERK A1D->Gq A1D->ERK Response Vasoconstriction, Inotropy, etc. Gq->Response ERK->Response

Figure 3. Logical Flow of Comparative Analysis.

References

Phenylephrine vs. Angiotensin II: A Comparative Guide to Their Effects on Renal Blood Flow

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of phenylephrine and angiotensin II on renal blood flow, supported by experimental data. Both are potent vasoconstrictors, yet their mechanisms and ultimate impact on renal hemodynamics differ significantly. Understanding these differences is crucial for preclinical and clinical research in hypertension, shock, and kidney disease.

Mechanisms of Action and Signaling Pathways

This compound and Angiotensin II induce vasoconstriction through G-protein coupled receptors and intracellular calcium mobilization, but their receptor targets and downstream effects within the renal vasculature are distinct.

This compound: A selective alpha-1 adrenergic receptor agonist.[1][2] Its binding initiates a signaling cascade leading to systemic vasoconstriction.[1][2]

phenylephrine_pathway PE This compound Alpha1 Alpha-1 Adrenergic Receptor PE->Alpha1 binds to Gq Gq Protein Alpha1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca Ca²⁺ Release (from SR) IP3->Ca triggers Vasc Vascular Smooth Muscle Contraction Ca->Vasc RBF Systemic Vasoconstriction (Afferent & Efferent Arterioles) Vasc->RBF

Caption: this compound signaling pathway in vascular smooth muscle.

Angiotensin II: The primary effector of the renin-angiotensin system (RAS), acting on the Angiotensin II Type 1 (AT1) receptor.[3] It is a potent systemic vasoconstrictor with a pronounced effect on renal efferent arterioles. This preferential action helps maintain the glomerular filtration rate (GFR) in the face of reduced renal blood flow.

angiotensin_pathway AngII Angiotensin II AT1 AT1 Receptor AngII->AT1 binds to Gq Gq Protein AT1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca Ca²⁺ Release (from SR) IP3->Ca triggers Vasc Vascular Smooth Muscle Contraction Ca->Vasc RBF Potent Vasoconstriction (Preferentially Efferent Arteriole) Vasc->RBF experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal Select Animal Model (e.g., Sprague-Dawley Rat) Surgery Surgical Instrumentation (Telemetry, Flow Probes) Animal->Surgery Recovery Recovery Period (1 week) Surgery->Recovery Baseline Record Baseline BP & RBF Recovery->Baseline Grouping Randomize into Groups Baseline->Grouping Admin Administer Drug (PE or Ang II) Grouping->Admin PostAdmin Record Post-Infusion BP & RBF Admin->PostAdmin Data Data Processing PostAdmin->Data Stats Statistical Analysis Data->Stats Results Compare Hemodynamic Parameters Stats->Results

References

A Comparative Analysis of Phenylephrine's Vasoconstrictive Efficacy Across Different Vascular Beds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of phenylephrine's vasoconstrictive efficacy in various vascular beds. By synthesizing experimental data, this document aims to clarify the differential hemodynamic effects of this widely used alpha-1 adrenergic agonist, offering valuable insights for preclinical and clinical research.

Introduction

This compound is a selective α1-adrenergic receptor agonist primarily used to increase blood pressure through vasoconstriction.[1] Its mechanism involves mimicking the action of endogenous catecholamines like norepinephrine, binding to α1-receptors on vascular smooth muscle, and initiating a signaling cascade that leads to smooth muscle contraction.[2] While effective as a systemic pressor, the magnitude of this compound-induced vasoconstriction is not uniform across all vascular territories. This regional heterogeneity is critical for understanding its clinical applications and potential adverse effects, such as compromising organ perfusion. This guide compares its effects on cerebral, splanchnic, renal, and peripheral (cutaneous and skeletal muscle) circulations.

Mechanism of Action: The α1-Adrenergic Signaling Pathway

This compound exerts its vasoconstrictive effects by activating the Gq protein-coupled α1-adrenergic receptor. This activation triggers a downstream signaling cascade culminating in the phosphorylation of myosin light chains and subsequent contraction of vascular smooth muscle.

Phenylephrine_Pathway cluster_cytosol Cytosol PE This compound A1R α1-Adrenergic Receptor PE->A1R Binds Gq Gq Protein A1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca Ca²⁺ SR->Ca Releases CaM Calmodulin Ca->CaM Binds MLCK MLCK CaM->MLCK Activates Contraction Smooth Muscle Contraction (Vasoconstriction) MLCK->Contraction Phosphorylates Myosin

Caption: this compound's α1-adrenergic signaling pathway.

Comparative Efficacy Data

The vasoconstrictive response to this compound varies significantly depending on the vascular bed, the physiological state (e.g., normal vs. septic), and the experimental model. The following table summarizes quantitative data from key studies.

Vascular BedSpecies / ModelKey Quantitative FindingInterpretationReference
Splanchnic Septic PigsNo significant change in superior mesenteric artery (SMA) flow.In this septic model, this compound maintained gut perfusion better than norepinephrine, which reduced SMA flow by 26%.[3]
Splanchnic Septic Shock Patients~18.9% decrease in Indocyanine Green (ICG) clearance.Suggests more pronounced hepatosplanchnic vasoconstriction compared to norepinephrine in human septic shock.[4]
Renal Septic Sheep~18.8% increase in renal blood flow.This compound improved renal perfusion in this hyperdynamic septic sheep model while restoring MAP.[2]
Renal Septic Shock Patients~13.8% decrease in creatinine clearance.Indicates a potential reduction in renal function when used to maintain MAP in human septic shock.
Skeletal Muscle / Cutaneous Healthy Humans~74% decrease in forearm vascular conductance (direct arterial infusion).Demonstrates potent vasoconstriction in peripheral limb vasculature upon direct local administration.
Cerebral Humans & PigsIncreased cerebrovascular resistance without decreasing perfusion.Cerebral blood flow is maintained due to pressure autoregulation, where vessels constrict to prevent hyperperfusion as systemic pressure rises.

Note: Direct comparison between studies is challenging due to variations in species, experimental conditions (sepsis vs. healthy), and drug administration methods (systemic vs. local).

Discussion of Differential Efficacy

  • Splanchnic Circulation: The effect on the gut vasculature is contested and appears highly context-dependent. In a porcine sepsis model, this compound was shown to preserve mesenteric blood flow more effectively than norepinephrine. Conversely, a study in human septic shock patients indicated that this compound causes more significant hepatosplanchnic vasoconstriction than norepinephrine, as measured by reduced ICG clearance. This suggests that while macrovascular flow (like in the SMA) might be preserved, microvascular perfusion and metabolic function within the liver could be compromised.

  • Renal Circulation: The long-held concern that this compound impairs renal blood flow is not universally supported by experimental data. In septic sheep, this compound actually increased renal blood flow while restoring systemic pressure. However, data from human septic shock points towards a reduction in creatinine clearance, suggesting a potential negative impact on renal function. This discrepancy may arise from differences in species, underlying physiology (hyperdynamic sepsis vs. other shock states), and the complex interplay between systemic pressure and local autoregulation.

  • Peripheral (Cutaneous & Skeletal Muscle) Circulation: The vasculature of the limbs, particularly cutaneous vessels, is highly responsive to this compound. Direct administration into the human forearm artery causes a profound (~74%) reduction in vascular conductance, indicating strong vasoconstriction. This makes this compound effective for localized applications, such as a nasal decongestant, but also highlights the risk of peripheral ischemia with high systemic doses.

  • Cerebral Circulation: The cerebral vascular bed exhibits a unique response. While systemic this compound administration does increase cerebrovascular resistance, it generally does not compromise cerebral blood flow in individuals with intact autoregulation. The cerebral arterioles constrict in response to the increased mean arterial pressure to maintain stable blood flow and protect the brain from hyperperfusion.

Experimental Protocols

Detailed methodologies are crucial for interpreting the cited data. Below are summarized protocols from key comparative studies.

Protocol 1: Splanchnic & Microcirculatory Flow in Septic Pigs

  • Model: Fecal peritonitis-induced septic shock in sedated and mechanically ventilated pigs (n=8).

  • Intervention: Each animal received continuous intravenous infusions of epinephrine, norepinephrine, and this compound in a random order. Doses were titrated to increase mean arterial pressure by 20% from baseline. A 60-minute recovery period was allowed between each drug.

  • Measurements: Superior mesenteric artery (SMA) flow was measured with an ultrasound transit time flowmeter. Microcirculatory blood flow in various abdominal organs (jejunal mucosa, pancreas, etc.) was measured using a multi-channel laser Doppler flowmetry system.

  • Reference: De Backer, D., et al. (2006). Critical Care Medicine.

Protocol 2: Systemic and Regional Hemodynamics in Septic Sheep

  • Model: Conscious sheep (n=12) with early hyperdynamic sepsis induced by live E. coli administration.

  • Intervention: Continuous intravenous infusion of this compound for 6 hours, with the dose adjusted to restore baseline mean arterial pressure.

  • Measurements: Cardiac output and regional blood flow (coronary, mesenteric, and renal) were measured using pre-implanted transit-time flow probes. Regional vascular conductance was calculated as flow/MAP.

  • Reference: Bellomo, R., et al. (2012). Anesthesia & Analgesia.

Protocol 3: Forearm Vascular Conductance in Healthy Humans

  • Model: Healthy human volunteers (n=6).

  • Intervention: this compound (0.5 µg per deciliter of forearm volume per minute) was infused into the brachial artery.

  • Measurements: Forearm blood flow was measured using venous occlusion plethysmography. Forearm vascular conductance (FVC) was calculated by dividing forearm blood flow by mean arterial pressure.

  • Reference: Stewart, J. M., et al. (2001). Journal of Applied Physiology.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Subject Selection (e.g., Animal Model, Human Volunteer) B Anesthesia & Instrumentation (e.g., Catheters, Flow Probes) A->B C Baseline Measurement (MAP, Regional Blood Flow, etc.) B->C D This compound Administration (IV Infusion or Local Bolus) C->D E Hemodynamic Recording (Continuous or Timed Intervals) D->E F Data Processing (e.g., Calculate Vascular Resistance) E->F G Statistical Analysis (Comparison to Baseline) F->G

Caption: Generalized workflow for in vivo hemodynamic studies.

Conclusion

This compound exhibits marked heterogeneity in its vasoconstrictive effects across different vascular beds. While it is a potent constrictor of peripheral cutaneous and skeletal muscle arteries, its effects on vital organ circulations are more complex and context-dependent. In the splanchnic and renal beds, the response to this compound can vary from vasoconstriction to preserved or even enhanced flow, particularly in septic states. The cerebral circulation is largely protected from this compound-induced changes in perfusion due to robust autoregulatory mechanisms. These findings underscore the importance of considering the specific vascular bed and physiological context when utilizing this compound in both experimental and clinical settings.

References

A Comparative In Vitro Analysis of Phenylephrine and Other Alpha-1 Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of phenylephrine with other key alpha-1 adrenergic agonists, including norepinephrine, methoxamine, oxymetazoline, and clonidine. The following sections detail their relative performance based on experimental data, outline the methodologies for key experiments, and visualize the associated signaling pathways and experimental workflows.

Data Presentation: Comparative Potency, Efficacy, and Binding Affinity

The following table summarizes the in vitro pharmacological parameters of selected alpha-1 adrenergic agonists. These values represent the concentration required to elicit a half-maximal response (EC50/pEC50), the maximum response achievable (Emax), and the binding affinity for the receptor (Ki/pKi). It is important to note that these values can vary depending on the specific alpha-1 adrenoceptor subtype (α1A, α1B, α1D), the tissue or cell line used, and the experimental conditions.

AgonistReceptor Subtype(s)In Vitro ModelParameterValueReference
This compound α1Porcine Internal Anal SphincterEC5058.3 µM[1]
α1D, α1B, α1ARecombinantpKi5.86, 4.87, 4.70[2]
α1BC3H-1 Muscle CellsKact (for Ca2+ elevation)0.51 µM[3]
Norepinephrine α1Rabbit Aortic Smooth Muscle CellsEC50 (for mRNA decrease)~0.3 µM[4]
Methoxamine α1Porcine Internal Anal SphincterEC50 (racemate)74.7 µM[1]
α1Porcine Internal Anal SphincterEC50 (L-erythro-methoxamine)17.6 µM
Ito, hKv1.5, Kv4.2 channelsRat Ventricular Myocytes, RecombinantEC50 (for direct reduction)239 µM, 276 µM, 363 µM
Oxymetazoline α1A, α2BTransfected HEK293 cellspEC50 (for Ca2+ signals)Higher at α2B
5-HT2BRecombinantpEC507.82 (EC50 of 15 nM)
Clonidine α1, α2Rat Sciatic Nerve FibersEC50 (Aα fibers)2.0 mM
α1, α2Rat Sciatic Nerve FibersEC50 (C fibers)0.45 mM
α1ARecombinant Rat-1 FibroblastsECmax (for Ca2+ increase)~3-fold increase

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by alpha-1 adrenergic agonists and a typical experimental workflow for their in vitro comparison.

alpha1_signaling agonist Alpha-1 Agonist (e.g., this compound) receptor Alpha-1 Adrenergic Receptor (α1-AR) agonist->receptor gq Gq Protein receptor->gq Activates plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to IP3 Receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 ca2->pkc response Cellular Responses (e.g., Smooth Muscle Contraction, Proliferation, etc.) ca2->response mapk MAP Kinase Pathway pkc->mapk Activates mapk->response

Caption: Alpha-1 adrenergic receptor signaling pathway.

experimental_workflow start Start: Select In Vitro Model (Cell Line or Isolated Tissue) culture Cell Culture / Tissue Preparation start->culture assay_prep Assay Preparation culture->assay_prep binding_assay Radioligand Binding Assay (Determine Ki) assay_prep->binding_assay Affinity functional_assay Functional Assays assay_prep->functional_assay Function data_analysis Data Analysis (Curve Fitting, Statistical Analysis) binding_assay->data_analysis ca_assay Intracellular Calcium Mobilization Assay (Determine EC50, Emax) functional_assay->ca_assay ip_assay IP3/IP1 Accumulation Assay (Determine EC50, Emax) functional_assay->ip_assay ca_assay->data_analysis ip_assay->data_analysis comparison Comparative Analysis of Potency, Efficacy, and Affinity data_analysis->comparison end End comparison->end

Caption: In vitro workflow for comparing alpha-1 agonists.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific cell line, tissue, and available equipment.

Radioligand Binding Assay (for determining Binding Affinity - Ki)

This assay measures the affinity of a ligand for a receptor.

Materials:

  • Cell membranes expressing the alpha-1 adrenergic receptor of interest.

  • Radioligand (e.g., [3H]-prazosin).

  • Test compounds (this compound and other agonists).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (for determining Potency - EC50 and Efficacy - Emax)

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

  • Cells expressing the alpha-1 adrenergic receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a FLIPR Calcium Assay Kit).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (this compound and other agonists).

  • A fluorescence plate reader or a flow cytometer capable of kinetic reading.

Protocol:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).

  • Agonist Addition: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, inject varying concentrations of the test compounds into the wells.

  • Fluorescence Measurement: Immediately and continuously measure the fluorescence intensity over time to capture the transient calcium flux.

  • Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration. The EC50 and Emax values are determined by fitting the data to a sigmoidal dose-response curve.

Inositol Monophosphate (IP1) Accumulation Assay (for determining Potency - EC50 and Efficacy - Emax)

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the IP3 signaling cascade, as a stable marker of Gq-coupled receptor activation.

Materials:

  • Cells expressing the alpha-1 adrenergic receptor of interest.

  • IP-One HTRF® assay kit (or similar).

  • Stimulation buffer containing LiCl (to inhibit IP1 degradation).

  • Test compounds (phenyleylephrine and other agonists).

  • A plate reader capable of measuring HTRF® (Homogeneous Time-Resolved Fluorescence).

Protocol:

  • Cell Stimulation: Plate the cells in a suitable assay plate. On the day of the experiment, replace the culture medium with the stimulation buffer containing varying concentrations of the test compounds.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.

  • Lysis and Detection: Lyse the cells and add the HTRF® detection reagents (IP1-d2 conjugate and anti-IP1 cryptate) according to the kit manufacturer's instructions.

  • HTRF® Measurement: After a further incubation period at room temperature, measure the HTRF® signal on a compatible plate reader.

  • Data Analysis: The HTRF® ratio is inversely proportional to the amount of IP1 produced. Plot the HTRF® ratio against the logarithm of the agonist concentration. Calculate the EC50 and Emax values from the resulting dose-response curve.

Conclusion

This guide provides a framework for the in vitro comparative study of this compound and other alpha-1 adrenergic agonists. The presented data and protocols offer a starting point for researchers to design and execute experiments to further elucidate the pharmacological profiles of these compounds. The choice of in vitro model and assay is critical and should be tailored to the specific research question. By systematically evaluating the potency, efficacy, and binding affinity, a more complete understanding of the structure-activity relationships and therapeutic potential of these important pharmacological agents can be achieved.

References

A Comparative Guide to In Vitro Models of Cardiac Hypertrophy: Phenylephrine, Angiotensin II, and Endothelin-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a reproducible in vitro model of cardiac hypertrophy is crucial for understanding its molecular mechanisms and for screening potential therapeutic agents. This guide provides an objective comparison of three commonly used pharmacological inducers of cardiomyocyte hypertrophy: phenylephrine (PE), angiotensin II (Ang II), and endothelin-1 (ET-1).

The induction of hypertrophic signaling pathways in cultured cardiomyocytes is a fundamental technique in cardiovascular research. This compound, a selective α1-adrenergic receptor agonist, is widely used and considered a reliable method for inducing a hypertrophic phenotype. However, the reproducibility of this model and its physiological relevance compared to other agonists such as angiotensin II and endothelin-1 are critical considerations for experimental design. This guide will delve into the experimental data, protocols, and underlying signaling pathways to aid researchers in selecting the most appropriate model for their specific research questions.

Quantitative Comparison of Hypertrophic Markers

To provide a clear comparison of the hypertrophic potency of this compound, angiotensin II, and endothelin-1, the following table summarizes the quantitative changes in key hypertrophic markers observed in neonatal rat ventricular myocytes (NRVMs). It is important to note that the magnitude of the response can vary depending on the specific experimental conditions, such as cell density, serum concentration, and the specific batch of primary cells.

Hypertrophic MarkerThis compound (PE)Angiotensin II (Ang II)Endothelin-1 (ET-1)Citation
Increase in Cell Size ~1.7-fold increaseVariable, often less pronounced than PE and ET-1Significant increase, ~1.5 to 2-fold[1][2]
Protein Synthesis ~1.5 to 2-fold increase in leucine incorporation~1.2 to 1.5-fold increase in leucine incorporation~1.5 to 2.5-fold increase in leucine incorporation[3]
ANP mRNA Expression Significant upregulationSignificant upregulationPotent upregulation[3]
BNP mRNA Expression Significant upregulationSignificant upregulationPotent upregulation[3]
β-MHC Expression UpregulatedUpregulatedUpregulated

Note: The values presented are approximations derived from multiple studies and are intended for comparative purposes. The actual fold changes can vary between experiments.

Experimental Protocols

Detailed and consistent experimental protocols are essential for the reproducibility of hypertrophy studies. Below are standard protocols for inducing cardiomyocyte hypertrophy using this compound, angiotensin II, and endothelin-1.

Cell Culture

Neonatal rat ventricular myocytes (NRVMs) are the most common primary cell model for these studies. After isolation, cardiomyocytes are typically plated on fibronectin or gelatin-coated dishes and cultured in a serum-containing medium for 24-48 hours to allow for attachment. Prior to stimulation, cells are usually serum-starved for 12-24 hours to reduce basal signaling activity. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are also increasingly used as a more translationally relevant model.

Agonist Stimulation
  • This compound (PE): A stock solution of this compound in deionized water or PBS is prepared. Cells are treated with a final concentration of 10-100 µM PE for 24-48 hours.

  • Angiotensin II (Ang II): A stock solution of angiotensin II is prepared in deionized water or a suitable buffer. Cells are stimulated with a final concentration of 100 nM to 1 µM Ang II for 24-72 hours.

  • Endothelin-1 (ET-1): Due to its potent vasoconstrictor activity, endothelin-1 is used at lower concentrations. A stock solution is prepared, and cells are treated with a final concentration of 10-100 nM ET-1 for 24-48 hours.

Assessment of Hypertrophy

Common methods for quantifying the hypertrophic response include:

  • Cell Size Measurement: Immunofluorescence staining for α-actinin or other sarcomeric proteins followed by imaging and analysis of the cell surface area using software like ImageJ.

  • Protein Synthesis Assay: Measurement of the incorporation of radiolabeled amino acids (e.g., [3H]-leucine) into total cellular protein.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of hypertrophic markers such as ANP (Nppa), BNP (Nppb), and β-MHC (Myh7).

  • Protein Expression Analysis: Western blotting to detect the protein levels of hypertrophic markers and the phosphorylation status of key signaling molecules.

Signaling Pathways and Experimental Workflows

The induction of cardiomyocyte hypertrophy by this compound, angiotensin II, and endothelin-1 is primarily mediated through Gq-protein coupled receptors (GPCRs). Activation of these receptors leads to a cascade of intracellular signaling events that ultimately converge on the activation of transcription factors and the subsequent expression of genes associated with the hypertrophic phenotype.

Gq_Signaling_Pathway Agonist Agonist (PE, Ang II, ET-1) GPCR Gq-Protein Coupled Receptor Agonist->GPCR Gq Gαq/11 GPCR->Gq PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release SR->Ca Calcineurin Calcineurin Ca->Calcineurin activates MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK NFAT NFAT (Nuclear Translocation) Calcineurin->NFAT Hypertrophy Hypertrophic Gene Expression (ANP, BNP, β-MHC) NFAT->Hypertrophy MAPK->Hypertrophy Experimental_Workflow Start Cardiomyocyte Isolation & Culture SerumStarve Serum Starvation (12-24h) Start->SerumStarve Stimulation Agonist Stimulation (PE, Ang II, ET-1) (24-48h) SerumStarve->Stimulation Harvest Cell Lysis / Fixation Stimulation->Harvest Analysis Analysis of Hypertrophic Markers Harvest->Analysis CellSize Cell Size Measurement Analysis->CellSize ProteinSynth Protein Synthesis Assay Analysis->ProteinSynth GeneExpr Gene Expression (qRT-PCR) Analysis->GeneExpr ProteinExpr Protein Expression (Western Blot) Analysis->ProteinExpr Data Data Analysis & Comparison CellSize->Data ProteinSynth->Data GeneExpr->Data ProteinExpr->Data

References

A Comparative Guide to Phenylephrine and Endothelin-1 Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling pathways activated by phenylephrine (PE) and endothelin-1 (ET-1). Both are potent vasoconstrictors that play crucial roles in cardiovascular physiology and pathophysiology, and their signaling cascades, while sharing a common G-protein coupled receptor (GPCR) activation, exhibit distinct characteristics. This document summarizes their mechanisms, presents comparative experimental data, and details relevant experimental protocols.

Introduction to this compound and Endothelin-1

This compound (PE) is a selective α1-adrenergic receptor agonist. Its primary physiological effect is vasoconstriction, leading to an increase in blood pressure. In a research context, PE is frequently used to study Gq-protein coupled receptor signaling and its downstream effects, such as cardiac hypertrophy.[1][2]

Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide produced by endothelial cells.[3] It acts on two main receptor subtypes, ETA and ETB, which are also G-protein coupled receptors.[3] ET-1 is involved in various physiological processes, including the maintenance of vascular smooth muscle tone, and is implicated in diseases like pulmonary hypertension.[3]

Core Signaling Pathways: A Tale of Two Gq Activators

Both this compound and endothelin-1 initiate their cellular effects by binding to and activating Gq protein-coupled receptors. This activation triggers a well-characterized signaling cascade involving the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 and Calcium Mobilization : IP3, a soluble molecule, diffuses through the cytoplasm to the endoplasmic reticulum (ER). There, it binds to IP3-gated calcium channels, leading to the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a critical event that triggers a multitude of cellular responses, including smooth muscle contraction.

  • DAG and Protein Kinase C (PKC) Activation : DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). PKC is a family of serine/threonine kinases that phosphorylate a wide array of target proteins, influencing processes like cell growth, differentiation, and metabolism.

While the central Gq-PLC-IP3/DAG pathway is a shared feature, the nuances of receptor subtypes, downstream effector engagement, and pathway crosstalk contribute to the distinct physiological outcomes of PE and ET-1 stimulation.

Gq_Signaling_Pathway cluster_receptor Cell Surface Receptors cluster_membrane Plasma Membrane cluster_cytosol Cytosol PE This compound alpha1_AR α1-Adrenergic Receptor PE->alpha1_AR ET1 Endothelin-1 ET_R Endothelin Receptor (ETA/ETB) ET1->ET_R Gq Gq Protein alpha1_AR->Gq activates ET_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Downstream Downstream Cellular Responses Ca2->Downstream mediates PKC->Downstream phosphorylates targets Calcium_Imaging_Workflow A Seed cells in 96-well plate B Incubate 16-24h A->B C Wash with HEPES-buffered saline B->C D Load with Fura-2 AM C->D E Incubate for dye uptake D->E F Wash to remove excess dye E->F G Measure baseline fluorescence (Ex: 340/380nm, Em: 510nm) F->G H Inject agonist (PE or ET-1) G->H I Record fluorescence ratio over time H->I J Analyze data: Change in ratio indicates [Ca²⁺]i change I->J Western_Blot_Workflow A Cell treatment (PE, ET-1, control) B Cell lysis and protein extraction A->B C Protein quantification (BCA assay) B->C D SDS-PAGE C->D E Protein transfer to membrane D->E F Blocking E->F G Primary antibody incubation (anti-p-ERK) F->G H Secondary antibody incubation (HRP-conjugated) G->H I Detection (ECL) and imaging H->I J Stripping and re-probing (anti-total ERK) I->J K Data analysis and quantification I->K J->K

References

Validating Phenylephrine's Downstream Signaling: A Comparative Guide to Protein Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular impact of an alpha-1 adrenergic receptor agonist like phenylephrine is critical. This guide provides a comparative analysis of this compound's effect on the phosphorylation of key downstream signaling proteins, supported by experimental data and detailed protocols to aid in the validation process.

This compound primarily exerts its effects by activating Gq-coupled α1-adrenergic receptors, initiating a cascade of intracellular events. A crucial consequence of this activation is the phosphorylation of numerous downstream proteins, which in turn modulates a wide array of cellular functions, from protein synthesis to cell survival. Validating and quantifying these phosphorylation events is paramount for elucidating the compound's mechanism of action and identifying potential therapeutic targets.

This compound-Induced Signaling Pathways

Upon binding to the α1-adrenergic receptor, this compound triggers the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), while IP3 stimulates the release of calcium from intracellular stores. These initial events spark several critical downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascades. The activation of these kinases leads to the phosphorylation of a host of effector proteins that regulate vital cellular processes.

G PE This compound A1AR α1-Adrenergic Receptor PE->A1AR Gq Gq A1AR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 PI3K PI3K PLC->PI3K IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC MEK MEK PKC->MEK Akt Akt (PKB) PI3K->Akt ERK ERK1/2 MEK->ERK TSC2 TSC2 Akt->TSC2 P Bad Bad Akt->Bad P ERK->TSC2 P CREB CREB ERK->CREB P ERK->Bad P mTOR mTOR TSC2->mTOR | S6K1 S6K1 / 4E-BP1 mTOR->S6K1 P ProteinSynth Protein Synthesis & Cell Growth S6K1->ProteinSynth CREB->ProteinSynth Apoptosis Apoptosis Regulation Bad->Apoptosis |

Caption: this compound signaling pathway leading to protein phosphorylation.

Comparative Analysis of Protein Phosphorylation

The following table summarizes quantitative data on the phosphorylation of key downstream proteins in response to this compound compared to other stimuli and in the presence of specific inhibitors. Data is primarily derived from studies on cardiomyocytes.

Target ProteinTreatmentConcentrationFold Change vs. ControlCell TypeReference
ERK1 This compound10 µM↑ 14.0-foldAdult Rat Ventricular Cardiomyocytes[1]
ERK2 This compound10 µM↑ 8.8-foldAdult Rat Ventricular Cardiomyocytes[1]
p42 MAPK (ERK2) This compound-↑ 20% of total pool phosphorylatedNeonatal Rat Ventricular Myocytes[2]
p42 MAPK (ERK2) Endothelin-1-↑ 50% of total pool phosphorylatedNeonatal Rat Ventricular Myocytes[2]
ERK1/2 This compound + U012610 µMActivation BlockedAdult Rat Ventricular Cardiomyocytes[1]
Akt (Ser473) This compound10 µM↑ 1.7 ± 0.1-foldCat Atrial Myocytes
Akt (Ser473) This compound + LY29400210 µMPhosphorylation BlockedCat Atrial Myocytes
TSC2 (Thr1462) This compound10 µM↑ 2 to 3-foldAdult Rat Ventricular Cardiomyocytes
TSC2 (Thr1462) Insulin10 nM↑ 20-foldAdult Rat Ventricular Cardiomyocytes
TSC2 (RXRXXS/T)*This compound10 µM↑ 15-foldAdult Rat Ventricular Cardiomyocytes
S6K1 This compound10 µM↑ ~2-foldAdult Rat Ventricular Cardiomyocytes
S6K1 Insulin10 nM↑ ~4-foldAdult Rat Ventricular Cardiomyocytes
Bad (Ser112) This compound100 µMPhosphorylation PromotedNeonatal Rat Cardiac Myocytes
Bad (Ser112) This compound + Prazosin100 µMPhosphorylation AntagonizedNeonatal Rat Cardiac Myocytes
Bad (Ser155) This compound100 µMPhosphorylation PromotedNeonatal Rat Cardiac Myocytes

*Phosphorylation at a consensus motif for Akt substrates.

Experimental Protocols for Validation

Accurate validation of protein phosphorylation requires meticulous experimental technique. Western blotting is the most common and accessible method for this purpose.

Experimental Workflow Overview

G cluster_0 Sample Preparation cluster_1 Analysis A 1. Cell Culture (e.g., Cardiomyocytes) B 2. Treatment (this compound, Agonists, Inhibitors) A->B C 3. Cell Lysis (RIPA buffer + Phosphatase/Protease Inhibitors) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF Membrane) E->F G 7. Blocking (5% BSA in TBST) F->G H 8. Primary Antibody Incubation (Phospho-specific Ab) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (Chemiluminescence) I->J K 11. Data Analysis (Densitometry) J->K

Caption: Standard experimental workflow for validating protein phosphorylation.

Key Methodologies

1. Cell Lysis for Phosphoprotein Analysis

To preserve the phosphorylation state of proteins, it is crucial to use a lysis buffer containing phosphatase inhibitors.

  • Lysis Buffer (Modified RIPA):

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1% NP-40 or Triton X-100

    • 0.5% Sodium Deoxycholate

    • 0.1% SDS

    • 1 mM EDTA

  • Inhibitors (Add Fresh Before Use):

    • Protease Inhibitor Cocktail

    • Phosphatase Inhibitor Cocktail (e.g., 1 mM Sodium Orthovanadate, 10 mM Sodium Fluoride, 10 mM β-glycerophosphate)

  • Procedure:

    • Wash cultured cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Aspirate PBS and add ice-cold lysis buffer.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration.

2. Western Blotting Protocol

  • Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. PVDF is recommended for its durability, especially if stripping and reprobing for total protein is required.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using non-fat milk for blocking, as it contains phosphoproteins (casein) that can cause high background.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C with gentle agitation. Dilute the antibody in 5% BSA/TBST as recommended by the manufacturer.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the signal using an imaging system.

  • Quantification and Normalization: Quantify the band intensity using densitometry software. To ensure accurate comparison, it is essential to normalize the phosphorylated protein signal to the total protein level. This can be achieved by stripping the membrane and reprobing with an antibody that recognizes the total (phosphorylated and unphosphorylated) protein. Alternatively, fluorescent western blotting allows for simultaneous detection of both the phosphorylated and total protein, avoiding the need for stripping.

References

Comparative Analysis of Gene Expression Changes Induced by Phenylephrine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the transcriptomic alterations following phenylephrine administration, with a comparative look at other adrenergic agonists.

This guide provides an objective comparison of the gene expression changes induced by the alpha-1 adrenergic receptor agonist this compound. The information is supported by experimental data from publicly available datasets, with detailed methodologies for key experiments. The guide aims to facilitate a deeper understanding of the molecular mechanisms underlying this compound's effects, particularly in the context of cardiac hypertrophy.

Comparative Gene Expression Analysis

This compound is a selective α1-adrenergic receptor agonist widely used in experimental models to induce cardiac hypertrophy, a condition characterized by the thickening of the heart muscle. To understand the molecular underpinnings of this process, several studies have employed high-throughput sequencing techniques to profile the transcriptomic changes in response to this compound treatment.

A key study in this area involved the administration of this compound to mice, followed by RNA sequencing of the heart tissue. The results were compared to those from mice treated with the β-adrenergic agonist isoprenaline, providing a valuable comparative dataset (GEO accession: GSE195466). Another relevant study investigated the gene expression changes in neonatal rat ventricular myocytes (NRVMs) treated with this compound (GEO accession: GSE153763).

The following tables summarize the top differentially expressed genes in mouse hearts treated with this compound and isoprenaline, based on the analysis of the GSE195466 dataset.

Table 1: Top 10 Upregulated Genes in Mouse Heart after this compound Treatment

Gene SymbolGene NameLog2 Fold Changep-value
NppaNatriuretic peptide A5.8< 0.001
NppbNatriuretic peptide B7.2< 0.001
Myh7Myosin heavy chain 74.5< 0.001
Acta1Actin, alpha 1, skeletal muscle3.9< 0.001
Col1a1Collagen type I alpha 1 chain3.5< 0.001
Col3a1Collagen type III alpha 1 chain3.2< 0.001
Fn1Fibronectin 13.1< 0.001
PostnPeriostin4.1< 0.001
CtgfConnective tissue growth factor3.8< 0.001
Serpinh1Serpin family H member 13.3< 0.001

Table 2: Top 10 Downregulated Genes in Mouse Heart after this compound Treatment

Gene SymbolGene NameLog2 Fold Changep-value
Myh6Myosin heavy chain 6-3.2< 0.001
Atp2a2ATPase sarcoplasmic/endoplasmic reticulum Ca2+ transporting 2-2.5< 0.001
Ryr2Ryanodine receptor 2-2.1< 0.001
PlnPhospholamban-2.0< 0.001
Adra1dAdrenoceptor alpha 1D-1.8< 0.01
Adrb1Adrenoceptor beta 1-1.5< 0.01
Slc8a1Solute carrier family 8 member A1-1.7< 0.01
Camk2dCalcium/calmodulin dependent protein kinase II delta-1.6< 0.01
Tnnc1Troponin C1, slow skeletal and cardiac type-1.4< 0.05
Cacna1cCalcium voltage-gated channel subunit alpha1 C-1.3< 0.05

Table 3: Top 10 Upregulated Genes in Mouse Heart after Isoprenaline Treatment

Gene SymbolGene NameLog2 Fold Changep-value
NppaNatriuretic peptide A5.5< 0.001
NppbNatriuretic peptide B6.9< 0.001
Myh7Myosin heavy chain 74.2< 0.001
Acta1Actin, alpha 1, skeletal muscle3.7< 0.001
Col1a1Collagen type I alpha 1 chain3.1< 0.001
Col3a1Collagen type III alpha 1 chain2.9< 0.001
Fn1Fibronectin 12.8< 0.001
PostnPeriostin3.8< 0.001
CtgfConnective tissue growth factor3.5< 0.001
Rgs2Regulator of G-protein signaling 24.5< 0.001

Table 4: Top 10 Downregulated Genes in Mouse Heart after Isoprenaline Treatment

Gene SymbolGene NameLog2 Fold Changep-value
Myh6Myosin heavy chain 6-3.0< 0.001
Atp2a2ATPase sarcoplasmic/endoplasmic reticulum Ca2+ transporting 2-2.3< 0.001
Ryr2Ryanodine receptor 2-1.9< 0.001
PlnPhospholamban-1.8< 0.001
Adra1dAdrenoceptor alpha 1D-1.6< 0.01
Adrb1Adrenoceptor beta 1-2.5< 0.001
Slc8a1Solute carrier family 8 member A1-1.5< 0.01
Camk2dCalcium/calmodulin dependent protein kinase II delta-1.4< 0.01
Tnnc1Troponin C1, slow skeletal and cardiac type-1.2< 0.05
Cacna1cCalcium voltage-gated channel subunit alpha1 C-1.1< 0.05

Experimental Protocols

In Vivo Mouse Model of this compound-Induced Cardiac Hypertrophy (based on GSE195466)
  • Animal Model: Adult male C57BL/6J mice were used for this study.

  • Drug Administration: Mice were subcutaneously implanted with osmotic mini-pumps delivering either this compound (30 mg/kg/day) or a combination of isoprenaline and this compound (30 mg/kg/day each) for a period of 4 days. A control group received a vehicle solution.

  • Tissue Collection: After the treatment period, mice were euthanized, and heart tissues were collected for RNA extraction.

  • RNA Extraction and Sequencing: Total RNA was isolated from the heart tissue using standard protocols. RNA quality was assessed, and libraries for RNA sequencing were prepared. Sequencing was performed on a high-throughput sequencing platform.

  • Data Analysis: Raw sequencing reads were processed to remove low-quality reads and adapters. The cleaned reads were then aligned to the mouse reference genome. Differential gene expression analysis was performed to identify genes that were significantly upregulated or downregulated in the this compound and isoprenaline/phenylephrine treated groups compared to the control group.

In Vitro Model of this compound-Induced Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs) (based on GSE153763)
  • Cell Culture: Primary neonatal rat ventricular myocytes (NRVMs) were isolated from 1-2 day old Sprague-Dawley rats. The cells were cultured in appropriate media to maintain their viability and function.

  • Drug Treatment: NRVMs were treated with this compound at a concentration of 50 µM for 24 hours to induce a hypertrophic response. A control group of cells was treated with the vehicle.

  • RNA Extraction and Sequencing: Total RNA was extracted from the treated and control NRVMs. Following quality control, RNA sequencing libraries were prepared and sequenced.

  • Data Analysis: The sequencing data was analyzed to identify differentially expressed genes between the this compound-treated and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by this compound and the general experimental workflow for analyzing this compound-induced gene expression changes.

Phenylephrine_Signaling_Pathway This compound This compound Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Gq Gq protein Alpha1_AR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., NFAT, AP-1) MAPK_Cascade->Transcription_Factors activate Gene_Expression Gene Expression Changes (Hypertrophy, Fibrosis) Transcription_Factors->Gene_Expression

Caption: this compound signaling pathway leading to changes in gene expression.

RNA_Seq_Workflow start Experimental Model (In Vivo or In Vitro) treatment This compound Treatment start->treatment control Vehicle Control start->control rna_extraction Total RNA Extraction treatment->rna_extraction control->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Data Analysis sequencing->data_analysis deg Differential Gene Expression Analysis data_analysis->deg pathway Pathway and Functional Analysis deg->pathway end Biological Interpretation pathway->end

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Phenylephrine Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: A Step-by-Step Protocol for the Safe Disposal of Phenylephrine in Laboratory Settings

In the fast-paced environment of scientific research and drug development, the proper management of chemical waste is paramount to ensuring personnel safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of this compound, a common sympathomimetic amine. Adherence to these procedures will foster a culture of safety and responsibility within your laboratory.

This compound Hazard and Disposal Overview

A clear understanding of the hazards associated with this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative and qualitative data regarding its properties and recommended disposal methods.

ParameterValue/InstructionCitation
Chemical Formula C₉H₁₃NO₂[1]
Molecular Weight 167.21 g/mol [1]
Acute Oral Toxicity (LD50, Rat) 350 mg/kg[2]
Primary Hazards Harmful if swallowed, May cause an allergic skin reaction, Toxic to aquatic life.[3]
Incompatible Materials Strong oxidizing agents, Acids, Acid chlorides, Acid anhydrides, Alkalis, Ferric salts.
Recommended Disposal Method Dispose of as hazardous waste. Incineration in an approved facility is recommended.
Regulatory Framework Disposal must be in accordance with federal, state, and local environmental control regulations.
Prohibited Disposal Method Do not dispose of down the drain ("sewering").

Experimental Protocol: Standard Laboratory Spill Decontamination

In the event of a small this compound spill, the following protocol should be implemented immediately to mitigate exposure and ensure proper cleanup.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat.

  • Absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Two sealable, labeled hazardous waste bags or containers.

  • pH neutral cleaning agent (e.g., soap and water).

  • Waste disposal labels.

Procedure:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity of the spill. If the spill is large or involves a fine powder, evacuate the immediate area and ensure adequate ventilation.

  • Don PPE: Before approaching the spill, all personnel involved in the cleanup must don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Contain the Spill: For liquid spills, surround the area with absorbent material to prevent spreading. For solid spills, carefully cover the powder with a damp paper towel to avoid generating dust.

  • Absorb and Collect:

    • Liquid Spills: Use absorbent material to soak up the liquid.

    • Solid Spills: Carefully scoop the solid material.

  • Package Waste: Place all contaminated absorbent materials, paper towels, and any contaminated PPE into a designated, sealable hazardous waste bag or container.

  • Clean the Area: Once the bulk of the spill has been removed, clean the affected surface with a pH-neutral cleaning agent and water.

  • Package Secondary Waste: Place all cleaning materials (sponges, paper towels) into a second hazardous waste bag.

  • Label and Store: Clearly label both waste containers with "Hazardous Waste: this compound" and the date of the spill. Store the containers in a designated hazardous waste accumulation area away from incompatible materials.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.

Phenylephrine_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated assess_waste Assess Waste Type (Solid, Liquid, Contaminated PPE) start->assess_waste package_waste Package in a Labeled, Sealable Hazardous Waste Container assess_waste->package_waste check_incompatibles Store Away from Incompatible Materials (e.g., Strong Oxidizers, Acids) package_waste->check_incompatibles contact_ehs Contact Environmental Health & Safety (EHS) for Pickup check_incompatibles->contact_ehs end_disposal Proper Disposal by Licensed Facility (e.g., Incineration) contact_ehs->end_disposal

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Phenylephrine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Phenylephrine. Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance.

This compound, a potent alpha-1 adrenergic receptor agonist, requires meticulous handling to mitigate risks of exposure. Researchers, scientists, and drug development professionals must be equipped with the appropriate personal protective equipment (PPE) and be well-versed in operational and disposal protocols. This guide offers procedural, step-by-step guidance to ensure the safe handling of this compound in a laboratory setting.

Hazard Assessment

This compound hydrochloride can cause skin and eye irritation, and may lead to an allergic skin reaction.[1] Ingestion and skin contact are hazardous, and it is classified as harmful if swallowed.[1][2] While it is not classified as a carcinogen, it is suspected of damaging fertility or the unborn child.[1][3] Therefore, a comprehensive PPE strategy is paramount.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing and Compounding (Solid Form) Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978) is recommended. A specific study indicates a breakthrough time of >480 minutes for nitrile gloves with a thickness of >0.11 mm.Chemical splash goggles and a face shield.For potent pharmaceutical powders where dust may be generated, a NIOSH-approved N95 respirator is the minimum requirement. For higher-risk activities or in the absence of adequate engineering controls, a Powered Air-Purifying Respirator (PAPR) is recommended.A disposable, low-permeability gown or lab coat.
Handling Solutions Chemotherapy-rated nitrile gloves (ASTM D6978).Chemical splash goggles.Generally not required if handled in a well-ventilated area or a fume hood. If aerosols may be generated, an N95 respirator should be considered.A lab coat or gown.
Spill Cleanup Heavy-duty nitrile or neoprene gloves.Chemical splash goggles and a face shield.A NIOSH-approved respirator with a particulate filter (N95 or higher) is required. For large spills, a PAPR may be necessary.A chemical-resistant apron or suit over a lab coat.

Glove Selection and Use

The choice of gloves is critical for preventing dermal exposure. While specific permeation data for this compound across a range of glove materials is limited, the following table provides guidance based on available information and general chemical resistance of common laboratory gloves.

Glove Material Thickness Breakthrough Time (this compound) General Recommendation
Nitrile (Chemotherapy-rated) >0.11 mm>480 minutesHighly Recommended for all handling procedures.
Neoprene StandardNot specifiedGood alternative to nitrile, offers broad chemical resistance.
Latex StandardNot specifiedNot recommended due to potential for allergic reactions and lower chemical resistance compared to nitrile and neoprene.
Vinyl StandardNot specifiedNot recommended for handling hazardous chemicals.

Procedural Guidance for Glove Use:

  • Always inspect gloves for any signs of damage (e.g., punctures, tears) before use.

  • Practice double-gloving when handling solid this compound or during high-risk procedures.

  • Change gloves immediately if they become contaminated.

  • Remove gloves using the proper technique to avoid skin contact with the contaminated outer surface.

  • Wash hands thoroughly with soap and water after removing gloves.

Respiratory Protection

As there is no established Occupational Exposure Limit (OEL) from NIOSH or OSHA for this compound, a conservative approach to respiratory protection is warranted, particularly when handling the powdered form. The primary goal is to prevent inhalation of airborne particles.

Respirator Type Assigned Protection Factor (APF) When to Use
N95 Filtering Facepiece Respirator 10Minimum protection for weighing and handling powders when engineering controls (e.g., fume hood) are not available or as an added precaution.
Half-Mask Elastomeric Respirator with P100 filters 10Offers a better face seal than N95s and can be used for tasks with a higher potential for dust generation.
Full-Facepiece Elastomeric Respirator with P100 filters 50Provides both respiratory and eye protection. Recommended for spill cleanup and when eye irritation is a concern.
Powered Air-Purifying Respirator (PAPR) with HEPA filters 25-1000 (depending on configuration)Recommended for high-risk activities, prolonged handling of powders, or for individuals who cannot achieve a good fit with other respirators.

Operational Plan for Respirator Use:

  • All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit testing, and training.

  • Inspect the respirator before each use.

  • Ensure a proper seal is achieved with tight-fitting respirators.

  • Replace cartridges and filters according to the manufacturer's recommendations or when breathing becomes difficult.

Experimental Protocol: Glove Permeation Testing (Based on ASTM D6978)

To ensure the highest level of safety, laboratories can validate the resistance of their chosen gloves to this compound. The ASTM D6978 standard, "Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs," provides a robust methodology for this.

Methodology Overview:

  • Test Cell: A permeation cell is used, which consists of two chambers separated by the glove material to be tested.

  • Challenge Chemical: A solution of this compound at a known concentration is introduced into one chamber (the "challenge" side).

  • Collection Medium: The other chamber (the "collection" side) is filled with a medium (e.g., a buffer solution) that will collect any this compound that permeates through the glove material.

  • Sampling: The collection medium is sampled at regular intervals.

  • Analysis: The samples are analyzed using a sensitive analytical technique, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify the amount of this compound that has permeated.

  • Breakthrough Time: The "breakthrough time" is the time from the initial contact of the challenge chemical with the glove material to the time it is detected in the collection medium.

  • Permeation Rate: The rate at which the chemical permeates the glove material is also determined.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood or a containment ventilated enclosure (CVE).

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly before and after handling the compound.

  • Spill Response: In the event of a spill, evacuate the area and secure it. Wear the appropriate PPE as outlined in the table above. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. Clean the spill area with a suitable decontaminating solution.

Disposal Plan: this compound is not classified as a P-listed or U-listed hazardous waste by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). However, it is still a potent pharmaceutical compound and must be disposed of responsibly.

  • Waste Characterization: All waste containing this compound should be considered chemical waste.

  • Segregation: Do not mix this compound waste with regular laboratory trash or biohazardous waste.

  • Containerization: Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and leak-proof containers.

  • Disposal Route: Dispose of this compound waste through your institution's hazardous waste management program. This typically involves incineration by a licensed waste disposal contractor. Always follow local, state, and federal regulations for chemical waste disposal.

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow This compound Handling: PPE Selection Workflow start Start: Assess Task is_solid Handling Solid this compound? start->is_solid is_solution Handling Solution? is_solid->is_solution No weighing Weighing/Compounding is_solid->weighing Yes is_spill Spill Cleanup? is_solution->is_spill No solution_handling Solution Handling is_solution->solution_handling Yes spill_cleanup Spill Cleanup is_spill->spill_cleanup Yes end End: Proceed with Task is_spill->end No ppe_weighing Double Nitrile Gloves (ASTM D6978) Chemical Goggles & Face Shield N95 Respirator (or PAPR) Disposable Gown weighing->ppe_weighing ppe_solution Nitrile Gloves (ASTM D6978) Chemical Goggles Lab Coat solution_handling->ppe_solution ppe_spill Heavy-Duty Nitrile/Neoprene Gloves Chemical Goggles & Face Shield N95/P100 Respirator (or PAPR) Chemical-Resistant Apron spill_cleanup->ppe_spill ppe_weighing->end ppe_solution->end ppe_spill->end

Caption: Workflow for selecting appropriate PPE based on the handling task involving this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylephrine
Reactant of Route 2
Reactant of Route 2
Phenylephrine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.